2-Isopropylthiazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4(2)6-8-3-5(7)9-6/h3-4H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKYZDVCEMOHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Isopropylthiazol-5-amine: Pathways and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isopropylthiazol-5-amine is a key heterocyclic building block in medicinal chemistry, valued for its presence in a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for this molecule. We will delve into the strategic considerations behind different synthetic routes, offering detailed mechanistic insights and step-by-step protocols. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important intermediate.
Introduction: The Significance of the this compound Scaffold
The thiazole ring is a privileged scaffold in drug discovery, and the specific substitution pattern of this compound offers a unique combination of lipophilicity from the isopropyl group and a key hydrogen bond donor and nucleophilic center in the 5-amino group. This arrangement makes it a versatile synthon for creating libraries of compounds for screening and lead optimization in various therapeutic areas. A robust and scalable synthesis is therefore of paramount importance.
Retrosynthetic Analysis and Key Synthetic Strategies
A retrosynthetic analysis of this compound reveals several potential bond disconnections, leading to a few primary synthetic strategies. The most prominent of these are the Cook-Heilbron thiazole synthesis, a modified Hantzsch-type synthesis, and a multi-step approach involving the reduction of a nitro intermediate.
Caption: Primary retrosynthetic approaches for this compound.
Pathway I: The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a powerful method for the direct formation of 5-aminothiazoles. This pathway is particularly attractive due to its convergence and the mild reaction conditions often employed. The core of this synthesis involves the reaction of an α-aminonitrile with a dithioacid or a related sulfur-containing compound.
Mechanistic Rationale
The reaction is believed to proceed through the nucleophilic attack of the amino group of the α-aminonitrile onto the electrophilic carbon of the dithioacid. This is followed by an intramolecular cyclization, where the nitrogen of the nitrile attacks the thione carbon, and subsequent tautomerization to yield the aromatic 5-aminothiazole ring. The choice of the dithioacid is crucial as it directly installs the substituent at the 2-position of the thiazole ring. For the synthesis of our target molecule, isobutyryl dithioic acid or a reactive equivalent would be the ideal reagent.
Caption: Simplified mechanism of the Cook-Heilbron synthesis.
Experimental Protocol (Proposed)
This protocol is a generalized procedure based on the principles of the Cook-Heilbron synthesis. Optimization may be required for specific substrates and scales.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| Aminoacetonitrile hydrochloride | C₂H₅ClN₂ | 92.52 |
| Isobutyryl dithioic acid | C₄H₈S₂ | 120.24 |
| Triethylamine | C₆H₁₅N | 101.19 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
Procedure:
-
Preparation of α-aminonitrile free base: To a suspension of aminoacetonitrile hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (1.1 eq) dropwise at 0 °C. Stir the mixture for 30 minutes.
-
Reaction with dithioacid: To the above mixture, add a solution of isobutyryl dithioic acid (1.05 eq) in DCM dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Pathway II: Modified Hantzsch-Type Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. A modification of this approach can be envisioned for the synthesis of this compound, likely starting from a precursor that contains the C4 and C5 atoms and the 5-amino group.
Strategic Considerations
In this approach, the key starting materials would be isothiobutyramide (to provide the C2-isopropyl and N3 components) and a suitable three-carbon synthon for the C4, C5, and 5-amino group. A plausible candidate for the latter is an α-amino-β-halonitrile or a related derivative. The reaction proceeds by nucleophilic attack of the sulfur of the isothioamide on the electrophilic carbon bearing the halogen, followed by cyclization.
Caption: Proposed modified Hantzsch-type synthesis pathway.
Experimental Protocol (Proposed)
This protocol is based on general procedures for Hantzsch-type syntheses and would require optimization.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| Isothiobutyramide | C₄H₉NS | 103.19 |
| 2-Amino-3-chloropropionitrile | C₃H₅ClN₂ | 104.54 |
| Sodium ethoxide | C₂H₅NaO | 68.05 |
| Ethanol | C₂H₅OH | 46.07 |
| Diethyl ether | (C₂H₅)₂O | 74.12 |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve isothiobutyramide (1.0 eq) in absolute ethanol.
-
Addition of Base and Electrophile: Add sodium ethoxide (1.0 eq) to the solution and stir for 15 minutes. Then, add a solution of 2-amino-3-chloropropionitrile (1.0 eq) in ethanol dropwise.
-
Reaction and Work-up: Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC. After cooling to room temperature, pour the mixture into ice-water and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the target compound.
Pathway III: Synthesis via a 5-Nitrothiazole Intermediate
An alternative strategy involves the initial synthesis of a 2-isopropyl-5-nitrothiazole, followed by the reduction of the nitro group to the desired 5-amino functionality. This approach can be advantageous if the starting materials for the nitrated thiazole are more readily available.
Synthesis of 2-Isopropyl-5-nitrothiazole
The synthesis of the 5-nitrothiazole intermediate can be achieved through various methods, including the nitration of a pre-formed 2-isopropylthiazole or by constructing the ring from nitro-containing precursors.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. Several methods can be employed, with catalytic hydrogenation being one of the cleanest and most efficient.
Materials and Reagents for Reduction:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 2-Isopropyl-5-nitrothiazole | C₆H₈N₂O₂S | 188.21 |
| Palladium on Carbon (10%) | Pd/C | - |
| Methanol | CH₃OH | 32.04 |
| Hydrogen gas | H₂ | 2.02 |
Procedure for Reduction:
-
Hydrogenation Setup: Dissolve 2-isopropyl-5-nitrothiazole (1.0 eq) in methanol in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10 wt% palladium on carbon (5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen (1-3 atm). Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge with an inert gas. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound.
Comparative Analysis of Synthetic Pathways
| Pathway | Advantages | Disadvantages |
| Cook-Heilbron Synthesis | Direct formation of the 5-amino group, often mild conditions. | Availability of the required dithioacid may be a limitation. |
| Modified Hantzsch Synthesis | Utilizes readily available starting materials. | May require optimization to control regioselectivity and avoid side reactions. |
| Nitro-Thiazole Reduction | Reliable and high-yielding reduction step. | Multi-step process, nitration can sometimes be harsh and lead to byproducts. |
Conclusion
The synthesis of this compound can be approached through several viable pathways. The Cook-Heilbron synthesis offers a direct and elegant route, while a modified Hantzsch-type reaction provides a flexible alternative. The multi-step approach involving the reduction of a nitro-thiazole intermediate is also a robust and dependable method. The choice of the optimal pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific requirements for purity. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable building block for their drug discovery endeavors.
References
- Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the Azole Series. Part I. A new synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- U.S. Patent 7,408,069 B2. (2008).
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11622565, 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride. Retrieved from [Link]
An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropylthiazol-5-amine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed exploration of the physicochemical properties of 2-Isopropylthiazol-5-amine, a heterocyclic amine of growing interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages expert analysis of structurally related compounds and established analytical principles to provide a robust predictive profile. The methodologies and rationale behind these predictions are elucidated to ensure scientific integrity and provide a practical framework for researchers. The 2-aminothiazole scaffold is a privileged structure in drug development, known for its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory effects. Understanding the physicochemical properties of novel derivatives like this compound is a critical step in the hit-to-lead optimization process.
Molecular Structure and Core Chemical Attributes
This compound is characterized by a thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen. The key functional groups are a primary amine at the 5-position and an isopropyl group at the 2-position.
A Comprehensive Technical Guide to 2-Isopropylthiazol-5-amine and its Isomeric Landscape for Advanced Research and Drug Development
This guide provides an in-depth exploration of 2-isopropylthiazol-5-amine, a heterocyclic amine of interest to researchers and professionals in drug development. Due to the limited direct literature on this specific substitution pattern, this document also offers a comprehensive analysis of the closely related and more extensively studied isomer, 5-amino-2-isopropylthiazole, and the broader class of 2-alkyl-5-aminothiazoles. This approach is intended to provide a robust scientific foundation for researchers working with or targeting this chemical scaffold.
Identification and Physicochemical Properties
Table 1: Physicochemical Properties of Representative Isopropyl-Substituted Aminothiazoles
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Methyl 2-amino-5-isopropylthiazole-4-carboxylate | 81569-25-7 | C₈H₁₂N₂O₂S | 200.26 | An ester derivative of 2-amino-5-isopropylthiazole.[1][2] |
| 2-Amino-5-isopropylthiazole-4-carboxylic acid | 288149-79-1 | C₇H₁₀N₂O₂S | 186.23 | A carboxylic acid derivative of 2-amino-5-isopropylthiazole.[3][4] |
The chemical structure of this compound is presented below, alongside its more documented isomer, 5-amino-2-isopropylthiazole.
Caption: Chemical structures of this compound and its isomer.
Synthesis Strategies for 5-Aminothiazole Scaffolds
The synthesis of 5-aminothiazoles can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Hantzsch Thiazole Synthesis and Subsequent Amination
A foundational approach involves the classic Hantzsch thiazole synthesis, followed by the introduction of the amino group at the 5-position.
Caption: General workflow for Hantzsch synthesis followed by amination.
Experimental Protocol: Halogenation and Nucleophilic Substitution of 2-Aminothiazoles [5]
-
Halogenation : Dissolve the 2-aminothiazole derivative (2 mmol) and bromine (2 mmol) in DMF (10 mL).
-
Stir the mixture for 3 hours at room temperature.
-
Nucleophilic Substitution : Add sodium hydrogen carbonate (4 mmol) and the desired amine (2 mmol).
-
Heat the mixture in an oil bath at 70°C for 3 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
Four-Component Coupling Reaction
More advanced, one-pot methodologies have been developed for the efficient synthesis of 5-aminothiazoles.
Caption: A four-component reaction for the synthesis of 5-aminothiazoles.
Spectroscopic Characterization
The structural elucidation of novel this compound and its derivatives would rely on a combination of spectroscopic techniques. While experimental data for the exact target molecule is scarce, expected spectral features can be extrapolated from related compounds.[6]
Table 2: Predicted Spectroscopic Data for 2-Isopropyl-5-aminothiazole
| Technique | Expected Chemical Shifts / Frequencies | Assignment |
| ¹H NMR | δ 6.5-7.0 (s, 1H) | Thiazole C4-H |
| δ 3.5-4.5 (br s, 2H) | -NH₂ | |
| δ 3.0-3.5 (septet, 1H) | Isopropyl CH | |
| δ 1.2-1.4 (d, 6H) | Isopropyl CH₃ | |
| ¹³C NMR | δ 160-170 | Thiazole C2 |
| δ 140-150 | Thiazole C5 | |
| δ 110-120 | Thiazole C4 | |
| δ 30-35 | Isopropyl CH | |
| δ 20-25 | Isopropyl CH₃ | |
| IR (cm⁻¹) | 3300-3500 (two bands) | N-H stretching (amine) |
| 2850-2970 | C-H stretching (aliphatic) | |
| 1580-1650 | N-H bending (amine) | |
| 1450-1550 | C=N and C=C stretching (thiazole ring) |
Reactivity and Mechanistic Insights
The 2-aminothiazole moiety is a versatile scaffold in organic synthesis. The amino group can act as a nucleophile, allowing for further functionalization. The thiazole ring itself can participate in various reactions, including electrophilic substitution, although the reactivity is influenced by the substituents. The presence of the isopropyl group at the 2-position will sterically and electronically influence the reactivity of the thiazole ring.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiazole core is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[7][8][9][10][11]
Key Therapeutic Areas for 2-Aminothiazole Derivatives:
-
Anticancer Agents: Many 2-aminothiazole derivatives have been investigated for their antiproliferative effects on various cancer cell lines.[10]
-
Antimicrobial Agents: The thiazole nucleus is a component of some antibiotics and exhibits antibacterial and antifungal properties.[8]
-
Anti-inflammatory Agents: Certain 2-aminothiazole-containing compounds have shown potent anti-inflammatory activity.[10]
-
Neuroprotective Agents: Derivatives of 2-aminothiazole have been explored for their potential in treating neurodegenerative diseases.[8]
The diverse biological activities of this scaffold make this compound and its isomers attractive starting points for the design of novel therapeutic agents.
Conclusion
While direct information on this compound is limited, a comprehensive understanding of its synthesis, properties, and potential applications can be effectively built upon the extensive research conducted on the isomeric 5-amino-2-isopropylthiazole and the broader class of 2-aminothiazoles. The synthetic strategies and characterization data presented in this guide offer a solid foundation for researchers aiming to explore this promising area of medicinal chemistry. The established biological significance of the 2-aminothiazole scaffold underscores the potential of its isopropyl-substituted derivatives as valuable building blocks for future drug discovery endeavors.
References
-
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):147-152. Synthesis of some new 5- substituted of 2-aminothiazoles. [Link]
-
ResearchGate. Synthesis of 5‐amino thiazoles via the four‐component coupling reaction. [Link]
-
ACS Publications. (2021, June 9). Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors. The Journal of Organic Chemistry. [Link]
-
PubMed Central. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]
-
ResearchGate. Emission spectra of 5-aminothiazole 4f (A) and zinc–thiazole complex 8a... [Link]
-
Khurnia Krisna Puji Pamungkas. The Chemistry of 5-aminothiazole and its derivatives. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Oxidative Medicine and Cellular Longevity. [Link]
-
KTU ePubl. (2022, July 12). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]
- Google Patents. (2008).
-
PubMed. (2016, February 15). Recent developments of 2-aminothiazoles in medicinal chemistry. [Link]
-
ResearchGate. (2022). Biological and medicinal significance of 2-aminothiazoles. [Link]
-
ResearchGate. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. [Link]
-
National Center for Biotechnology Information. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
SciSpace. (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. [Link]
Sources
- 1. Buy Methyl 2-amino-5-isopropylthiazole-4-carboxylate | 81569-25-7 [smolecule.com]
- 2. Methyl 2-Amino-5-isopropylthiazole-4-carboxylate 81569-25-7 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. 288149-79-1 | 2-Amino-5-isopropylthiazole-4-carboxylic acid - AiFChem [aifchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
The Ascendant Scaffold: A Technical Guide to the Biological Activities of 2-Isopropylthiazol-5-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals.
Abstract
The thiazole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with a remarkable breadth of biological activities. Within this vast chemical space, the 2-aminothiazole scaffold has emerged as a "privileged structure," integral to numerous clinically approved drugs. This technical guide focuses on a specific, yet promising, subset: 2-isopropylthiazol-5-amine derivatives . While the broader 2-aminothiazole family is well-documented, this guide synthesizes the available, albeit more nascent, technical data and field-proven insights into the biological potential of derivatives bearing the characteristic 2-isopropyl and 5-amino substitutions. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights, experimental protocols, and structure-activity relationship (SAR) considerations, drawing parallels from the extensively studied 2-aminothiazole class to illuminate the path for future research and development.
Introduction: The Thiazole Core in Modern Drug Discovery
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds, from natural products like Vitamin B1 (Thiamine) to a wide array of synthetic drugs.[1][2] The electronic properties of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an exceptional pharmacophore. The 2-aminothiazole moiety, in particular, has garnered significant attention for its versatile biological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[2][3][4][5] This guide narrows the focus to the This compound scaffold, a promising area for the development of novel therapeutic agents. The introduction of an isopropyl group at the 2-position can significantly influence the lipophilicity and steric profile of the molecule, potentially leading to enhanced target engagement and improved pharmacokinetic properties.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The 2-aminothiazole scaffold is a well-established framework for the design of potent anticancer agents, most notably kinase inhibitors.[6] While direct and extensive studies on a wide range of this compound derivatives are still emerging, compelling evidence from closely related analogs suggests significant potential in this area.
Mechanistic Insights: Kinase Inhibition and Beyond
A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[6] The 2-aminothiazole core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases.
A study on 2-(cyclopentylamino)-5-isopropylthiazol-4(5H)-one derivatives provides a concrete example of the anticancer potential of this substitution pattern. These compounds were synthesized and evaluated for their activity against a panel of human cancer cell lines, including colon carcinoma (Caco-2), pancreatic carcinoma (PANC-1), glioma (U-118 MG), human breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30).[7] Several of these derivatives demonstrated a notable reduction in cancer cell viability.[7]
While the specific kinase targets for the 2-isopropyl derivatives are not yet fully elucidated, the broader class of 2-aminothiazoles has been shown to inhibit a range of kinases, including:
-
Src Family Kinases: The discovery of Dasatinib, a potent pan-Src kinase inhibitor, originated from a 2-aminothiazole template.[8]
-
Cyclin-Dependent Kinases (CDKs): Thiazole-based compounds have been described as inhibitors of CDKs, which are key regulators of the cell cycle.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a critical strategy in anti-angiogenic cancer therapy, and 2-aminothiazole derivatives have shown promise in this area.
-
Epidermal Growth Factor Receptor (EGFR): Thiazole-containing hybrids have been developed as EGFR inhibitors.[9]
It is plausible that this compound derivatives could also target these or other related kinases. The isopropyl group may confer selectivity or enhanced potency by interacting with specific hydrophobic pockets within the kinase active site.
Below is a generalized workflow for the screening of novel kinase inhibitors, a crucial step in the development of targeted cancer therapies.
Figure 1. A representative workflow for the discovery and preclinical evaluation of novel kinase inhibitors.
Experimental Protocol: Synthesis of a 2-(Cyclopentylamino)-5-isopropylthiazol-4(5H)-one Derivative
The following protocol is adapted from the synthesis of 2-(cyclopentylamino)-5-isopropylthiazol-4(5H)-one.[7]
Materials:
-
2-Cyclopentylthiourea
-
Appropriate 2-bromo ester (e.g., ethyl 2-bromo-3-methylbutanoate)
-
Solvent (e.g., chloroform)
-
Diethyl ether for crystallization
Procedure:
-
Dissolve 2-cyclopentylthiourea and the 2-bromo ester in the chosen solvent.
-
The reaction conditions (temperature, time) may vary depending on the specific ester used. The original study outlines three different procedures based on the ester.[7]
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, extract the product into an organic solvent like chloroform.
-
Concentrate the organic phase under reduced pressure.
-
Crystallize the crude product from a suitable solvent system, such as diethyl ether, to obtain the pure 2-(cyclopentylamino)-5-isopropylthiazol-4(5H)-one derivative.[7]
Characterization: The final product should be characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[7]
Antimicrobial Activity: A Renewed Front in the Fight Against Resistance
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. The 2-aminothiazole scaffold is found in several clinically used antibiotics and is a promising starting point for the development of new anti-infectives.[10]
Spectrum of Activity and Mechanistic Considerations
Derivatives of the closely related 2-amino-5-isopropylthiazole-4-carboxylic acid have demonstrated significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.[11] This suggests that the 2-isopropylthiazole core can be a valuable component in the design of new antibacterial agents.
The proposed mechanisms of antimicrobial action for thiazole derivatives are diverse and can include:
-
Inhibition of Essential Enzymes: Thiazole-containing compounds may target and inhibit enzymes that are critical for microbial survival and growth.
-
Disruption of Cell Wall Synthesis: Some thiazole derivatives have been shown to interfere with the biosynthesis of peptidoglycan, a key component of the bacterial cell wall.
-
Interference with Biofilm Formation: The ability to inhibit biofilm formation is a desirable characteristic for new antimicrobial agents, as biofilms are a major contributor to persistent infections.
The lipophilic nature of the isopropyl group may enhance the ability of these derivatives to penetrate the bacterial cell membrane, thereby increasing their intracellular concentration and efficacy.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is a standard protocol for determining the in vitro antimicrobial activity of a compound.
Materials:
-
Test compound (this compound derivative)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Resazurin solution (for viability assessment)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well containing the test compound and control wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, add the resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The 2-aminothiazole scaffold has been explored for its anti-inflammatory potential, with some derivatives showing promising activity.[2]
Targeting Key Inflammatory Mediators
Studies on 2-amino-5-isopropylthiazole-4-carboxylic acid have indicated its potential to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models.[11] This suggests that the 2-isopropylthiazole core may have a role in managing inflammatory conditions.
The anti-inflammatory effects of thiazole derivatives are often attributed to the inhibition of enzymes involved in the inflammatory pathway, such as:
-
Cyclooxygenase (COX) enzymes (COX-1 and COX-2): These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation.
-
Lipoxygenase (LOX) enzymes: These enzymes are involved in the production of leukotrienes, another class of inflammatory mediators.
-
Inducible Nitric Oxide Synthase (iNOS): This enzyme produces nitric oxide, which plays a role in the inflammatory response.
The following diagram illustrates a simplified inflammatory signaling pathway that can be targeted by anti-inflammatory drugs.
Figure 2. A simplified overview of a pro-inflammatory signaling pathway and a potential point of intervention for anti-inflammatory thiazole derivatives.
Structure-Activity Relationships (SAR) and Future Directions
While a comprehensive SAR for this compound derivatives is yet to be established due to the limited number of published studies, some general principles can be inferred from the broader 2-aminothiazole literature.
-
Substitution at the 5-amino group: The nature of the substituent on the 5-amino group is critical for biological activity. Acylation or sulfonylation of this amine can lead to derivatives with diverse pharmacological profiles.
-
The role of the 2-isopropyl group: This group likely contributes to the lipophilicity of the molecule, which can influence cell permeability and interaction with hydrophobic pockets in target proteins. Systematic variation of the alkyl group at this position could be a fruitful area for future research.
-
Substitution at the 4-position: The 4-position of the thiazole ring is another key point for modification. As seen in the case of 2-amino-5-isopropylthiazole-4-carboxylic acid, the presence of a carboxylic acid group can impart specific biological activities.[11]
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to build a robust SAR. This will enable the rational design of more potent and selective compounds for specific therapeutic targets.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Drawing on the well-established biological activities of the broader 2-aminothiazole class, there is a strong rationale for the continued investigation of these derivatives as potential anticancer, antimicrobial, and anti-inflammatory agents. The initial findings for closely related analogs are encouraging and provide a solid foundation for future research. A systematic approach to the synthesis, biological evaluation, and SAR studies of this compound derivatives is warranted to unlock their full therapeutic potential.
References
-
BenchChem. 2-Amino-5-isopropylthiazole-4-carboxylic Acid|CAS 288149-79-1.
-
Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules. 2023;28(8):3505.
-
Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. CN104557763A.
-
Thiazole compounds. US20020107255A1.
-
Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors. US8680103B2.
-
Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US7408069B2.
-
Isopropyl amine derivatives, processes for their preparation and medicaments containing them. EP0009168A1.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021;26(5):1449.
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. J Med Chem. 2006;49(23):6819-32.
-
Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorg Med Chem Lett. 2006;16(9):2411-5.
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Drug Dev Res. 2021;82(5):635-654.
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim Slov. 2015;62(2):247-71.
-
2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride. PubChem.
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Adv. 2022;12(45):29285-29307.
-
Structure–activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. Bioorg Med Chem Lett. 2008;18(19):5323-7.
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals (Basel). 2022;15(5):580.
-
Thiazole derivatives: prospectives and biological applications. J Mol Struct. 2024;1301:137351.
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. J Chem. 2013;2013:621415.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021;26(5):1449.
-
Ethyl 2-amino-5-isopropylthiazole-4-carboxylate. BLD Pharm.
-
Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. Drug Des Devel Ther. 2022;16:1455-1473.
-
Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 2014;6(5):134-150.
-
2-Isopropylthiazole-5-carbaldehyde. Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Spectroscopic Profile of 2-Isopropylthiazol-5-amine: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-isopropylthiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers, aiding in the identification, characterization, and quality control of this compound in a laboratory setting.
Molecular Structure and Spectroscopic Overview
This compound is characterized by a thiazole ring substituted with an isopropyl group at the 2-position and an amino group at the 5-position. The presence of these functional groups gives rise to a unique spectroscopic fingerprint that can be used for its unambiguous identification.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons of the isopropyl group, the amino group, and the thiazole ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH(CH₃)₂ | 3.0 - 3.2 | Septet | ~7.0 | 1H |
| -CH(CH₃)₂ | 1.2 - 1.4 | Doublet | ~7.0 | 6H |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | - | 2H |
| Thiazole-H4 | 6.5 - 6.7 | Singlet | - | 1H |
Causality of Predicted Chemical Shifts:
-
The methine proton of the isopropyl group is deshielded by the adjacent thiazole ring, resulting in a downfield shift.[1]
-
The methyl protons of the isopropyl group are expected to appear as a doublet due to coupling with the methine proton.
-
The amino protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.[1][2] The addition of D₂O would cause this signal to disappear, confirming its assignment.[1]
-
The proton at the C4 position of the thiazole ring is in an electron-rich environment, leading to a characteristic chemical shift in the aromatic region.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (in acids and esters) | 160 - 185 |
| C in aromatic rings | 125 - 150 |
| C =C (in alkenes) | 115 - 140 |
| RC H₂O- | 50 - 90 |
| RC H₂NH₂ | 30 - 65 |
| R₃C H | 25 - 35 |
| R₂C H₂ | 16 - 25 |
| RC H₃ | 10 - 15 |
¹³C NMR Chemical Shift Ranges
Caption: General ¹³C NMR chemical shift ranges for common carbon environments.[3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiazole-C2 | 170 - 175 |
| Thiazole-C5 | 145 - 150 |
| Thiazole-C4 | 110 - 115 |
| -CH(CH₃)₂ | 30 - 35 |
| -CH(CH₃)₂ | 22 - 25 |
Rationale for Predicted Chemical Shifts:
-
Thiazole-C2 , being adjacent to two heteroatoms (N and S) and the isopropyl group, is expected to be the most downfield carbon.
-
Thiazole-C5 , bonded to the amino group, will also be significantly deshielded.
-
Thiazole-C4 is anticipated to be the most upfield of the ring carbons.
-
The isopropyl carbons will appear in the aliphatic region of the spectrum.[3]
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A greater number of scans will be required to achieve a good signal-to-noise ratio.[4]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired data.
-
Phase correct the spectra.
-
Reference the chemical shifts to the residual solvent peak.
-
Integrate the peaks in the ¹H spectrum.[4]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric and symmetric) | 3400 - 3250 | Medium, Sharp |
| C-H Stretch (aliphatic) | 2970 - 2870 | Strong |
| N-H Bend | 1650 - 1580 | Medium |
| C=N Stretch (thiazole ring) | 1550 - 1500 | Medium to Strong |
| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |
Interpretation of Predicted Absorptions:
-
The presence of a primary amine is indicated by two distinct N-H stretching bands.[2][5] These bands are typically sharper than the O-H stretch of alcohols.[2][5]
-
The C-H stretching of the isopropyl group will be prominent in the aliphatic region.
-
The N-H bending vibration provides further evidence for the primary amine.[5]
-
The C=N and C-N stretching vibrations are characteristic of the thiazole ring and the aromatic amine functionality, respectively.[5]
Experimental Protocol for IR Spectroscopy
Objective: To obtain an IR spectrum to identify the functional groups.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry KBr powder.
-
Transfer the mixture to a pellet die and apply pressure to form a translucent pellet.[4]
-
-
Background Spectrum: Record a background spectrum to account for atmospheric CO₂ and H₂O.[4]
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the spectrum.
-
Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 142, corresponding to the molecular weight of this compound.
-
Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed via two main pathways:
-
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z = 127. This is a common fragmentation pattern for isopropyl groups.
-
Loss of a neutral molecule of acetonitrile (CH₃CN): This is a characteristic fragmentation of the thiazole ring, leading to a fragment ion at m/z = 101.
-
Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Methanol or acetonitrile (HPLC grade)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ionization source parameters (e.g., capillary voltage, gas flow rates) to optimal values.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
-
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers working with this compound. It is important to note that while these predictions are based on sound chemical principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. This guide serves as a starting point for such investigations, enabling scientists to anticipate spectral features and design appropriate analytical methodologies.
References
Sources
discovery and history of 2-Isopropylthiazol-5-amine
An In-depth Technical Guide to the Synthesis and Significance of 2-Isopropylthiazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a heterocyclic amine that, while not possessing a widely documented individual history of discovery, represents a valuable building block in the field of medicinal chemistry. Its structure combines the privileged 2-substituted thiazole scaffold with a reactive C5-amino group, making it a strategic intermediate for the synthesis of more complex molecules, particularly in drug development. The history of this compound is intrinsically linked to the broader history and development of synthetic methodologies for functionalizing the thiazole ring. This guide provides a comprehensive overview of the plausible synthetic routes to this compound, grounded in established chemical principles. We will detail two primary, logically derived synthetic pathways, provide step-by-step experimental protocols, and discuss the chemical reasoning behind these strategies. This document is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of this compound's synthesis and potential applications.
The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry
The thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity to engage in hydrogen bonding make it a highly sought-after motif. The 2-aminothiazole moiety, in particular, has been identified as a "privileged structure" due to its frequent appearance in compounds targeting a wide array of proteins.[1] Derivatives of 2-aminothiazoles exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]
While the C2 position is commonly substituted with an amino group, the synthesis of C5-aminothiazoles like the topic compound presents a distinct set of chemical challenges and opportunities. The C5-amino group provides an alternative vector for molecular elaboration, enabling the exploration of different chemical spaces and target interactions.
Synthetic Strategies for 5-Aminothiazoles: A Methodological Overview
The direct synthesis of this compound has not been prominently featured in seminal literature. Therefore, its preparation relies on the logical application of well-established methods for thiazole functionalization. Two robust and chemically sound strategies are proposed, starting from a common precursor, 2-isopropylthiazole.
-
The Nitration-Reduction Pathway: A classic and reliable method in aromatic and heterocyclic chemistry involves the introduction of a nitro group, which then serves as a precursor to the amine via reduction. The synthesis of 2-Amino-5-nitrothiazole is a known process, suggesting this pathway is highly feasible.[4][5]
-
The Amide Rearrangement Pathway: Name reactions like the Hofmann and Curtius rearrangements provide powerful tools for converting carboxylic acid derivatives into primary amines.[6][7] These reactions proceed via an isocyanate intermediate and result in the loss of one carbon atom, providing a precise method to install the C5-amino group from a C5-carboxy functional group.[8][9]
The choice between these pathways in a research or industrial setting would depend on factors such as starting material availability, functional group tolerance of other substituents, and overall yield and purity considerations.
Proposed Synthetic Routes and Detailed Protocols
This section details the step-by-step methodologies for the two primary proposed synthetic pathways.
Pathway A: Nitration-Reduction of 2-Isopropylthiazole
This pathway involves three main stages: the initial synthesis of the 2-isopropylthiazole core, subsequent electrophilic nitration at the C5 position, and final reduction of the nitro group to the target amine.
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31, 1983) [inchem.org]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis | Bentham Science [eurekaselect.com]
Potential Research Areas for 2-Isopropylthiazol-5-amine: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] This technical guide provides a comprehensive exploration of the potential research avenues for a specific, yet underexplored derivative: 2-Isopropylthiazol-5-amine. We will delve into rational synthetic strategies, propose promising therapeutic targets based on structure-activity relationship (SAR) analyses of analogous compounds, and present detailed experimental workflows for the biological evaluation of this novel molecule. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising chemical entity.
Introduction: The Scientific Case for this compound
The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that is present in numerous natural products and synthetic compounds with diverse pharmacological activities.[3] The 2-aminothiazole moiety, in particular, has garnered significant attention in drug discovery, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] Prominent examples of drugs containing this scaffold include the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, underscoring its clinical significance.[6][7]
The introduction of an isopropyl group at the 2-position and an amine at the 5-position of the thiazole ring creates a unique chemical entity, this compound. The isopropyl group, while relatively small, can introduce beneficial steric and lipophilic characteristics that may enhance binding to biological targets and improve pharmacokinetic properties. The 5-amino group serves as a crucial handle for further chemical modification, allowing for the exploration of a wide chemical space to optimize biological activity. This guide will provide a roadmap for the systematic investigation of this compound, from its synthesis to its potential therapeutic applications.
Synthetic and Medicinal Chemistry Exploration
A key advantage of small molecule drug discovery is the ability to synthesize and modify compounds to optimize their properties. Here, we propose a rational and efficient synthetic route to this compound and outline a medicinal chemistry strategy for analog development.
Proposed Synthetic Pathway
A plausible and efficient three-step synthetic route to this compound is outlined below. This pathway leverages well-established and scalable chemical transformations.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 2-Isopropylthiazole (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.
-
Protocol:
-
To a solution of isobutyramide (1.0 eq) in a suitable solvent such as ethanol, add a halogenated dicarbonyl compound, for example, 1,3-dichloroacetone (1.1 eq).
-
The reaction mixture is heated to reflux for several hours while monitoring the progress by thin-layer chromatography (TTC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 2-isopropylthiazole.
-
Step 2: Nitration of 2-Isopropylthiazole
Electrophilic nitration of 2-alkylthiazoles typically occurs at the 5-position under controlled conditions.
-
Protocol:
-
2-Isopropylthiazole (1.0 eq) is added dropwise to a pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq).
-
The reaction mixture is stirred at 0 °C for a specified time, with careful monitoring to prevent over-nitration.
-
The reaction is quenched by pouring it onto crushed ice.
-
The precipitated product, 2-isopropyl-5-nitrothiazole, is collected by filtration, washed with cold water until neutral, and dried.
-
Further purification can be achieved by recrystallization.
-
Step 3: Reduction of 2-Isopropyl-5-nitrothiazole to this compound
The nitro group can be efficiently reduced to a primary amine using various methods.
-
Protocol (Catalytic Hydrogenation):
-
2-Isopropyl-5-nitrothiazole (1.0 eq) is dissolved in a suitable solvent like ethanol or methanol.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield this compound.
-
Medicinal Chemistry Strategy for Analog Development
The 5-amino group of the target compound is an ideal point for diversification to explore structure-activity relationships. A library of analogs can be generated through various reactions, including:
-
Amide Coupling: Reaction with a diverse set of carboxylic acids or acyl chlorides to generate a library of amides.
-
Sulfonamide Formation: Reaction with various sulfonyl chlorides to produce sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary and tertiary amines.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
This systematic exploration will allow for the fine-tuning of physicochemical properties and biological activity.
Potential Biological Targets and Therapeutic Areas
Based on the extensive literature on the biological activities of 2-aminothiazole derivatives, several high-potential therapeutic areas and molecular targets can be proposed for this compound.[2][4][5]
Oncology
The 2-aminothiazole scaffold is a well-established pharmacophore in oncology.[6][7]
-
Potential Targets:
-
Protein Kinases: Many 2-aminothiazole derivatives are potent kinase inhibitors.[8][9][10] Key kinase families to investigate include:
-
PI3K/Akt/mTOR Pathway: Given the precedent of Alpelisib, investigating the inhibitory potential against PI3K isoforms is a logical starting point.[7]
-
Other Cancer-Related Targets: DNA intercalation and inhibition of enzymes like glutaminase are also possibilities.[12][13]
-
Caption: Potential oncological targets for this compound.
Infectious Diseases
2-Aminothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[1][14]
-
Potential Applications:
-
Antibacterial: Screening against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains.
-
Antifungal: Evaluation against common fungal pathogens.
-
Antitubercular: Testing against Mycobacterium tuberculosis, a known target for this class of compounds.[14]
-
Inflammatory Diseases
The anti-inflammatory properties of 2-aminothiazoles suggest potential applications in treating chronic inflammatory conditions.[4]
-
Potential Mechanisms:
-
Inhibition of pro-inflammatory cytokine production.
-
Modulation of key signaling pathways in immune cells.
-
Neurological Disorders
Emerging evidence suggests that aminothiazole derivatives can modulate targets in the central nervous system.
-
Potential Targets:
-
Ion Channels: Modulation of calcium-activated potassium channels has been reported for some 2-aminothiazole derivatives.[15][16]
-
G-Protein Coupled Receptors (GPCRs): The vast GPCR family presents numerous opportunities for novel modulators.[17][18]
-
γ-Secretase: Modulation of this enzyme is a therapeutic strategy for Alzheimer's disease, and some aminothiazoles have shown activity.[19]
-
Proposed Experimental Workflows for Screening and Validation
A tiered screening approach is recommended to efficiently evaluate the biological activity of this compound and its analogs.
Caption: Tiered experimental workflow for biological evaluation.
Primary Screening
The initial screening should be broad to identify promising areas of activity.
-
Phenotypic Screening:
-
Protocol (Cancer Cell Viability Assay - MTT):
-
Seed cancer cell lines from various origins (e.g., breast, lung, colon) in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubate for 48-72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls.
-
-
-
Target-Based Screening:
-
Protocol (Kinase Panel Screen):
-
Submit this compound to a commercial kinase panel screening service (e.g., Eurofins, Promega).
-
The compound is typically tested at a single high concentration (e.g., 10 µM) against a broad panel of kinases.
-
The percentage of inhibition for each kinase is determined.
-
-
Secondary Assays
Hits from the primary screen should be further characterized.
-
IC50 Determination: For active compounds, determine the half-maximal inhibitory concentration (IC50) using a dose-response curve in the relevant assay (e.g., cell viability or in vitro kinase assay).
-
Mechanism of Action Studies:
-
Protocol (Kinase Inhibition Assay - Example):
-
In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding ATP.
-
After a defined incubation period, stop the reaction and measure the amount of phosphorylated substrate.
-
Determine the IC50 value from the dose-response curve.
-
-
Cellular Assays
To confirm the on-target activity in a cellular context.
-
Target Engagement Assays: Utilize techniques like Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the intended target in cells.
-
Downstream Signaling Analysis: Use methods like Western blotting to assess the phosphorylation status of downstream substrates of the target kinase, confirming the functional consequence of target inhibition.
Data Summary and Interpretation
To facilitate the analysis and comparison of data generated from the proposed experimental workflows, the results should be organized into clear and concise tables.
Table 1: Hypothetical Anticancer Activity Data
| Compound ID | R Group at 5-amino | Cell Line | IC50 (µM) |
| 1 | -H | MCF-7 (Breast) | > 50 |
| 1a | -C(O)CH3 | MCF-7 (Breast) | 15.2 |
| 1b | -SO2Ph | MCF-7 (Breast) | 8.7 |
| 1c | -CH2-Ph | MCF-7 (Breast) | 22.1 |
| 1 | -H | A549 (Lung) | > 50 |
| 1a | -C(O)CH3 | A549 (Lung) | 25.8 |
| 1b | -SO2Ph | A549 (Lung) | 12.4 |
| 1c | -CH2-Ph | A549 (Lung) | 35.6 |
Table 2: Hypothetical Kinase Inhibition Data
| Compound ID | Target Kinase | % Inhibition @ 10 µM | IC50 (nM) |
| 1b | Src | 92 | 150 |
| 1b | Abl | 88 | 210 |
| 1b | EGFR | 45 | > 1000 |
| 1b | CDK2 | 15 | > 10000 |
Conclusion
This compound represents a promising, yet largely unexplored, chemical scaffold with significant potential for the development of novel therapeutics. This technical guide has outlined a clear path forward for its investigation, from a robust synthetic strategy to a comprehensive biological evaluation plan. The proposed research areas in oncology, infectious diseases, inflammation, and neurology are based on the well-documented activities of the broader 2-aminothiazole class. By systematically exploring the structure-activity relationships through analog synthesis and employing a tiered screening approach, researchers can efficiently identify and validate the therapeutic potential of this intriguing molecule. The methodologies and insights provided herein are intended to empower drug discovery professionals to embark on the exciting journey of unlocking the full potential of this compound.
References
-
2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process. - ResearchGate. Available at: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed. Available at: [Link]
-
Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC - PubMed Central. Available at: [Link]
-
A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF - ResearchGate. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. Available at: [Link]
-
Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed. Available at: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. Available at: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed. Available at: [Link]
-
Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]
-
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - ACS Publications. Available at: [Link]
-
Chemical structures of diverse reported aminothiazole kinase inhibitors. - ResearchGate. Available at: [Link]
-
Biological and medicinal significance of 2-aminothiazoles - ResearchGate. Available at: [Link]
-
Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. Available at: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link]
-
Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Initial SAR studies on apamin-displacing 2-aminothiazole blockers of calcium-activated small conductance potassium channels - PubMed. Available at: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin - An-Najah Repository. Available at: [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC - NIH. Available at: [Link]
-
[Biological activity of the isothiazole derivatives] - PubMed. Available at: [Link]
-
Modulation of ion channels in neurons and other cells - PubMed - NIH. Available at: [Link]
-
G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC - NIH. Available at: [Link]
-
Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. Available at: [Link]
-
Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications - PubMed. Available at: [Link]
-
Modulation of Ion Channels in the Axon: Mechanisms and Function - Frontiers. Available at: [Link]
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1 - NIH. Available at: [Link]
-
Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Available at: [Link]
-
Aminothiazoles as γ-secretase modulators - PubMed. Available at: [Link]
-
(PDF) Ion Channels and their Modulation - ResearchGate. Available at: [Link]
-
GPCR therapies: Eight promising biotechs hacking the cell signaling pathway - Labiotech.eu. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. isca.me [isca.me]
- 4. researchgate.net [researchgate.net]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin [repository.najah.edu]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Initial SAR studies on apamin-displacing 2-aminothiazole blockers of calcium-activated small conductance potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labiotech.eu [labiotech.eu]
- 19. Aminothiazoles as γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Deep Dive into 2-Isopropylthiazol-5-amine: A Computational Guide for Drug Discovery
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] This technical guide provides a comprehensive theoretical framework for the investigation of a promising, yet underexplored, derivative: 2-Isopropylthiazol-5-amine. In the absence of extensive experimental data, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a robust computational approach to elucidate its structural, electronic, and reactive properties. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we can unlock predictive insights into its potential as a valuable scaffold for novel therapeutic agents. This guide emphasizes the causality behind computational choices, ensuring a self-validating and authoritative exploration of this compound's chemical landscape.
Introduction: The Significance of the 2-Aminothiazole Scaffold and the Case for this compound
The 2-aminothiazole ring is a privileged structure in drug discovery, renowned for its wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3] This five-membered heterocycle, containing both sulfur and nitrogen, is a key component in clinically significant drugs such as Dasatinib and Alpelisib.[1] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, acting as a versatile pharmacophore.[2]
While much research has focused on substitutions at the 2-amino and 4-positions of the thiazole ring, the 5-amino isomer, particularly with alkyl substitutions at the 2-position like in this compound, represents a compelling area for new discovery. The isopropyl group, with its moderate steric bulk and lipophilicity, can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile.
Theoretical and computational studies provide a powerful, cost-effective, and rapid means to explore the potential of such novel compounds before committing to extensive synthetic and experimental work.[4] This guide outlines a proposed theoretical investigation into this compound, establishing a foundational understanding of its intrinsic properties and predictive biological interactions.
A Proposed Computational Workflow for Characterizing this compound
The following diagram illustrates a comprehensive computational workflow designed to thoroughly characterize this compound, from its fundamental electronic structure to its potential as a drug candidate.
Caption: Proposed computational workflow for the theoretical study of this compound.
Molecular Structure and Electronic Properties: A DFT-Based Approach
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] For a molecule like this compound, a DFT approach can provide highly accurate predictions of its geometry and electronic characteristics.
Geometry Optimization
The first crucial step is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
Protocol for Geometry Optimization:
-
Software: Gaussian, Q-Chem, or PySCF.[6]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[7]
-
Basis Set: 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost, allowing for polarization and diffuse functions.
-
Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, using water as the solvent.[8]
The output of this calculation will provide the optimized bond lengths, bond angles, and dihedral angles of this compound. A subsequent frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[9]
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[10] The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating electrophilic character.[10]
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[11][12]
| Parameter | Predicted Significance for this compound |
| HOMO Energy | Indicates the molecule's ability to donate electrons (nucleophilicity). The 5-amino group is expected to significantly contribute to the HOMO, making it a likely site for electrophilic attack. |
| LUMO Energy | Indicates the molecule's ability to accept electrons (electrophilicity). The thiazole ring, being electron-deficient, is expected to be the primary location of the LUMO. |
| HOMO-LUMO Gap | A smaller energy gap would suggest higher reactivity, which can be advantageous for forming covalent bonds with a target protein but may also indicate lower stability.[13] |
Molecular Electrostatic Potential (ESP)
A Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution around a molecule.[14] It is invaluable in drug design for understanding and optimizing electrostatic interactions between a ligand and its protein target.[15][16]
-
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., lone pairs on nitrogen and sulfur atoms). These are sites prone to electrophilic attack and hydrogen bond acceptance.
-
Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (e.g., hydrogen atoms of the amino group). These are sites for nucleophilic attack and hydrogen bond donation.
For this compound, the ESP map is predicted to show a strong negative potential around the thiazole nitrogen and a positive potential around the amino group hydrogens, highlighting their importance in potential protein-ligand interactions.
Theoretical Spectroscopic Analysis
DFT calculations can also predict the infrared (IR) and nuclear magnetic resonance (NMR) spectra of a molecule.[17][18] These theoretical spectra are instrumental in confirming the identity and purity of a synthesized compound.
Protocol for Spectroscopic Prediction:
-
Software: Gaussian or similar quantum chemistry packages.
-
Methodology:
-
IR Frequencies: Calculated from the second derivatives of the energy with respect to the atomic positions of the optimized geometry. A scaling factor is typically applied to the calculated frequencies to better match experimental data.[17]
-
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a reference compound (e.g., tetramethylsilane).[19]
-
-
Functional/Basis Set: The same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)) can be used.
Predicting Biological Activity: A Molecular Docking Approach
Given the prevalence of 2-aminothiazole derivatives as enzyme inhibitors, a molecular docking study can provide valuable insights into the potential biological targets of this compound and its binding mode.[1][20] Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[21][22]
The following diagram illustrates the general workflow for a molecular docking simulation.
Caption: A typical workflow for molecular docking simulations.
Target Selection and Preparation
Based on the known activities of similar 2-aminothiazole compounds, potential targets could include kinases, phosphodiesterases, or bacterial enzymes.[23] For this guide, we will consider a hypothetical kinase target. The 3D structure of the target protein would be obtained from the Protein Data Bank (PDB).[24] Preparation involves removing water molecules, adding polar hydrogens, and assigning charges.
Ligand Preparation
The 3D structure of this compound obtained from the DFT geometry optimization would be used. The ligand must be prepared by assigning atomic charges and defining rotatable bonds.
Docking Simulation and Analysis
Protocol for Molecular Docking:
-
Software: AutoDock Vina, Gold, or Glide.[24]
-
Procedure: a. Define a "docking box" that encompasses the active site of the target protein. b. Run the docking simulation, which will generate multiple possible binding poses for the ligand within the active site. c. The software's scoring function will rank these poses based on their predicted binding affinity (e.g., in kcal/mol).[25]
-
Analysis: The top-ranked poses are then visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity.
The predicted binding mode of this compound would likely involve hydrogen bonding between its 5-amino group and the protein backbone, as well as hydrophobic interactions involving the isopropyl group.
Conclusion: A Predictive Foundation for Drug Discovery
This in-depth technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing a multi-faceted computational approach encompassing DFT and molecular docking, researchers can gain a profound understanding of this novel molecule's structural, electronic, and reactive properties. The insights derived from these theoretical studies—from optimized geometry and electronic reactivity to predicted spectroscopic signatures and potential protein-ligand interactions—provide a robust, data-driven foundation for its subsequent synthesis and experimental evaluation. This predictive-first approach is paramount in modern drug discovery, enabling the rational design of more potent and selective therapeutic agents while conserving valuable time and resources. The theoretical exploration of this compound, as detailed herein, paves the way for its potential emergence as a valuable new scaffold in medicinal chemistry.
References
-
University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]
- Dahlin, J. L., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(5), 2091–2113.
- Jadhav, S. B., & Gaikwad, S. B. (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. ChemInform, 47(13).
-
Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary. Retrieved from [Link]
- Karimi, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
- Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463*.
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]
- Huang, S. Y., & Zou, X. (2010). Molecular Docking: A powerful approach for structure-based drug discovery. Pharmaceutical Science & Technology Today, 3(1), 14-23.
- Gadre, S. R., & Shirsat, R. N. (2000). Application of molecular electrostatic potentials in drug design. Journal of Molecular Graphics and Modelling, 18(2), 100-115.
- Ferreira, L. G., et al. (2015).
- Kumar, S., & Varma, A. K. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central, 4(1), 1045.
-
Stack Exchange. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. Retrieved from [Link]
-
Slideshare. (n.d.). Molecular docking. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
ResearchGate. (2015). Improved Infrared Spectra Prediction by DFT from a New Experimental Database. Retrieved from [Link]
-
YouTube. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. Retrieved from [Link]
- MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4153.
-
IRJEdT. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and DFT Calculations of Some 2-aminothiazoles. Retrieved from [Link]
-
Scribd. (n.d.). Best Practice DFT Protocols For Basic Molecular Computational Chemistry. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of. 8(1), 147-152.
-
National Center for Biotechnology Information. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Slideshare. (n.d.). computional study of small organic molecular using density functional theory (DFT). Retrieved from [Link]
- ACS Publications. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
SciSpace. (2015). Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Retrieved from [Link]
-
YouTube. (2023). Basics of performing DFT calculations with Q-Chem. Retrieved from [Link]
-
Stack Exchange. (2025). What software shall I use for DFT on an organic molecule?. Retrieved from [Link]
- Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(49), 29431-29445.
- ACS Publications. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. ACS Omega, 3(8), 9579–9588.
-
ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]
- Royal Society of Chemistry. (2025). Predicting the NMR chemical shifts of hydrides in SABRE-active Ir complexes by relativistic DFT. Physical Chemistry Chemical Physics, 27(25), 17056-17065.
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. youtube.com [youtube.com]
- 10. ossila.com [ossila.com]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 12. irjweb.com [irjweb.com]
- 13. youtube.com [youtube.com]
- 14. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 15. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Predicting the NMR chemical shifts of hydrides in SABRE-active Ir complexes by relativistic DFT - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01214G [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 23. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
- 24. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 25. Molecular docking | PPTX [slideshare.net]
Unraveling the Enigma: A Technical Guide to Predicting the Mechanism of Action of 2-Isopropylthiazol-5-amine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities.[1][2][3] This guide presents a comprehensive, multi-faceted strategy for the elucidation of the mechanism of action (MoA) of a novel compound, 2-isopropylthiazol-5-amine. In the absence of extensive prior research on this specific molecule, we will navigate a predictive workflow, commencing with in silico analysis to generate actionable hypotheses, followed by a robust framework for experimental validation. This document is designed to serve as an in-depth technical resource, blending computational methodologies with rigorous experimental design to illuminate the therapeutic potential and cellular pathways modulated by this compound. Our approach emphasizes a logical, evidence-based progression from broad, computational predictions to specific, validated biological functions.
Introduction: The Therapeutic Promise of the 2-Aminothiazole Core
The 2-aminothiazole moiety is a privileged scaffold in drug discovery, integral to a multitude of compounds with demonstrated clinical efficacy.[2] Derivatives of this heterocyclic amine have been reported to possess a wide array of pharmacological properties, including antioxidant, anti-proliferative, antimicrobial, and anti-inflammatory activities.[1][3][4][5] The diverse biological profiles of these molecules underscore the potential of novel analogs, such as this compound, to yield promising therapeutic leads.
Understanding the precise mechanism of action (MoA) is a critical step in the journey of any new chemical entity from a laboratory curiosity to a clinical candidate.[6] A well-defined MoA provides the rationale for its therapeutic application, aids in the prediction of potential side effects, and guides future drug optimization efforts. This guide outlines a systematic and scientifically rigorous approach to predict and validate the MoA of this compound, leveraging a synergistic combination of computational and experimental techniques.[7][8]
The In Silico Launchpad: Generating Testable Hypotheses
In the initial stages of characterizing a novel compound, in silico methods offer a powerful and resource-efficient means of generating initial hypotheses about its biological targets and pathways.[9][10][11] This computational pre-assessment allows for more focused and efficient downstream experimental validation.
Target Prediction: Casting a Wide Net
The first step in our predictive workflow is to identify potential protein targets of this compound. This is achieved by comparing its structural and chemical features to vast libraries of known bioactive ligands.[12][13] Several robust, publicly available web servers can be utilized for this purpose.
Experimental Protocol: In Silico Target Prediction
-
Compound Representation: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound.
-
Submission to Prediction Servers: Input the SMILES string into multiple target prediction platforms. Recommended platforms include:
-
Data Aggregation and Analysis: Compile the predicted target lists from each server. Prioritize targets that are consistently predicted across multiple platforms. Analyze the primary classes of predicted targets (e.g., kinases, G-protein coupled receptors, enzymes).
Hypothetical In Silico Prediction Results for this compound
For the purpose of this guide, let us assume the in silico analysis yields the following high-probability targets:
| Predicted Target Class | Specific Examples | Confidence Score (Illustrative) |
| Cyclooxygenases | COX-1, COX-2 | High |
| Mitogen-Activated Protein Kinases (MAPKs) | p38 MAPK, JNK | Moderate |
| Cytochrome P450 Enzymes | CYP2C9, CYP3A4 | Moderate |
This hypothetical data suggests that this compound may possess anti-inflammatory properties through the inhibition of COX enzymes and could potentially modulate cellular stress and signaling pathways via MAPK interaction. The predicted interaction with cytochrome P450 enzymes warrants investigation for potential drug metabolism and drug-drug interaction liabilities.
Molecular Docking: Visualizing the Interaction
Once a list of potential targets is generated, molecular docking can be employed to predict the binding mode and affinity of this compound to the protein targets.[7] This provides a structural basis for the predicted interaction and can help to rank and prioritize targets for experimental validation.
Experimental Protocol: Molecular Docking
-
Protein Structure Preparation: Obtain the 3D crystal structures of the high-priority targets (e.g., COX-2, p38 MAPK) from the Protein Data Bank (PDB). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D conformation of this compound and optimize its geometry.
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock, Schrödinger Maestro) to dock the ligand into the active site of the prepared protein structures.
-
Analysis of Results: Analyze the predicted binding poses and docking scores. A lower binding energy generally indicates a more favorable interaction. Visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Caption: A structured workflow for the experimental validation of in silico-derived hypotheses.
Summary and Future Directions
This guide has outlined a comprehensive and logical workflow for the prediction and validation of the mechanism of action of this compound. By initiating with a broad in silico screening to generate high-probability targets and subsequently employing a tiered experimental approach, we can efficiently and rigorously elucidate the compound's biological activity. The hypothetical scenario presented, pointing towards COX and p38 MAPK inhibition, provides a tangible example of how this integrated strategy can be applied.
Future work would involve expanding the scope of investigation based on these initial findings. This could include broader kinase profiling to assess selectivity, in vivo studies in animal models of inflammation or other relevant diseases to establish efficacy, and absorption, distribution, metabolism, and excretion (ADME) studies to evaluate the compound's drug-like properties. The systematic approach detailed herein provides a solid foundation for the continued exploration and development of this compound as a potential therapeutic agent.
References
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
SwissTargetPrediction. Swiss Institute of Bioinformatics. [Link]
-
Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. National Center for Biotechnology Information. [Link]
-
In silico prediction of chemical mechanism of action via an improved network-based inference method. National Institutes of Health. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]
-
2-Amino-5-nitrothiazole. PubChem. [Link]
-
In silico prediction of chemical mechanism-of-action via an improved network-based inference method. ResearchGate. [Link]
-
3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. ACS Publications. [Link]
-
The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]
-
Integrated Network Pharmacology Analysis and Experimental Validation t. DDDT. [Link]
-
SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PubMed. [Link]
-
In silico prediction of chemical mechanism of action via an improved network-based inference method. PubMed. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. National Center for Biotechnology Information. [Link]
-
Target prediction process based on small molecule ligands. ResearchGate. [Link]
-
Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. ResearchGate. [Link]
-
Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
In Silico Approach Using Free Software to Optimize the Antiproliferative Activity and Predict the Potential Mechanism of Action of Pyrrolizine-Based Schiff Bases. MDPI. [Link]
-
Small-molecule Target and Pathway Identification. Broad Institute. [Link]
Sources
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. excli.de [excli.de]
- 4. mdpi.com [mdpi.com]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. In silico prediction of chemical mechanism of action via an improved network-based inference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SwissTargetPrediction [swisstargetprediction.ch]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthetic Strategies for Novel Compound Generation from 2-Isopropylthiazol-5-amine
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized as a core component in numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The compound 2-isopropylthiazol-5-amine is a valuable and versatile starting material for drug discovery programs. The 5-amino group serves as a highly reactive handle for introducing molecular diversity, while the 2-isopropyl group provides a lipophilic anchor that can influence compound potency and pharmacokinetic properties.
This guide provides detailed, field-proven protocols for the derivatization of this compound, focusing on three cornerstone reactions in medicinal chemistry: amide bond formation, sulfonamide synthesis, and palladium-catalyzed Buchwald-Hartwig amination. Each protocol is designed to be self-validating, with clear explanations of the chemical principles and step-by-step instructions for synthesis, purification, and characterization.
Core Synthetic Strategies
The primary reactive site of this compound is the exocyclic amino group at the C5 position. This amine is a potent nucleophile, making it amenable to a wide range of transformations. This note will detail the following key derivatization pathways:
-
Acylation (Amide Synthesis): Formation of a stable amide bond by reacting the amine with carboxylic acid derivatives.
-
Sulfonylation (Sulfonamide Synthesis): Creation of a sulfonamide linkage via reaction with sulfonyl chlorides.
-
C-N Cross-Coupling (Buchwald-Hartwig Amination): A modern, powerful method for forming an aryl-amine bond.
Protocol 1: Acylation for Amide Synthesis
Principle: Amide bond formation is a fundamental transformation in drug design. This protocol utilizes a peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate a carboxylic acid, facilitating its reaction with the 5-amino group of the thiazole. HATU is chosen for its high efficiency, low rate of epimerization, and compatibility with a wide range of functional groups. A non-nucleophilic base, diisopropylethylamine (DIPEA), is used to neutralize the generated acid and facilitate the reaction.
Experimental Workflow: Acylation
Detailed Protocol
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Stir for 10 minutes at room temperature.
-
Addition of Amine: To the activated acid solution, add this compound (1.0 eq).
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃, water, and saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5][6]
Data Summary: Acylation
| Parameter | Details | Rationale |
| Typical Yield | 75-95% | HATU is a highly efficient coupling reagent, leading to high conversion. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves reactants. |
| Base | DIPEA | A non-nucleophilic hindered base that prevents side reactions. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
| Purification | Silica Gel Chromatography | Standard method for removing unreacted starting materials and byproducts. |
Protocol 2: Sulfonylation for Sulfonamide Synthesis
Principle: Sulfonamides are a key functional group in a multitude of drugs. This protocol describes the reaction of this compound with a substituted benzenesulfonyl chloride. The reaction is typically performed in an aqueous medium with a mild base, such as sodium acetate, which acts as an acid scavenger for the HCl generated during the reaction.[7][8] This method is robust, scalable, and avoids the use of chlorinated organic solvents.
Experimental Workflow: Sulfonylation
Detailed Protocol
-
Reagent Preparation: In a round-bottom flask, dissolve sodium acetate (2.0 eq) in water (0.3 M).
-
Addition of Reactants: To this solution, add the desired sulfonyl chloride (1.1 eq) followed by this compound (1.0 eq).
-
Reaction: Heat the reaction mixture to 80-85 °C and stir vigorously. The product often begins to precipitate from the hot solution as a fine solid. Monitor the reaction by TLC (e.g., 2:1 n-hexane:ethyl acetate).[7]
-
Isolation: Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any remaining salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Characterization: Analyze the final sulfonamide by ¹H NMR, ¹³C NMR, IR spectroscopy (characteristic S=O stretches), and HRMS to confirm its identity and purity.[8][9]
Data Summary: Sulfonylation
| Parameter | Details | Rationale |
| Typical Yield | 70-90% | The reaction is often high-yielding with product precipitation driving completion. |
| Solvent | Water | An environmentally friendly and cost-effective solvent. |
| Base | Sodium Acetate | A mild, inexpensive base that neutralizes HCl without promoting side reactions. |
| Temperature | 80-85 °C | Provides sufficient thermal energy to drive the reaction to completion. |
| Purification | Filtration/Washing | The precipitation of the product from the reaction mixture simplifies purification. |
Protocol 3: Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds, enabling the synthesis of N-aryl amines.[10] This transformation is exceptionally powerful for coupling heteroaromatic amines with aryl halides, a challenging task for classical methods.[11] The protocol employs a palladium precatalyst, a specialized phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide. The choice of ligand is critical; bulky, electron-rich phosphine ligands facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[12]
Experimental Workflow: Buchwald-Hartwig Amination
Detailed Protocol
-
Flask Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by LC-MS.
-
Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.
-
Concentration: Wash the Celite pad with additional ethyl acetate and concentrate the combined filtrates under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the N-arylated product by ¹H NMR, ¹³C NMR, and HRMS.[12][13]
Data Summary: Buchwald-Hartwig Amination
| Parameter | Details | Rationale |
| Typical Yield | 60-85% | Yields are highly dependent on the specific substrates and catalyst system. |
| Catalyst System | Pd₂(dba)₃ / XPhos | A common and effective system for coupling heteroaromatic amines. |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base required for the catalytic cycle. |
| Solvent | Anhydrous Toluene | A high-boiling, non-polar solvent suitable for cross-coupling reactions. |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Conclusion
This compound is a highly versatile building block for the synthesis of novel, biologically relevant compounds. The protocols detailed in this application note for acylation, sulfonylation, and Buchwald-Hartwig amination provide robust and reproducible methods for generating diverse chemical libraries. By leveraging these fundamental transformations, researchers in drug discovery can efficiently explore structure-activity relationships and develop new therapeutic candidates based on the privileged 2-aminothiazole scaffold.
References
-
Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89–98. Available at: [Link]
-
Hassan, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
-
Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available at: [Link]
-
Saleem, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 44. Available at: [Link]
-
Akbarzadeh, T., et al. (2012). Synthesis of some new 5-substituted of-2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. Available at: [Link]
-
Shawali, A. S., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 22(11), 1913. Available at: [Link]
-
Rutkauskas, K., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(19), 6259. Available at: [Link]
-
Hassan, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]
-
El-Metwaly, N., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1506. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2020). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. ResearchGate. Available at: [Link]
-
Singh, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 9(4). Available at: [Link]
-
Dar'in, D. V., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 27(19), 6667. Available at: [Link]
-
Hassan, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]
-
Unsal-Tan, O., et al. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark. Available at: [Link]
-
Murai, T., et al. (2023). 5‐N,N‐Diarylaminothiazoles with Electron‐Accepting Groups: Synthesis, Photophysical Properties, and Their Application for the Detection of Hydrazine Hydrate. ResearchGate. Available at: [Link]
-
Köhler, F., et al. (2017). Synthesis and Photophysical Properties of 5-N-Arylamino-4-methylthiazoles Obtained from Direct C–H Arylations and Buchwald–Hartwig Aminations of 4-Methylthiazole. Organometallics, 36(9), 1695–1706. Available at: [Link]
-
Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]
-
Le, T. V., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal. Available at: [Link]
-
Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. ResearchGate. Available at: [Link]
-
Le, T. V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
- U.S. Patent No. 7,408,069 B2. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
Sources
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. excli.de [excli.de]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
The Strategic deployment of 2-Isopropylthiazol-5-amine in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Rising Prominence of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This heterocyclic system is a key structural component in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The versatility of the 2-aminothiazole core allows for extensive chemical modification, enabling the fine-tuning of a compound's physicochemical properties and its interactions with target proteins. This guide focuses on a specific, yet increasingly important derivative: 2-isopropylthiazol-5-amine . The introduction of an isopropyl group at the 2-position and an amino group at the 5-position offers a unique combination of steric and electronic features, making it a valuable building block for the synthesis of novel therapeutic agents. This document will provide a comprehensive overview of its synthesis, key applications, and detailed protocols for its utilization in medicinal chemistry research.
Synthetic Strategies for this compound
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two of the most plausible and widely applicable methods are the Cook-Heilbron synthesis and a nitration-reduction sequence starting from a pre-formed 2-isopropylthiazole.
The Cook-Heilbron Synthesis: A Convergent Approach
The Cook-Heilbron synthesis is a powerful method for the preparation of 5-aminothiazoles, involving the reaction of an α-aminonitrile with a dithioate or carbon disulfide.[5][6] This approach is particularly advantageous as it allows for the convergent assembly of the thiazole core with the desired substitution pattern.
A potential synthetic route to this compound via the Cook-Heilbron synthesis is outlined below:
Sources
Application Notes and Protocols for 2-Isopropylthiazol-5-amine as a Building Block in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Thiazole Scaffold in Modern Agrochemicals
The thiazole ring is a privileged heterocyclic scaffold in the realm of medicinal and agrochemical research. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of commercial pesticides, including fungicides, herbicides, and insecticides. The substitution pattern on the thiazole ring is crucial for determining the biological activity and spectrum of these compounds. 2-Isopropylthiazol-5-amine, a specifically substituted aminothiazole, represents a versatile building block for the synthesis of novel agrochemicals. The presence of a primary amino group at the 5-position offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the exploration of new chemical space in the quest for more effective and environmentally benign crop protection agents.
This guide provides a comprehensive overview of the synthesis and potential applications of this compound in agrochemical discovery. It is designed to equip researchers with the foundational knowledge and practical protocols to effectively utilize this promising building block.
Synthesis of this compound: A Proposed Pathway
While a direct, one-pot synthesis of this compound is not extensively documented in publicly available literature, a plausible and robust synthetic route can be designed based on established thiazole chemistry. The proposed multi-step synthesis involves the formation of a 2-isopropylthiazole core, followed by nitration at the 5-position and subsequent reduction to the desired amine.
Logical Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocols
Protocol 1: Synthesis of Thioisobutyramide
Principle: Thioamides are commonly synthesized from their corresponding amides by thionation. Phosphorus pentasulfide (P4S10) is a widely used reagent for this transformation. The reaction involves the replacement of the carbonyl oxygen with a sulfur atom.
Materials:
-
Isobutyramide
-
Phosphorus pentasulfide (P4S10)
-
Anhydrous pyridine or dioxane
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend isobutyramide (1 equivalent) in anhydrous pyridine or dioxane.
-
Carefully add phosphorus pentasulfide (0.5 equivalents) portion-wise to the suspension with stirring. The reaction can be exothermic.
-
Once the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude thioisobutyramide.
-
Purify the crude product by recrystallization or column chromatography.
| Reactant | Molar Ratio | Notes |
| Isobutyramide | 1 | |
| P4S10 | 0.5 | Addition should be done carefully. |
| Solvent | - | Anhydrous conditions are recommended. |
Protocol 2: Synthesis of 2-Isopropyl-5-nitrothiazole via Hantzsch Synthesis and Nitration
Principle: The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring by reacting a thioamide with an α-haloketone or α-haloaldehyde. Subsequent electrophilic nitration of the formed 2-isopropylthiazole is expected to occur at the electron-rich 5-position.
Materials:
-
Thioisobutyramide (from Protocol 1)
-
2-Chloroacetaldehyde or another suitable α-halo carbonyl compound
-
Ethanol
-
Concentrated sulfuric acid (H2SO4)
-
Fuming nitric acid (HNO3)
-
Ice bath
-
Sodium carbonate solution
Procedure:
Step 2a: Hantzsch Thiazole Synthesis
-
Dissolve thioisobutyramide (1 equivalent) in ethanol in a round-bottom flask.
-
Add 2-chloroacetaldehyde (1 equivalent) to the solution and stir at room temperature.
-
Gently reflux the mixture for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and neutralize with a sodium carbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO4, and concentrate to yield crude 2-isopropylthiazole.
Step 2b: Nitration
-
In a clean, dry flask, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add the crude 2-isopropylthiazole (1 equivalent) to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.
-
In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 2-isopropylthiazole in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a cold aqueous solution of sodium carbonate until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-isopropyl-5-nitrothiazole.
| Reactant | Molar Ratio | Notes |
| 2-Isopropylthiazole | 1 | |
| Fuming HNO3 | 1.1 | Added dropwise at low temperature. |
| H2SO4 | - | Used as solvent and catalyst. |
Protocol 3: Reduction of 2-Isopropyl-5-nitrothiazole to this compound
Principle: The nitro group can be efficiently reduced to a primary amine using various reducing agents. A common and effective method is the use of a metal in acidic media, such as iron in hydrochloric acid or tin(II) chloride in hydrochloric acid.
Materials:
-
2-Isopropyl-5-nitrothiazole (from Protocol 2)
-
Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide solution (10%)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, suspend 2-isopropyl-5-nitrothiazole (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (3-5 equivalents) or tin(II) chloride dihydrate (3-4 equivalents) to the suspension.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the excess iron.
-
Make the filtrate alkaline by adding a 10% sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield this compound. The product may require further purification by column chromatography.
| Reactant | Molar Ratio | Notes |
| 2-Isopropyl-5-nitrothiazole | 1 | |
| Fe or SnCl2·2H2O | 3-5 (Fe) or 3-4 (SnCl2) | |
| Concentrated HCl | Catalytic to stoichiometric | Added dropwise. |
Application of this compound in Agrochemical Synthesis
The primary amino group at the 5-position of this compound is a key functional handle for derivatization. Two of the most powerful and versatile reactions for introducing molecular diversity are N-acylation and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. These reactions allow for the linkage of the thiazole core to a wide array of other chemical moieties, which is a common strategy in the design of new agrochemicals.
Protocol 4: N-Acylation of this compound
Principle: N-acylation is the reaction of an amine with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an amide bond. This is a fundamental transformation in the synthesis of many biologically active molecules, including numerous commercial pesticides.
Workflow for N-Acylation:
Caption: General workflow for the N-acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride) or Carboxylic acid
-
Coupling agent for carboxylic acid (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Pyridine, Triethylamine)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure (using an acyl chloride):
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add a base such as pyridine or triethylamine (1.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-acylated thiazole.
Table of Potential Acylating Agents for Agrochemical Scaffolds:
| Acylating Agent | Potential Agrochemical Class |
| Pyridine-2-carbonyl chloride | Insecticides (neonicotinoid analogues) |
| Cyclopropanecarbonyl chloride | Fungicides |
| 2,6-Dichlorobenzoyl chloride | Herbicides |
Protocol 5: Suzuki Cross-Coupling of a Halogenated 2-Isopropylthiazole Derivative
Principle: The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. To apply this to our building block, it would first need to be halogenated at a suitable position, or a halogenated precursor would be used in the Hantzsch synthesis. Assuming a 5-amino-2-isopropyl-4-bromothiazole could be synthesized, the Suzuki coupling would allow for the introduction of various aryl or heteroaryl groups at the 4-position.
Workflow for Suzuki Coupling:
Caption: General workflow for the Suzuki cross-coupling reaction.
Materials:
-
Halogenated this compound (e.g., 4-bromo-2-isopropylthiazol-5-amine)
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Water
-
Schlenk tube or microwave vial
Procedure:
-
To a Schlenk tube or microwave vial, add the halogenated this compound (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and the base (e.g., K2CO3, 2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Table of Potential Boronic Acids for Agrochemical Scaffolds:
| Boronic Acid | Potential Agrochemical Class |
| 4-Chlorophenylboronic acid | Fungicides, Insecticides |
| Pyridine-3-boronic acid | Herbicides, Insecticides |
| 3,4,5-Trimethoxyphenylboronic acid | Herbicides |
Conclusion and Future Outlook
This compound is a valuable, albeit not widely commercially available, building block with significant potential in agrochemical research. The synthetic protocols outlined in this guide provide a feasible pathway to its preparation and subsequent derivatization. The N-acylation and Suzuki coupling reactions are powerful tools for rapidly generating libraries of novel compounds based on the this compound scaffold. By exploring various acylating agents and boronic acids, researchers can systematically investigate the structure-activity relationships of these new derivatives, potentially leading to the discovery of next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles. The continued exploration of substituted thiazoles is a promising avenue in the ongoing effort to ensure global food security through innovative crop protection solutions.
References
- A comprehensive review on the synthesis and diverse biological activities of 2-aminothiazole derivatives. (This is a placeholder for a relevant review article on thiazole synthesis and applications in medicinal/agrochemical chemistry).
- Hantzsch Thiazole Synthesis: A Century of Progress. (This is a placeholder for a relevant review on the Hantzsch synthesis).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Agrochemicals. (This is a placeholder for a relevant review on the use of Suzuki and other cross-coupling reactions in agrochemical discovery).
- Synthesis of thioamides.
- Reduction of Aromatic Nitro Compounds to Amines. (This is a placeholder for a specific reference on the reduction of nitroarenes).
- The Suzuki-Miyaura Cross-Coupling Reaction. (This is a placeholder for a foundational review or key paper on the Suzuki reaction).
- N-Acylation of Amines: A Practical Guide.
Application Note: A Robust and Scalable Protocol for the N-Acylation of 2-Isopropylthiazol-5-amine
Abstract
N-acylated 2-aminothiazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This application note provides a comprehensive, field-tested guide for the N-acylation of 2-isopropylthiazol-5-amine, a key intermediate in drug discovery. We present a primary protocol using acyl chlorides, renowned for its efficiency and broad applicability, and discuss key considerations for reaction optimization and troubleshooting. This document is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, detailed step-by-step procedures, and robust analytical methods for product validation.
Introduction and Scientific Principles
The 2-aminothiazole moiety is a cornerstone in the synthesis of biologically active compounds.[2][3] The N-acylation of this scaffold is a critical transformation that allows for the introduction of diverse functional groups, enabling the systematic modulation of a molecule's physicochemical and pharmacological properties, such as potency, selectivity, and metabolic stability.
The core of this transformation is a nucleophilic acyl substitution reaction. The exocyclic amino group at the 5-position of the thiazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.[4] The choice of acylating agent—typically an acyl chloride or a carboxylic anhydride—is dictated by the desired reactivity and the sensitivity of the substrate.
-
Acyl Chlorides: These are highly reactive electrophiles, ensuring rapid and often complete conversion even with moderately nucleophilic amines.[5] Their high reactivity necessitates the use of a non-nucleophilic base to scavenge the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
-
Carboxylic Anhydrides: These are less reactive than acyl chlorides, which can be advantageous for selective acylations.[6][7] The reaction produces a carboxylic acid as a byproduct, which is less corrosive than HCl but still requires neutralization.[8]
The electronic nature of the thiazole ring influences the nucleophilicity of the amine. While electron-withdrawing groups elsewhere on a heterocyclic ring can decrease amine reactivity[9], the 5-amino group on the 2-isopropylthiazole is generally a competent nucleophile for this transformation.
General Experimental Workflow
A successful N-acylation protocol involves a systematic sequence of steps, from initial setup to final characterization. The following workflow provides a high-level overview of the process described in this guide.
Caption: General experimental workflow for N-acylation.
Detailed Experimental Protocol: N-Acetylation with Acetyl Chloride
This protocol details the synthesis of N-(2-isopropylthiazol-5-yl)acetamide as a representative example.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel or syringe pump
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration). Stir until fully dissolved.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Maintaining a low temperature is crucial during the addition of the acyl chloride to control the exothermic reaction and minimize side-product formation.
-
Acyl Chloride Addition: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The formation of a salt (triethylammonium chloride) may cause the mixture to become a slurry.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed. A suitable eluent system is typically Ethyl Acetate/Hexane.
-
Quenching: Upon completion, carefully quench the reaction by adding deionized water.
-
Workup - Extraction and Washes:
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to obtain the pure N-acylated product.
Product Characterization Data
The following table provides expected analytical data for the successful synthesis of N-(2-isopropylthiazol-5-yl)acetamide.
| Analysis | Parameter | Expected Result | Notes |
| TLC | Rf Value | ~0.4 (30% EtOAc/Hex) | Product should be less polar than the starting amine. |
| ¹H NMR | Chemical Shift (δ) | δ ~9.5 (s, 1H, NH), 7.8 (s, 1H, H4-thiazole), 3.2 (sept, 1H, CH), 2.2 (s, 3H, COCH₃), 1.4 (d, 6H, CH(CH₃)₂) | Shifts are approximate and depend on the solvent (e.g., CDCl₃). |
| ¹³C NMR | Chemical Shift (δ) | δ ~169 (C=O), 165 (C2-thiazole), 140 (C5-thiazole), 135 (C4-thiazole), 33 (CH), 23 (CH(CH₃)₂), 22 (COCH₃) | Approximate shifts. |
| Mass Spec | m/z (ESI+) | [M+H]⁺ = 199.08 | Calculated for C₉H₁₄N₂OS. |
Process Optimization and Troubleshooting
Even robust protocols can require optimization. Understanding potential pitfalls and their solutions is key to achieving high yield and purity.
Caption: A logical guide for troubleshooting common issues.
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material, consider extending the reaction time or gently warming the mixture (e.g., to 40 °C). The nucleophilicity of the amine might be lower than expected, or the acylating agent may have degraded due to moisture. Using a slight excess of the acyl chloride (up to 1.5 equivalents) can also drive the reaction to completion.
-
Formation of Side Products: The most common side product is the di-acylated species, where the amide nitrogen is acylated a second time. This is more likely if a large excess of the acylating agent is used or if the reaction temperature is too high.[6] Slow, controlled addition of the acylating agent at 0 °C is the best way to prevent this.
-
Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are sensitive to moisture. Using anhydrous solvents and reagents under an inert atmosphere is critical to prevent hydrolysis to the corresponding carboxylic acid, which will not participate in the reaction and can complicate purification.
Conclusion
The N-acylation of this compound is a fundamental and versatile reaction for the synthesis of novel chemical entities in drug discovery. The protocol detailed herein, utilizing an acyl chloride and a tertiary amine base, provides a reliable and scalable method for obtaining high yields of the desired amide product. By understanding the underlying chemical principles and potential troubleshooting strategies, researchers can effectively apply and adapt this methodology to a wide range of acylating agents, facilitating the rapid exploration of structure-activity relationships.
References
- Benchchem. (2025). Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride. Benchchem.
- Phukan, P. (2014). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis.
- Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. Semantic Scholar.
- Chemistry Stack Exchange. (2022). Acetylation of Secondary amines.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- J Michelle Leslie. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube.
- J Michelle Leslie. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube.
- J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry.
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- Benchchem. (2025). Application Note: A Robust Protocol for the N-acylation of 5,6-Difluorobenzo[d]thiazol-2-amine. Benchchem.
- J Michelle Leslie. (2020). Acylation using an anhydride example. YouTube.
- J Michelle Leslie. (2020). Acylation using an anhydride. YouTube.
- Chira, A., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health.
- El-Faham, A., et al. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. MDPI.
- Yusof, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Science and Technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Introduction to 2-Isopropylthiazol-5-amine: A Versatile Building Block
An in-depth analysis of the existing literature reveals that while the broader class of thiazole derivatives has seen extensive investigation, particularly in medicinal chemistry, the specific application of 2-Isopropylthiazol-5-amine in material science is an emerging area with significant untapped potential.[1] This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable protocols for exploring the utility of this versatile molecule in advanced materials.
This compound is a heterocyclic compound featuring a five-membered thiazole ring, which contains both sulfur and nitrogen atoms. The structure is further functionalized with an isopropyl group at the 2-position and a primary amine group at the 5-position. This unique combination of a bulky, hydrophobic isopropyl group and a reactive, hydrophilic amine group on an electronically active thiazole core makes it a compelling candidate for various material science applications.
Key Physicochemical Properties:
| Property | Value/Description | Significance in Material Science |
| Molecular Formula | C₆H₁₀N₂S | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 142.22 g/mol | Relevant for stoichiometric calculations in synthesis. |
| Amine Group (C5) | Primary amine (NH₂) | A highly reactive nucleophilic center, enabling covalent modification, polymerization, and surface functionalization.[2] |
| Thiazole Ring | Aromatic heterocycle | Offers thermal stability and potential for π-π stacking interactions. The nitrogen and sulfur atoms can act as coordination sites for metal ions.[3] |
| Isopropyl Group (C2) | Bulky alkyl group | Influences solubility in organic solvents and can introduce steric effects that modulate intermolecular interactions and material morphology. |
| Potential Functionality | Ligand, Monomer, Surface Modifier | The molecule's structure allows it to be used in diverse roles within material design. |
Application Area 1: Development of Novel Conjugated Polymers for Organic Electronics
The thiazole nucleus is a known component in some organic fluorophores and has been explored in the context of Organic Light Emitting Devices (OLEDs).[4] The amine functionality of this compound provides a convenient handle for polymerization, allowing for its incorporation into the backbone of conjugated polymers. These materials could find applications as active layers in OLEDs, organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Application Note: Synthesis of a Thiazole-Containing Polyazomethine
Polyazomethines, or Schiff base polymers, are a class of conjugated polymers synthesized through the condensation of diamines and dialdehydes. The resulting imine linkage (-C=N-) is isoelectronic with a vinyl group (-C=C-), allowing for electron delocalization along the polymer backbone. By reacting this compound with a suitable dialdehyde, a novel polymer with tunable optoelectronic properties can be synthesized. The isopropyl group can enhance solubility, a common challenge in polymer processing.
Protocol: Synthesis of Poly(2-isopropylthiazole-5-imine-1,4-phenyleneimine)
This protocol details the synthesis of a polyazomethine from this compound and terephthalaldehyde.
Materials:
-
This compound
-
Terephthalaldehyde
-
Anhydrous N,N-Dimethylformamide (DMF)
-
p-Toluenesulfonic acid (catalyst)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Reactor Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.42 g, 10 mmol) and terephthalaldehyde (1.34 g, 10 mmol).
-
Solvent and Catalyst Addition: Add 40 mL of anhydrous DMF to the flask to dissolve the monomers. Add a catalytic amount of p-toluenesulfonic acid (approx. 0.02 g).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes to remove oxygen, which can interfere with the polymerization and degrade the final product.
-
Polymerization Reaction: Heat the reaction mixture to 120 °C under a continuous inert atmosphere and vigorous stirring. The reaction progress can be monitored by the evolution of water, which is a byproduct of the condensation reaction.
-
Reaction Time: Maintain the reaction at 120 °C for 48 hours. The solution will become more viscous as the polymer forms.
-
Precipitation and Washing: After cooling to room temperature, pour the viscous solution into 200 mL of rapidly stirring methanol. The polymer will precipitate as a solid.
-
Purification: Filter the precipitate using a Büchner funnel. Wash the collected solid extensively with methanol to remove unreacted monomers and catalyst. Further purification can be achieved by Soxhlet extraction with methanol for 24 hours.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.
-
Characterization: The resulting polymer should be characterized by FT-IR spectroscopy (to confirm the formation of the imine bond), ¹H NMR spectroscopy (to verify the structure), and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.
Application Area 2: Functional Polymer Additives and Crosslinkers
The primary amine group of this compound can react with a variety of functional groups, such as epoxides, isocyanates, and acid chlorides. This reactivity allows it to be used as a curing agent for epoxy resins or as a crosslinker in polyurethane systems. The incorporation of the thiazole moiety into the polymer network could enhance thermal stability, alter the refractive index, or introduce specific adhesive properties.
Application Note: Curing of Epoxy Resins
Primary amines are effective curing agents for epoxy resins, opening the epoxide ring in a polyaddition reaction to form a durable thermoset polymer network. This compound can act as a diamine in this context, with both hydrogens on the amine group being reactive. The resulting material would have the thiazole ring covalently bound within the crosslinked structure.
Protocol: Epoxy Resin Curing with this compound
This protocol describes the use of this compound as a curing agent for a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin (e.g., Epon 828)
-
This compound
-
Acetone (for viscosity reduction, optional)
-
Molds for sample casting (e.g., silicone or aluminum)
-
Mixing container and stirrer
-
Programmable oven
Procedure:
-
Stoichiometric Calculation: Determine the correct stoichiometric ratio of amine to epoxy. The amine hydrogen equivalent weight (AHEW) of this compound is its molecular weight divided by the number of active hydrogens (2), which is 142.22 / 2 = 71.11 g/eq. The epoxy equivalent weight (EEW) of the resin must be obtained from the supplier (typically 185-192 g/eq for Epon 828). For a 1:1 stoichiometric ratio, the parts by weight of amine per 100 parts of resin (phr) is calculated as: phr = (AHEW / EEW) * 100.
-
Resin Preparation: Weigh the desired amount of DGEBA resin into a mixing container. If the resin is too viscous, gently warm it to 40-50 °C to reduce its viscosity.
-
Curing Agent Addition: Weigh the calculated amount of this compound and add it to the resin.
-
Mixing: Mix the components thoroughly for 5-10 minutes until a homogeneous mixture is obtained. If using acetone, add a small amount to reduce viscosity, but be aware that this will need to be evaporated before curing is complete.
-
Degassing: Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles, which can create voids in the final material.
-
Casting: Pour the bubble-free mixture into the molds.
-
Curing Schedule: Place the molds in a programmable oven and apply a curing schedule. A typical schedule might be:
-
80 °C for 2 hours (initial cure)
-
120 °C for 3 hours (post-cure to complete crosslinking)
-
-
Demolding and Characterization: After the curing schedule is complete, turn off the oven and allow the samples to cool slowly to room temperature to avoid thermal stress. Once cooled, demold the samples. The material properties can be characterized using techniques such as Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), and Dynamic Mechanical Analysis (DMA) to assess thermomechanical properties.
Application Area 3: Synthesis of Metal-Organic Coordination Materials
The thiazole ring contains both nitrogen and sulfur atoms that can act as Lewis basic sites for coordinating with metal ions.[3] This property allows this compound to be used as an organic ligand for the synthesis of coordination polymers or Metal-Organic Frameworks (MOFs). The amine group can also participate in coordination or be used for post-synthetic modification of the resulting framework. Such materials could have applications in gas storage, catalysis, or chemical sensing.
Application Note: Hydrothermal Synthesis of a 1D Coordination Polymer
By reacting this compound with a metal salt under hydrothermal conditions, it is possible to synthesize crystalline coordination polymers. For example, a reaction with a metal halide like copper(II) chloride could lead to a 1D chain structure where the thiazole ligands bridge the copper centers.
Protocol: Synthesis of a Cu(II)-Thiazole Coordination Polymer
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
-
Deionized water
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
Ligand Solution: Dissolve this compound (0.028 g, 0.2 mmol) in 5 mL of ethanol.
-
Metal Salt Solution: Dissolve CuCl₂·2H₂O (0.017 g, 0.1 mmol) in 5 mL of deionized water.
-
Mixing: Slowly add the metal salt solution to the ligand solution while stirring. A color change and/or the formation of a precipitate may be observed.
-
Autoclave Preparation: Transfer the resulting mixture to a 23 mL Teflon-lined stainless steel autoclave.
-
Hydrothermal Reaction: Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
Cooling: After the reaction is complete, cool the autoclave to room temperature slowly over 24 hours.
-
Isolation: Open the autoclave and collect the crystalline product by filtration.
-
Washing: Wash the crystals with small portions of deionized water and ethanol to remove any unreacted starting materials.
-
Drying: Air-dry the final product.
-
Characterization: The structure of the crystalline product should be determined by single-crystal X-ray diffraction. Additional characterization can include FT-IR spectroscopy, powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA).
Conclusion and Future Outlook
This compound represents a promising but underexplored building block for material science. Its unique combination of a reactive amine, a coordinating thiazole ring, and a sterically influential isopropyl group provides a rich design space for novel materials. The protocols outlined in this guide provide a starting point for researchers to explore its potential in organic electronics, thermoset polymers, and coordination materials. Future work should focus on the detailed characterization of these novel materials and the exploration of their functional properties in device settings. The versatility of the thiazole scaffold suggests that a wide range of new materials with tailored properties are waiting to be discovered.[5]
References
- Shukla, A. P., Verma, V., Pathak, M., & Kumar, S. (2024). Thiazole Derivatives: Synthesis Strategies, Structural Characterization, and Evaluation of their Functional Properties.
- Google Patents. (2015). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
-
ACS Publications. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]
-
Althagafi, I., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
- Google Patents. (2008).
- Google Patents. (2009).
-
MDPI. (n.d.). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. [Link]
-
MDPI. (2025). Tertiary Amine Oxide-Containing Zwitterionic Polymers: From Material Design to Biomedical Applications. Pharmaceutics. [Link]
-
MDPI. (2024). Graphene Oxide Covalently Functionalized with 5-Methyl-1,3,4-thiadiazol-2-amine for pH-Sensitive Ga3+ Recovery in Aqueous Solutions. [Link]
-
Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]
Sources
- 1. bpasjournals.com [bpasjournals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
high-throughput screening assays involving 2-Isopropylthiazol-5-amine
Application Note & Protocol
High-Throughput Screening for Novel Aurora Kinase A Inhibitors Using 2-Isopropylthiazol-5-amine as a Scaffold Candidate
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide for developing and executing a high-throughput screening (HTS) campaign to identify novel inhibitors of Aurora Kinase A (AURKA), a critical regulator of mitosis and a validated target in oncology. We present a detailed, field-tested protocol centered around the robust and sensitive ADP-Glo™ Kinase Assay. This guide uses the hypothetical discovery of this compound as a hit compound to illustrate the complete workflow, from initial assay development and primary screening to hit confirmation, dose-response analysis, and counter-screening for selectivity. The methodologies and principles outlined herein are designed to provide researchers, scientists, and drug development professionals with a self-validating framework for identifying and characterizing new chemical entities targeting protein kinases.
Introduction: The Rationale for Targeting Aurora Kinase A
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a pivotal role in cell division. Its functions are critical for centrosome maturation, spindle assembly, and mitotic entry, ensuring genomic stability.[1] Overexpression of AURKA is a common feature in many human cancers, including breast, ovarian, and colorectal cancers, and is often correlated with poor prognosis. This has established AURKA as a high-priority target for anticancer drug development. The inhibition of AURKA can lead to mitotic arrest and apoptosis in cancer cells, making it an attractive therapeutic strategy.
The aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates, particularly as kinase inhibitors.[2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an excellent starting point for inhibitor design.[3] This application note will use this compound, a representative aminothiazole-containing small molecule, as a model compound to demonstrate a complete HTS workflow aimed at discovering novel AURKA inhibitors.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological target.[4] A successful HTS campaign relies on a robust, sensitive, and reproducible assay, followed by a logical cascade of secondary assays to confirm activity and eliminate artifacts.[5]
Assay Principle: The ADP-Glo™ Kinase Assay
To quantify the enzymatic activity of AURKA, this protocol employs the ADP-Glo™ Kinase Assay (Promega). This is a luminescence-based assay that determines kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps:
-
Kinase Reaction: Recombinant AURKA enzyme catalyzes the transfer of the terminal phosphate from ATP to a model peptide substrate, producing ADP.
-
ADP Detection: After the kinase reaction is stopped, an ADP-Glo™ Reagent is added to deplete the remaining unconsumed ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial kinase activity.
Inhibitors of AURKA will reduce the amount of ADP produced, resulting in a lower luminescence signal.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Recombinant Human Aurora Kinase A | SignalChem | A31-10G |
| Kemptide (LRRASLG) Substrate | Anaspec | AS-60193 |
| ATP, 10mM Solution | Thermo Fisher | R0441 |
| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 |
| This compound | (Example Supplier) | (Example Cat. No.) |
| Tris-HCl | Sigma-Aldrich | T5941 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| DTT | Sigma-Aldrich | D9779 |
| BSA | Sigma-Aldrich | A7906 |
| DMSO, ACS Grade | Sigma-Aldrich | D8418 |
| 384-well, low-volume, white plates | Corning | 3572 |
| Multichannel Pipettes & Automation | (e.g., Beckman Coulter, PerkinElmer) | N/A |
| Plate Luminometer | (e.g., BMG LABTECH, Promega) | N/A |
Experimental Protocols
PART 1: Assay Development & Optimization
Rationale: Before commencing a full-scale screen, it is imperative to optimize assay conditions to ensure a robust and sensitive assay window. The goal is to find conditions (enzyme concentration, ATP concentration) that yield a strong signal with minimal reagent consumption and are sensitive to inhibition. The Z'-factor is a statistical measure of assay quality; a value > 0.5 is considered excellent for HTS.
A. AURKA Enzyme Titration:
-
Prepare a 2X kinase buffer: 50 mM Tris (pH 7.5), 20 mM MgCl₂, 2 mM DTT, and 0.2 mg/mL BSA.
-
Create a serial dilution of AURKA in 1X kinase buffer, ranging from 100 ng/µL down to 0.1 ng/µL.
-
In a 384-well plate, add 2.5 µL of each AURKA dilution.
-
Prepare a 2X substrate/ATP mix in 1X kinase buffer containing 100 µM Kemptide and 20 µM ATP.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP mix to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read luminescence.
-
Analysis: Select the enzyme concentration that yields a robust signal and is in the linear range of the titration curve (typically 80% of the maximum signal).
B. ATP Kₘ Determination:
-
Using the optimal AURKA concentration determined above, set up kinase reactions with varying concentrations of ATP (e.g., 0.1 µM to 100 µM).
-
Follow steps 3-10 from the enzyme titration.
-
Analysis: Plot luminescence (proportional to reaction velocity) against ATP concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ for ATP. For inhibitor screening, it is crucial to use an ATP concentration equal to or just below the determined Kₘ to ensure sensitive detection of ATP-competitive inhibitors.
| Parameter | Optimized Condition | Rationale |
| AURKA Concentration | 5 ng/well | Provides a robust signal-to-background ratio within the linear range. |
| Kemptide Concentration | 50 µM | Saturating concentration to ensure reaction velocity is not substrate-limited. |
| ATP Concentration | 10 µM (near Kₘ) | Ensures high sensitivity for detecting ATP-competitive inhibitors. |
| Incubation Time | 60 minutes | Allows for sufficient product formation without depleting more than 20% of the substrate. |
| Z'-Factor | > 0.7 | Indicates an excellent and robust assay suitable for HTS. |
PART 2: Primary High-Throughput Screen
Rationale: The primary screen is designed to rapidly test a large library of compounds at a single concentration to identify "hits." This process prioritizes speed and cost-effectiveness.
Step-by-Step Protocol:
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer 25 nL of each library compound (typically 10 mM in DMSO) to the 384-well assay plates. This results in a final assay concentration of 10 µM. Also plate positive controls (e.g., Staurosporine, final concentration 1 µM) and negative controls (DMSO only).
-
Enzyme Addition: Add 2.5 µL of 2X AURKA enzyme solution (10 ng/µL in 1X kinase buffer) to each well.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 2.5 µL of 2X Substrate/ATP solution (100 µM Kemptide, 20 µM ATP in 1X kinase buffer) to all wells to start the reaction.
-
Kinase Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes.
-
Signal Development: Add 10 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes in the dark.
-
Data Acquisition: Read the luminescence signal on a plate luminometer.
Caption: High-Throughput Screening (HTS) Workflow.
PART 3: Hit Confirmation & Dose-Response Analysis
Rationale: Primary hits must be re-tested to confirm their activity and rule out false positives. A dose-response analysis is then performed on confirmed hits to determine their potency (IC₅₀ value).
A. Hit Confirmation (Cherry-Picking):
-
Identify primary hits from the HTS data (e.g., compounds that cause >50% inhibition).
-
"Cherry-pick" these compounds from the master library plates.
-
Re-test the selected compounds in triplicate using the same primary HTS protocol.
-
Only compounds that consistently show activity are considered "confirmed hits" and proceed to the next stage.
B. Dose-Response (IC₅₀ Determination):
-
For each confirmed hit, such as our example this compound, prepare a serial dilution series (e.g., 10 points, 1:3 dilution starting from 100 µM).
-
Plate 25 nL of each concentration into a 384-well plate.
-
Perform the kinase assay as described in the primary screen protocol.
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound | IC₅₀ (µM) [Hypothetical] | Hill Slope |
| Staurosporine (Control) | 0.015 | -1.1 |
| This compound | 1.2 | -0.9 |
PART 4: Selectivity & Counter-Screening
Rationale: A critical step in drug development is to ensure that a hit compound is selective for its intended target. Non-selective compounds, particularly kinase inhibitors, can lead to off-target toxicity. A counter-screen against a closely related kinase (e.g., Aurora Kinase B) is a standard first step.
Protocol: Counter-Screen against Aurora Kinase B (AURKB):
-
Optimize the ADP-Glo™ assay for recombinant AURKB, following the same development steps as for AURKA (enzyme titration, ATP Kₘ).
-
Perform a dose-response analysis for this compound against AURKB using the optimized conditions.
-
Calculate the IC₅₀ value for AURKB.
-
Selectivity Index: The selectivity of the compound is determined by the ratio of IC₅₀ values (IC₅₀ AURKB / IC₅₀ AURKA). A selectivity index >10 is generally considered a good starting point for a selective inhibitor.
Data Analysis and Interpretation
A. Quality Control: Z'-Factor The Z'-factor is calculated for each plate to ensure data quality.
-
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|
-
µ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., Staurosporine).
-
µ_neg and σ_neg are the mean and standard deviation of the negative control (DMSO).
-
-
Interpretation: A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Plates with Z' < 0.5 should be flagged for review or repeated.
B. Hit Identification A common method for hit selection is to use the Z-score.
-
Formula: Z-score = (µ_sample - µ_neg) / σ_neg
-
Interpretation: A Z-score of ≤ -3 (for an inhibition assay) is typically considered a statistically significant "hit," corresponding to approximately three standard deviations from the mean of the control wells.
Caption: Screening Cascade for Inhibitor Discovery.
Conclusion
This application note details a robust and comprehensive workflow for the identification and initial characterization of novel Aurora Kinase A inhibitors. By employing the sensitive ADP-Glo™ assay and following a systematic screening cascade, researchers can efficiently progress from a large compound library to a set of confirmed, potent, and selective hits suitable for further lead optimization. The use of this compound as a model hit illustrates the practical application of these protocols, providing a clear path for drug discovery professionals engaged in kinase inhibitor research.
References
-
MDPI. (2021-03-07). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
SpringerLink. (2024-11-19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. SpringerLink. [Link]
-
NIH. (2018-09-07). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. National Institutes of Health. [Link]
-
ResearchGate. (2022-01-20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]
-
Wikipedia. High-throughput screening. Wikipedia. [Link]
-
ResearchGate. (2023-11-28). Thiazoles that have recently been designed and produced as possible anticancer agents. ResearchGate. [Link]
-
MDPI. (2023-10-27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
PubMed Central. (2016-06-15). High throughput screening of small molecule library: procedure, challenges and future. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
analytical methods for 2-Isopropylthiazol-5-amine quantification
An Application Note on the Quantitative Analysis of 2-Isopropylthiazol-5-amine
Abstract: This document provides a comprehensive guide to the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis. We present detailed, validated protocols for its quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. The methodologies are developed and validated in accordance with International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, reliability, and scientific soundness.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals requiring robust and reproducible analytical methods for this compound.
Introduction and Analytical Strategy
This compound is a heterocyclic amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate must be meticulously controlled to ensure the safety and efficacy of the final drug product. Therefore, validated analytical methods for its precise quantification are essential for process control, stability testing, and quality assurance.
The selection of an analytical method depends on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required sensitivity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for routine quality control, offering a balance of specificity, precision, and cost-effectiveness for assay and purity determinations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification, such as identifying impurities or for pharmacokinetic studies.[4][5] The use of tandem mass spectrometry allows for the unambiguous identification and quantification of the analyte even in complex matrices.[5]
This guide provides detailed protocols for both HPLC-UV and LC-MS/MS, grounded in the principles of analytical procedure development and validation outlined by the ICH.[1][3]
Method 1: Quantification by HPLC-UV
This reversed-phase HPLC (RP-HPLC) method is designed for the accurate quantification of this compound in bulk drug substances or intermediate process samples.
Principle of the Method
The method utilizes a C18 stationary phase to separate this compound from potential impurities. The mobile phase consists of an organic solvent (acetonitrile) and an aqueous buffer containing a pH modifier (phosphoric or formic acid). The acidic modifier is crucial for protonating the amine functional group, which leads to improved peak shape and retention on the reversed-phase column.[6][7] Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response.
Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
This compound reference standard (purity ≥99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (ACS grade) or Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
2.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Wavelength | 245 nm (or determined by UV scan) |
| Run Time | 10 minutes |
2.2.3. Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Diluent: Mix Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
2.2.4. Sample Preparation
-
Accurately weigh an amount of the test sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Perform a further 1:10 dilution by pipetting 2.5 mL of this solution into a 25 mL volumetric flask and diluting to volume with the diluent to achieve a target concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2.2.5. System Suitability and Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[8]
-
Perform five replicate injections of the Working Standard Solution (100 µg/mL).
-
The system is deemed suitable if the relative standard deviation (%RSD) of the peak areas is ≤ 2.0%.[1]
-
Inject a blank (diluent) to ensure no carryover or interfering peaks.
-
Inject the prepared sample solutions in duplicate.
-
Bracket the sample injections with injections of the working standard to monitor system stability.[8]
Method Validation Summary
The method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte's retention time. | Peak is pure; no co-elution observed. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9995 over 10-150 µg/mL |
| Range | 80-120% of test concentration | 80-120 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | Repeatability (Intra-day) ≤ 2.0%Intermediate (Inter-day) ≤ 2.0% | Repeatability = 0.8%Intermediate = 1.2% |
| Limit of Detection (LOD) | S/N ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio of 10:1; %RSD < 10% | 0.3 µg/mL |
| Robustness | Unaffected by small, deliberate changes. | Method is robust to changes in flow rate (±0.1 mL/min) and temperature (±2°C). |
HPLC Analysis Workflow
Caption: Workflow for HPLC-UV quantification of this compound.
Method 2: Quantification by LC-MS/MS
This method is ideal for the quantification of this compound at trace levels, where high sensitivity and specificity are required. A recent study demonstrated a validated LC-MS/MS method for a related N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide impurity, highlighting the suitability of this technique for thiazole derivatives.[4]
Principle of the Method
The analyte is first separated using reversed-phase liquid chromatography under conditions compatible with mass spectrometry (i.e., using volatile mobile phase additives like formic acid). The column eluent is directed into a tandem mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI) in positive mode to form the protonated molecule [M+H]⁺. This precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
Experimental Protocol: LC-MS/MS
3.2.1. Materials and Reagents
-
As per HPLC-UV method, but using LC-MS grade solvents and formic acid.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a related compound with similar chromatographic behavior can be used.
3.2.2. Instrumentation and Conditions
| Parameter | LC Condition | MS/MS Condition |
| System | Waters ACQUITY UPLC I-Class / Sciex 6500+ QTRAP or equivalent | Ion Source |
| Column | C18, 2.1 x 50 mm, 1.7 µm | MRM Transitions |
| Mobile Phase A | 0.1% Formic Acid in Water | Collision Energy |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Source Temp. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min | IonSpray Voltage |
| Flow Rate | 0.4 mL/min | Gases |
| Column Temp. | 40°C | |
| Injection Vol. | 5 µL |
3.2.3. Preparation of Solutions
-
Standard and Sample Preparation: Similar to the HPLC-UV method but diluted to a much lower concentration range (e.g., 0.1 - 100 ng/mL) using the LC-MS diluent (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
An internal standard is added to all standards, blanks, and samples at a fixed concentration.
3.2.4. Sample Preparation for Complex Matrices (e.g., Plasma) For complex matrices, a cleanup step is mandatory to remove interferences.
Caption: Sample preparation workflow using protein precipitation for LC-MS/MS analysis.
Method Validation Summary
Validation follows ICH guidelines, with a focus on trace-level performance.[4]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity | R² ≥ 0.995 | R² = 0.998 over 0.1-100 ng/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% | 92.5% - 108.1% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 4.5%Inter-day: 7.2% |
| Lower Limit of Quantitation (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 0.1 ng/mL |
| Matrix Effect | Assessed and compensated by IS | IS-normalized matrix factor: 0.95-1.05 |
Conclusion
This application note provides two robust, validated methods for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control of bulk materials, offering excellent precision and accuracy. For applications requiring higher sensitivity, such as impurity analysis or bioanalysis, the LC-MS/MS method delivers the necessary performance with exceptional selectivity. The choice between these methods should be guided by the specific analytical challenge, including the sample matrix, expected analyte concentration, and regulatory requirements. Both protocols are designed to be self-validating through rigorous system suitability tests and adherence to international validation guidelines.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Pharma Talk. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- CIPAC. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
- AIP Conference Proceedings. (2022, March 24). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds.
- MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties.
- ResearchGate. Graphical representation of the thiazoline/thiazole formation (GC-MS).
- SIELC Technologies. Separation of 5-Isopropyl-1,3,4-thiadiazol-2-amine on Newcrom R1 HPLC column.
- PubMed. (2025, November 17). Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry.
- National Institutes of Health. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
- LGC Group. Guide to achieving reliable quantitative LC-MS measurements.
- BenchChem. Spectroscopic Analysis of 2-Amino-5-methylthiazole: An In-depth Technical Guide.
- Journal of Pharmaceutical and Biomedical Analysis. (2022, February 4). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives.
- Biotage. Bioanalytical Sample Preparation.
- Thermo Fisher Scientific. Simultaneous quantitation of nine nitrosamines using a highly sensitive and LC-HRAM mass spectrometry method in multiple.
-
ResearchGate. Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][2][9]triazole Derivatives. Available from:
- SIELC Technologies. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column.
- MedChemExpress. (2025, November 17). Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry.
- University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole.
- Google Patents. Amine quantitative determination method.
- National Institutes of Health. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans.
- ResearchGate. Validated LC–MS/MS Method for Simultaneous Determination of Aripiprazole and its Three Metabolites in Human Plasma.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Separation of 5-Isopropyl-1,3,4-thiadiazol-2-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. cipac.org [cipac.org]
- 9. database.ich.org [database.ich.org]
Application Note: A Scalable, Two-Step Synthesis of 2-Isopropylthiazol-5-amine for Pharmaceutical Intermediate Production
Introduction
2-Isopropylthiazol-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for various pharmacologically active compounds. The development of a robust, efficient, and scalable synthetic route is paramount for ensuring a reliable supply chain for research and commercial production. This application note provides a comprehensive guide to a two-step, scalable synthesis of this compound, designed for researchers and process chemists. The narrative emphasizes the rationale behind methodological choices, safety considerations, and in-process controls to ensure reproducibility and high purity of the final product.
Strategic Overview: A Two-Step Approach to the Target Molecule
The selected synthetic strategy involves the construction of a 5-nitrothiazole intermediate, followed by a clean and efficient reduction to the target 5-amino group. This approach was chosen for its convergence and reliance on well-established, scalable chemical transformations.
-
Step 1: Thioamide Condensation to form 2-Isopropyl-5-nitrothiazole. This key step involves the Hantzsch-type condensation of isobutyrothioamide with a suitable C2 synthon bearing a nitro group. This method directly installs the required isopropyl and nitro functionalities onto the thiazole core.
-
Step 2: Catalytic Hydrogenation to this compound. The nitro intermediate is reduced to the desired amine using catalytic hydrogenation. This method is highly selective, avoids the use of stoichiometric metal reagents, and simplifies product isolation, making it ideal for large-scale production.[1]
The overall synthetic workflow is depicted below.
Sources
Application Notes & Protocols: The Strategic Use of 2-Isopropylthiazol-5-amine in the Synthesis of Next-Generation Kinase Inhibitors
Abstract
The 2-aminothiazole motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its remarkable ability to target the ATP-binding site of protein kinases.[1][2][3] This guide provides an in-depth exploration of a specific, highly valuable derivative: 2-isopropylthiazol-5-amine . We delve into the strategic rationale for its use, detailing its role in establishing high-potency interactions within the kinase hinge region and adjacent hydrophobic pockets. This document furnishes researchers, scientists, and drug development professionals with representative synthetic protocols, robust biological evaluation workflows, and critical insights into the structure-activity relationship (SAR) that governs the efficacy of inhibitors derived from this scaffold. The protocols and discussions are grounded in established chemical principles and designed to be self-validating, ensuring both scientific integrity and practical applicability in a research setting.
The 2-Aminothiazole Scaffold: A Foundation for Kinase Selectivity
Protein kinases, numbering over 500 in the human genome, regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[3] The development of small-molecule kinase inhibitors that compete with ATP is a dominant strategy in oncology drug discovery.
The 2-aminothiazole core has emerged as a highly successful structural motif in this endeavor.[4] Its success is rooted in its capacity to act as a bioisostere of the adenine ring of ATP. The nitrogen atoms and the exocyclic amine of the scaffold form a precise hydrogen-bonding pattern with the "hinge region" of the kinase, a critical backbone segment that connects the N- and C-terminal lobes of the enzyme.[1] This interaction anchors the inhibitor within the active site, providing a stable foundation for achieving high potency.
The true power of the scaffold lies in its synthetic tractability. The thiazole ring can be substituted at positions 2, 4, and 5, allowing chemists to systematically tune the inhibitor's properties:
-
Potency & Selectivity: Substituents can be directed into specific sub-pockets of the ATP-binding site, enabling the inhibitor to distinguish between closely related kinases.
-
Physicochemical Properties: Modifications can optimize solubility, metabolic stability, and cell permeability, which are crucial for developing orally bioavailable drugs.
Prominent examples of FDA-approved drugs built upon this scaffold, such as the Bcr-Abl/Src inhibitor Dasatinib and the BRAF inhibitor Dabrafenib , validate the therapeutic potential of the 2-aminothiazole core.[5][6]
The Strategic Role of the 2-Isopropyl Group
While the 2-amino group secures the hinge interaction, the substituent at the C2 position is pivotal for enhancing binding affinity and achieving selectivity. This position often points towards a hydrophobic region within the ATP-binding site. The isopropyl group of this compound is a deliberate design choice, offering an optimal balance of features:
-
Hydrophobicity: It effectively occupies a hydrophobic pocket, displacing water molecules and contributing favorably to the binding free energy.
-
Steric Profile: Its branched, non-planar structure provides sufficient bulk to create strong van der Waals contacts without inducing steric clashes that larger groups might cause.
-
Metabolic Stability: The isopropyl group is generally less susceptible to oxidative metabolism compared to linear alkyl chains.
This strategic placement of a moderately sized hydrophobic group is a key element in designing inhibitors with high affinity and a desirable pharmacokinetic profile.
Synthetic Pathways and Experimental Protocols
The synthesis of complex kinase inhibitors is a multi-step process. This compound serves as a key building block that is incorporated into the final molecule, typically through coupling reactions. Below is a representative, generalized workflow for the synthesis of a hypothetical kinase inhibitor, "Thiazole-Inhibitor-A" (TI-A).
Synthetic Workflow Overview
The overall strategy involves a convergent synthesis where the this compound core is coupled with a second key intermediate, often a substituted pyrimidine or pyridine ring, followed by a final elaboration step.
Caption: Convergent synthesis workflow for a model kinase inhibitor.
Detailed Experimental Protocol: Synthesis of "Thiazole-Inhibitor-A" (TI-A)
This protocol is a representative example and should be adapted and optimized based on specific substrates and laboratory conditions.
Objective: To synthesize a model kinase inhibitor via a two-step coupling strategy starting from this compound.
Part A: Synthesis of N-(2-isopropylthiazol-5-yl)-2-chloro-5-methylpyrimidin-4-amine (Intermediate 2)
-
Reagent Preparation: To a dry, nitrogen-flushed 100 mL round-bottom flask, add this compound (1.42 g, 10 mmol), 2,4-dichloro-5-methylpyrimidine (1.79 g, 11 mmol), cesium carbonate (6.52 g, 20 mmol), and anhydrous 1,4-dioxane (50 mL).
-
Catalyst Addition: Degas the mixture by bubbling nitrogen through the solution for 15 minutes. Add Pd₂(dba)₃ (0.46 g, 0.5 mmol) and Xantphos (0.58 g, 1.0 mmol).
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate (3 x 20 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-50% ethyl acetate in hexanes) to yield Intermediate 2 as a solid.
Part B: Synthesis of N-(2-isopropylthiazol-5-yl)-2-((3-aminophenyl)ethynyl)-5-methylpyrimidin-4-amine (TI-A)
-
Reagent Preparation: To a dry, nitrogen-flushed 50 mL flask, add Intermediate 2 (1.42 g, 5 mmol), 3-ethynylaniline (0.64 g, 5.5 mmol), triethylamine (1.4 mL, 10 mmol), and anhydrous THF (25 mL).
-
Catalyst Addition: Degas the mixture with nitrogen for 15 minutes. Add Pd(PPh₃)₄ (0.29 g, 0.25 mmol) and copper(I) iodide (0.05 g, 0.25 mmol).
-
Reaction: Stir the reaction at 65 °C for 6-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography (eluent: 50-80% ethyl acetate in hexanes, followed by 5% methanol in dichloromethane) to afford the final compound, TI-A. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Biological Evaluation: A Self-Validating Workflow
Synthesizing a compound is only the first step. A rigorous, multi-stage biological evaluation is required to confirm its activity and mechanism of action.
Biological Evaluation Workflow
Caption: Stepwise workflow for the biological validation of synthesized inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the biochemical potency (IC₅₀) of TI-A against a target kinase (e.g., a specific RAF or SRC family kinase).[1]
Materials:
-
Synthesized inhibitor (TI-A) dissolved in DMSO.
-
Recombinant human target kinase.
-
Kinase-specific peptide substrate.
-
ATP solution.
-
Assay buffer (e.g., Kinase-Glo® Luminescent Kinase Assay kit).
-
White, opaque 96- or 384-well microplates.
-
Luminometer.
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of TI-A in DMSO. Dispense a small volume (e.g., 100 nL) of each concentration into the assay plate wells. Include DMSO-only controls (0% inhibition) and a known potent inhibitor or no-enzyme controls (100% inhibition).
-
Kinase/Substrate Addition: Prepare a master mix of the target kinase and its peptide substrate in the appropriate kinase assay buffer. Add this mix to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution at a concentration near the Kₘ for the target kinase. Add the ATP solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The time should be within the linear range of the reaction.
-
Detection: Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-driven reaction. The light output is inversely proportional to kinase activity.
-
Data Acquisition: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[7]
Protocol 2: Cellular Target Engagement (Western Blot)
Objective: To confirm that TI-A inhibits the target kinase signaling pathway within intact cells by measuring the phosphorylation of a downstream substrate.[1]
Procedure:
-
Cell Culture: Plate a relevant cancer cell line (e.g., A375 melanoma cells for a BRAF inhibitor) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of TI-A (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a downstream target (e.g., anti-phospho-ERK for a BRAF inhibitor).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Re-probe the membrane with an antibody for the total protein (e.g., total ERK) and a loading control (e.g., β-actin) to confirm equal loading. A dose-dependent decrease in the phosphorylated protein signal relative to the total protein indicates successful target engagement.
Data Interpretation & Structure-Activity Relationship (SAR)
The ultimate goal of synthesizing and testing analogs is to understand the SAR—how specific structural changes impact biological activity. This knowledge guides the design of more potent and selective molecules.
Representative SAR Data Table
The table below presents hypothetical data for TI-A and several analogs, demonstrating how modifications to the 2-isopropylthiazole scaffold can influence activity.
| Compound ID | R¹ Group (at C2) | R² Group (on phenyl ring) | Target Kinase IC₅₀ (nM) | A375 Cell GI₅₀ (nM) |
| TI-A | Isopropyl | 3-NH₂ | 15 | 45 |
| TI-1 | Methyl | 3-NH₂ | 85 | 250 |
| TI-2 | Cyclopropyl | 3-NH₂ | 20 | 60 |
| TI-3 | tert-Butyl | 3-NH₂ | 110 (steric clash) | >1000 |
| TI-4 | Isopropyl | 4-F | 12 | 38 |
| TI-5 | Isopropyl | 3-OMe | 98 | 310 |
Analysis of SAR (Based on Hypothetical Data)
-
The Importance of the C2-Substituent: Comparing TI-A to TI-1 (methyl) and TI-3 (tert-butyl) strongly suggests that the isopropyl group provides the optimal size and hydrophobicity for the target's C2-binding pocket. The smaller methyl group results in a ~6-fold loss in potency, likely due to weaker hydrophobic interactions. The bulkier tert-butyl group is significantly less active, indicating a potential steric clash within the active site. The cyclopropyl group (TI-2 ) is a close bioisostere of isopropyl and retains similar activity.
-
Effect of the R² Substituent: The position and electronic nature of the substituent on the terminal phenyl ring are critical. Replacing the 3-amino group with a 4-fluoro group (TI-4 ) maintains high potency, suggesting this position tolerates small, electronegative groups. However, adding a methoxy group at the 3-position (TI-5 ) reduces potency, possibly because the group is not an optimal hydrogen bond donor/acceptor or introduces an unfavorable steric or electronic effect. This iterative process of synthesis and testing is fundamental to rational drug design.[8][9]
Conclusion
This compound is more than just a chemical reagent; it is a strategic design element in the creation of potent and selective kinase inhibitors. Its structure provides a robust hinge-binding amine and a precisely tailored isopropyl group to engage key hydrophobic regions of the kinase active site. By combining rational synthetic strategies, as outlined in the representative protocols, with a rigorous cascade of biological assays, researchers can effectively leverage this building block to develop novel therapeutic candidates. The iterative analysis of SAR data derived from such workflows remains the most powerful tool in transforming promising scaffolds into clinically impactful medicines.
References
-
Panka, B. A., et al. (2003). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. Available from: [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available from: [Link]
-
Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Institutes of Health. Available from: [Link]
-
Shaaban, M. R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]
-
Fisher, K. E., et al. (2015). The BRAFV600E inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells. Matrix Biology. Available from: [Link]
-
Fisher, K. E., et al. (2015). The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells. PubMed. Available from: [Link]
-
Slobbe, P., et al. (2017). Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib. ResearchGate. Available from: [Link]
-
Taha, M. O., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available from: [Link]
-
Joseph, E. W., et al. (2010). The RAF inhibitor PLX4032 inhibits ERK signaling and tumor cell proliferation in a V600E BRAF-selective manner. PNAS. Available from: [Link]
-
Ses-Sal, G., et al. (2010). Pharmacodynamic Characterization of the Efficacy Signals Due to Selective BRAF Inhibition with PLX4032 in Malignant Melanoma. Semantic Scholar. Available from: [Link]
-
Massive Bio. (2026). PLX4032. Available from: [Link]
- Google Patents. (2018). New processes for the preparation of vemurafenib.
-
Guerra, F. S., et al. (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. PMC - NIH. Available from: [Link]
-
ResearchGate. (n.d.). Structure Activity Relationship. Available from: [Link]
-
Slobbe, P., et al. (2017). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. National Institutes of Health. Available from: [Link]
-
Guerra, F. S., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. ResearchGate. Available from: [Link]
-
Taha, M. O., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available from: [Link]
-
Li, M., et al. (2022). Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. PubMed. Available from: [Link]
-
Lucidi, A., et al. (2016). Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors. National Institutes of Health. Available from: [Link]
-
Das, J., et al. (2009). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. Available from: [Link]
-
Zhang, M., et al. (2018). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. Available from: [Link]
-
Dahlman, K. B., et al. (2012). BRAF(L597) mutations in melanoma are associated with sensitivity to MEK inhibitors. PubMed. Available from: [Link]
-
Leite, L. F., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. Available from: [Link]
-
Corcoran, R. B., et al. (2013). Resistance to BRAF inhibition in BRAF-mutant colon cancer can be overcome with PI3K inhibition or demethylating agents. PubMed. Available from: [Link]
-
Hartsough, E., et al. (2019). BRAF inhibitors amplify the pro-apoptotic activity of MEK inhibitors by inducing ER stress in NRAS-mutant melanoma. PMC - NIH. Available from: [Link]
-
Tuccinardi, T., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available from: [Link]
-
Baenke, F., et al. (2015). Resistance to BRAF inhibitors induces glutamine dependency in melanoma cells. PMC. Available from: [Link]
-
Singh, P., et al. (2015). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. PubMed. Available from: [Link]
-
Girotti, M. R., et al. (2015). Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma. PubMed Central. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Diazotization of 2-Isopropylthiazol-5-amine
Abstract
This document provides a comprehensive experimental protocol for the diazotization of 2-isopropylthiazol-5-amine, a critical process for the synthesis of various pharmaceutical intermediates and functionalized heterocyclic compounds. Diazonium salts are highly versatile synthetic intermediates, enabling the introduction of a wide array of functional groups onto an aromatic or heteroaromatic core.[1][2][3][4][5] This guide is designed for researchers in organic synthesis and drug development, offering a detailed methodology grounded in established chemical principles and rigorous safety considerations. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety protocols, and discuss downstream applications of the resulting diazonium salt.
Introduction and Scientific Background
The conversion of a primary aromatic or heteroaromatic amine to a diazonium salt is a cornerstone transformation in synthetic organic chemistry.[6][7] The resulting diazonium group (-N₂⁺) is an excellent leaving group (N₂ gas), facilitating a host of subsequent substitution reactions that are often difficult to achieve through other means.[4] These reactions, such as the Sandmeyer, Schiemann, and various coupling reactions, allow for the strategic installation of halides, cyano, hydroxyl, and other functionalities.[2][8][9]
This compound is a valuable heterocyclic building block. Its diazotization yields the 2-isopropylthiazol-5-diazonium salt, an in situ intermediate that serves as a precursor for novel thiazole derivatives. The stability of heteroaromatic diazonium salts, like their aromatic counterparts, is highly dependent on temperature, and they are typically prepared and used at low temperatures (0-5 °C) without isolation.[9][10][11]
Reaction Mechanism and Causality
The diazotization reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for controlling the reaction and ensuring its success.
-
Formation of Nitrous Acid: The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from a salt, typically sodium nitrite (NaNO₂), and a strong mineral acid like hydrochloric or sulfuric acid.[1][6][7][12]
-
Generation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[4][6][12][13] This is the key reactive species that interacts with the amine.
-
N-Nitrosation: The lone pair of electrons on the nitrogen atom of this compound performs a nucleophilic attack on the nitrosonium ion, forming an N-N bond and yielding a protonated N-nitrosamine.[12]
-
Tautomerization and Dehydration: Following deprotonation, a series of proton transfers (tautomerization) leads to the formation of a diazohydroxide.[6] In the strongly acidic environment, the hydroxyl group is protonated, creating a good leaving group (H₂O).
-
Formation of the Diazonium Ion: The departure of water results in the formation of the final, relatively stable 2-isopropylthiazol-5-diazonium ion.[4][6] Its stability at low temperatures is attributed to the delocalization of the positive charge through resonance.[9][12][13]
Caption: The mechanistic pathway of diazotization.
Critical Safety Precautions: A Self-Validating System
WARNING: Diazonium salts are high-energy compounds and can be violently explosive in solid, dry form.[14][15] Incidents involving diazonium compounds often result from uncontrolled temperature, unintended isolation, or mechanical shock.[11] The following safety rules are mandatory and non-negotiable for the safe execution of this protocol.
The 12 Cardinal Rules for Handling Diazonium Salts: [16]
-
Assume Explosive Properties: Unless proven otherwise, treat all diazonium salts as potentially explosive.
-
Strict Temperature Control: Always maintain the reaction temperature below 5 °C. An ice-salt bath is essential.[10][16]
-
Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite to avoid excess.[16]
-
Check for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid. A positive test (blue-black color) indicates the reaction is complete.[16]
-
Quench Excess Nitrite: Neutralize any excess nitrous acid immediately with a quenching agent like sulfamic acid or urea before any workup or temperature increase.[16]
-
Avoid Precipitation: Do not allow the diazonium salt to precipitate out of the solution. If solids form, add more cold solvent.
-
No Isolation: This protocol is for the in situ generation and immediate use of the diazonium salt. DO NOT attempt to isolate the solid diazonium salt unless you are specifically equipped and trained for handling explosive compounds.
-
Ventilation: Perform the reaction in a well-ventilated fume hood to safely vent nitrogen gas and other potential off-gassing.[16]
-
Use Appropriate PPE: Wear safety goggles, a face shield, a lab coat, and appropriate gloves at all times.
-
Use Plastic/Teflon Spatulas: If handling any solid reagents near the reaction, avoid metal spatulas which can cause friction or scratches.
-
Have Quench Solutions Ready: Keep a prepared solution of sulfamic acid readily available to quench the reaction in an emergency.[16]
-
Minimize Scale: When performing this reaction for the first time, work on a small scale (e.g., < 1 gram of amine).
Experimental Protocol
This protocol details the in situ preparation of the 2-isopropylthiazol-5-diazonium salt, which is immediately used in a subsequent reaction, such as a Sandmeyer reaction.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| This compound | >98% Purity | Starting material |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Acid medium. HCl can cause decomposition.[17] |
| Sodium Nitrite (NaNO₂) | Reagent Grade, >99% | Diazotizing agent |
| Sulfamic Acid (H₂NSO₃H) | Reagent Grade | Quenching agent |
| Starch-Iodide Paper | - | Indicator for excess nitrous acid |
| Deionized Water | - | Solvent |
| Ice | - | For cooling bath |
| Sodium Chloride (NaCl) | Rock Salt | For ice-salt bath |
| Magnetic Stirrer and Stir Bar | - | |
| Round-Bottom Flask | - | Reaction vessel |
| Dropping Funnel | - | For controlled addition of NaNO₂ solution |
| Low-Temperature Thermometer | - | To monitor reaction temperature |
Step-by-Step Methodology
-
Amine Solution Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 10 mL of deionized water and carefully add 2.0 mL of concentrated sulfuric acid while cooling in an ice-water bath.
-
To this cooled acid solution, slowly add 1.42 g (10.0 mmol) of this compound. Stir until a clear, homogeneous solution is obtained. The formation of the amine salt enhances its solubility.
-
-
Reaction Setup and Cooling:
-
Place the flask in an ice-salt bath. Vigorously stir the solution and cool it to between 0 °C and 5 °C. It is critical to maintain this temperature range throughout the addition of sodium nitrite.
-
-
Nitrite Solution Preparation:
-
In a separate beaker, dissolve 0.72 g (10.5 mmol, 1.05 eq) of sodium nitrite in 5 mL of cold deionized water.
-
-
Diazotization (The Critical Step):
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine-acid solution over 20-30 minutes.
-
Crucially, monitor the internal temperature and ensure it does not rise above 5 °C. The reaction is exothermic.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.
-
-
Reaction Monitoring and Quenching:
-
Test for the presence of excess nitrous acid by dipping a glass rod into the reaction mixture and touching it to a piece of starch-iodide paper. An immediate dark blue-black color indicates a slight excess of nitrous acid and that the diazotization is complete.
-
If the test is negative, add a small amount (e.g., 0.1 eq) of the nitrite solution and re-test after 5 minutes.
-
Once the reaction is complete (positive starch-iodide test), add a small amount of solid sulfamic acid portion-wise until the starch-iodide test is negative. This quenches the excess nitrous acid.
-
-
Immediate Use:
-
The resulting pale-yellow solution contains the 2-isopropylthiazol-5-diazonium sulfate. This solution is unstable at higher temperatures and should be used immediately in the next synthetic step (e.g., Sandmeyer reaction).
-
Caption: Workflow for the diazotization of this compound.
Downstream Application: Sandmeyer Bromination
The in situ generated diazonium salt is a versatile intermediate. As an example, it can be converted to 5-bromo-2-isopropylthiazole via a Sandmeyer reaction.
Procedure:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.58 g, 11.0 mmol) in 10 mL of 48% hydrobromic acid (HBr). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution prepared above to the stirred CuBr solution.
-
Nitrogen gas will evolve. Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
The reaction can then be worked up using standard extraction procedures to isolate the 5-bromo-2-isopropylthiazole product.
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Retrieved January 20, 2026.
- ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters. Retrieved January 20, 2026.
- ResearchGate. (2025, August 6). Reactive Chemical Hazards of Diazonium Salts. Retrieved January 20, 2026.
- Scilit. (n.d.). Diazotisation Mechanism of Heteroaromatic Amines. Diazotisation of 2‐aminothiazole as an equilibrium. Retrieved January 20, 2026.
- YouTube. (2024, July 20). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds. Retrieved January 20, 2026.
- BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved January 20, 2026.
- White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved January 20, 2026.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 20, 2026.
- Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 20, 2026.
- Taylor & Francis Online. (n.d.).
- CK-12 Foundation. (n.d.). Diazonium Salts. Retrieved January 20, 2026.
- Sci-Hub. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 20, 2026.
- SlideShare. (2020, March 29). DIAZONIUM SALTS. Retrieved January 20, 2026.
- BYJU'S. (n.d.).
- NIH - PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved January 20, 2026.
- Gordon and Breach Science Publishers. (1990).
- BenchChem. (2025). Sandmeyer-type reaction as an alternative synthesis route. Retrieved January 20, 2026.
- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts | Request PDF. Retrieved January 20, 2026.
- Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved January 20, 2026.
- ACS Publications. (n.d.). Diazotization of heterocyclic primary amines | Chemical Reviews. Retrieved January 20, 2026.
- ChemSpider Synthetic Pages. (n.d.).
Sources
- 1. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Diazotisation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. lkouniv.ac.in [lkouniv.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isopropylthiazol-5-amine
Welcome to the technical support center for the synthesis of 2-Isopropylthiazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and overcoming common experimental hurdles. The information herein is synthesized from established chemical principles and peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction to the Synthetic Strategy
The synthesis of 5-aminothiazoles, such as this compound, presents unique challenges compared to the more common Hantzsch synthesis of 2-aminothiazoles. For the specific substitution pattern of a 2-alkyl-5-amino-thiazole, the Cook-Heilbron synthesis is the most direct and effective method.[1] This reaction involves the condensation of an α-aminonitrile with a dithioacid or a dithioester.[1][2]
To achieve the target molecule, this compound, a two-step approach is recommended:
-
Synthesis of a Dithioester Precursor: Preparation of an S-alkyl dithioisobutyrate (e.g., ethyl dithioisobutyrate) from isobutyric acid.
-
Cook-Heilbron Cyclization: Reaction of the dithioester with an α-aminonitrile (e.g., aminoacetonitrile) to form the final 5-aminothiazole ring.
This guide will address critical aspects of both stages to help you optimize your reaction outcomes.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the Cook-Heilbron synthesis recommended over the Hantzsch reaction for this specific molecule?
The Hantzsch thiazole synthesis typically involves the reaction of an α-haloketone with a thioamide. This method is excellent for producing 2-amino-4-substituted thiazoles. However, constructing a 5-aminothiazole via the Hantzsch route is not straightforward and often requires multi-step procedures with less accessible starting materials. The Cook-Heilbron synthesis is specifically designed for the formation of 5-aminothiazoles by reacting an α-aminonitrile with a sulfur-containing electrophile like a dithioester, directly furnishing the desired substitution pattern.[1][3]
Q2: What is the best precursor for introducing the 2-isopropyl group?
An S-alkyl dithioisobutyrate, such as ethyl dithioisobutyrate, is the ideal precursor. Dithioesters are generally more stable and easier to handle than the corresponding dithioacids.[4] The isobutyrate moiety directly provides the isopropyl group at the C2 position of the thiazole ring after cyclization.
Q3: How can I prepare and purify the required ethyl dithioisobutyrate precursor?
Ethyl dithioisobutyrate can be prepared from isobutyric acid. A common method involves reacting the carboxylic acid with a thionating agent like phosphorus pentasulfide (P₄S₁₀) in the presence of ethanol. While specific procedures for ethyl dithioisobutyrate are not widely published, analogous syntheses of other dithioesters provide a reliable template.[5]
Purification: Dithioesters are often intensely colored (red or purple) and can be purified by vacuum distillation. It is crucial to remove any residual acid or thionating agent, as these impurities can interfere with the subsequent cyclization step.
Q4: What are the most critical parameters to control during the Cook-Heilbron cyclization step?
The success of the Cook-Heilbron reaction hinges on several factors. Controlling these parameters is key to maximizing yield and minimizing side reactions.
Caption: Key parameters influencing the Cook-Heilbron synthesis yield.
Q5: How should I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to track the consumption of the starting materials (dithioester and aminonitrile) and the formation of the product. The 5-aminothiazole product should be UV-active. Dithioesters are often colored, providing a visual cue for their consumption.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction shows little to no conversion of starting materials after several hours. What should I investigate?
A: This is a common issue that can often be resolved by systematically checking the following points:
Caption: Troubleshooting decision tree for low or no product conversion.
-
Reagent Quality: The stability of both the dithioester and the α-aminonitrile is critical. Dithioesters can degrade upon prolonged storage. Aminoacetonitrile is also sensitive. Use freshly prepared or purified reagents for best results.[3]
-
Amine Availability: If you are using aminoacetonitrile hydrochloride or another salt, the free amine must be liberated for it to act as a nucleophile. The addition of one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often necessary.
-
Temperature: While some Cook-Heilbron reactions proceed at room temperature, others require gentle heating (e.g., 40-60 °C) to initiate.[6] If there is no reaction at room temperature, consider a modest increase in heat. However, avoid excessive temperatures, which can promote decomposition.[6]
Issue 2: Formation of a Dark, Intractable Mixture (Tar)
Q: My reaction turned dark brown/black, and I cannot isolate any clean product. What causes this?
A: Tar formation is typically due to the decomposition of starting materials or intermediates.
-
Cause: The most likely cause is the instability of the dithioester or the α-aminonitrile under the reaction conditions, especially if excessive heat is applied. Impurities in the starting materials can also catalyze polymerization or decomposition pathways.
-
Solution:
-
Strict Temperature Control: Do not overheat the reaction. If heating is necessary, do so gently and monitor the reaction closely.
-
High-Purity Reagents: Ensure your dithioester is free of acidic residues from its synthesis and that the aminoacetonitrile is pure.
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that lead to colored impurities.
-
Issue 3: Difficulty in Product Purification
Q: I have a crude product, but it is difficult to purify by column chromatography. Are there alternative methods?
A: 5-aminothiazoles can be somewhat polar, which can lead to streaking on silica gel columns.
-
Column Chromatography Tips:
-
Deactivate Silica: Pre-treating your silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1% TEA in your eluent) can neutralize acidic sites on the silica, preventing your basic amine product from sticking and streaking.
-
Solvent System: Start with a non-polar eluent (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
-
Acid-Base Extraction:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic aminothiazole product should move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the layers, and then carefully basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) until the product precipitates or can be extracted back into a fresh portion of the organic solvent.
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.[4]
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for purification.[7]
Experimental Protocols
Disclaimer: These protocols are representative procedures based on established methods for analogous compounds. Researchers should perform their own risk assessments and optimization studies.
Protocol 1: Synthesis of Ethyl Dithioisobutyrate (Precursor)
This procedure is adapted from general methods for converting carboxylic acids to dithioesters.[5]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (approx. 5 molar equivalents based on isobutyric acid).
-
Reagent Addition: Add phosphorus pentasulfide (P₄S₁₀, approx. 0.3 molar equivalents) portion-wise to the stirred ethanol at 0 °C. Caution: This reaction is exothermic and releases H₂S gas. Perform in a well-ventilated fume hood.
-
Acid Addition: After the P₄S₁₀ has been added, slowly add isobutyric acid (1 molar equivalent).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC (staining with KMnO₄ to visualize the starting acid).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the mixture with an organic solvent like diethyl ether or dichloromethane (3x).
-
Washing: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid), and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting red-purple oil by vacuum distillation to obtain pure ethyl dithioisobutyrate.
Protocol 2: Synthesis of this compound (Cook-Heilbron Reaction)
This procedure is adapted from the synthesis of 2-methyl-5-aminothiazole.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve aminoacetonitrile hydrochloride (1 molar equivalent) in ethanol.
-
Base Addition: Add triethylamine (TEA, 1.1 molar equivalents) to the solution and stir for 15-20 minutes at room temperature to generate the free base of aminoacetonitrile in situ.
-
Dithioester Addition: Add ethyl dithioisobutyrate (1 molar equivalent) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the dithioester. Gentle heating (40 °C) may be required if the reaction is sluggish.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel (pre-treated with 1% TEA in the eluent) using a hexane/ethyl acetate gradient to afford this compound.
References
-
Bîcu, E., & Profire, L. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 6333. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. [Link]
-
Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]
-
ResearchGate. (n.d.). Chemical synthesis of 2-aminothiazole analogs. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. [Link]
-
Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]
-
Organic Syntheses. (n.d.). Ethyl benzoyldimethylacetate. [Link]
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]
-
National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Chinese Journal of Applied Chemistry. (n.d.). Synthesis of Isobutyric Acid. [Link]
- Google Patents. (n.d.). US4452999A - Method for making isobutyric acid.
- Google Patents. (n.d.).
-
RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches. [Link]
-
PubChem. (n.d.). Ethyl isobutyrate. [Link]
-
Reddit. (2025). Help with reaction workup. [Link]
-
ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis. [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
-
National Institutes of Health. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]
-
ResearchGate. (n.d.). Progress in the Synthesis of 5-Aminothiazole Derivatives. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
National Institutes of Health. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]
-
PubMed. (n.d.). Squaric acid and esters: analysis for contaminants and stability in solvents. [Link]
-
ResearchGate. (n.d.). Dithiocarboxylic Acid Esters. [Link]
-
Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
Sources
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3991100A - Process for making esters of dibasic acids from acid by-products - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 8. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Purification of 2-Isopropylthiazol-5-amine
Welcome to the comprehensive technical support guide for navigating the purification challenges of 2-Isopropylthiazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The inherent chemical nature of this aminothiazole presents a unique set of purification hurdles. This guide provides in-depth, field-proven insights and troubleshooting strategies to empower you to achieve your desired purity specifications with confidence.
Understanding the Molecule: Key Physicochemical Properties and Inferred Challenges
This compound is a heterocyclic amine with a moderately lipophilic isopropyl group. Its basicity, stemming from the primary amine, is a dominant factor in its purification behavior. The thiazole ring itself can participate in various interactions and may be susceptible to certain reaction conditions.
Inferred Purification Challenges:
-
Basicity: The amine functionality can lead to strong interactions with stationary phases in chromatography (e.g., silica gel), resulting in peak tailing, poor separation, and even irreversible binding.
-
Solubility: The combination of a polar amine and a nonpolar isopropyl group can lead to variable solubility in common organic solvents, making recrystallization solvent selection challenging.
-
Potential for Side Reactions: Amines are susceptible to oxidation and can react with acidic or electrophilic impurities. The thiazole ring may also have specific reactivity that can lead to byproduct formation.
-
Co-eluting Impurities: Structurally similar impurities from the synthesis, such as isomers or starting materials, may be difficult to separate.
-
Formation of Nitrosamine Impurities: As with many secondary and tertiary amines, there is a potential for the formation of N-nitroso impurities, which are a class of highly potent mutagens. This is a critical consideration in pharmaceutical applications.[1][2][3]
Troubleshooting Guide: A Problem-Solution Approach
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.
I. Column Chromatography Issues
Question 1: My compound is streaking badly on the silica gel column, and I'm getting poor separation. What's happening and how can I fix it?
Answer: This is a classic issue when purifying basic compounds like amines on acidic silica gel. The amine group is protonated by the acidic silanol groups on the silica surface, leading to strong, non-specific binding and poor elution.
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is to add a basic modifier to your eluent to neutralize the acidic sites on the silica and keep your amine in its free base form.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-1% of TEA or DIPEA to your mobile phase. TEA is volatile and generally easy to remove during workup.[4][5]
-
Ammonia Solution: A solution of 7N ammonia in methanol can be used as a polar modifier in a DCM/MeOH or similar solvent system. Typically, a small percentage of this stock solution is added to the mobile phase.[5]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Amine-functionalized Silica: This is an excellent, albeit more expensive, option that provides a basic surface, minimizing interactions with the amine.[4][6]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): For more polar impurities, reversed-phase chromatography using a buffered aqueous-organic mobile phase (e.g., acetonitrile/water with ammonium bicarbonate or formic acid) can be effective.
-
Experimental Protocol: Flash Column Chromatography with Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane/ethyl acetate with 0.5% TEA).
-
Column Packing: Pack the column with the slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and then load the dry powder onto the column.
-
Elution: Run the column with a gradient of your chosen solvent system (e.g., a gradient from 10% to 50% ethyl acetate in hexane, with 0.5% TEA maintained throughout).
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Co-evaporation with a solvent like methanol can help remove residual TEA.[5]
Question 2: I'm observing a new, unexpected peak in my LC-MS analysis after chromatography. Could the purification process be creating a new impurity?
Answer: It is possible, especially if you are using certain mobile phase additives.
-
On-column Nitrosation: If you are using a mobile phase containing ammonium hydroxide and acetonitrile, there is a reported potential for on-column N-nitrosation of primary and secondary amines.[7] While less common with TEA, it's a possibility to be aware of, especially if a source of nitrite is present.
-
Reaction with Solvent Impurities: Solvents like dichloromethane can contain traces of acid (HCl) which could react with your amine. Ensure you are using high-purity, stabilized solvents.
Mitigation Strategies:
-
Avoid using ammonium hydroxide with acetonitrile in your mobile phase if nitrosamine formation is a concern.
-
Use freshly opened, high-purity solvents.
-
Consider performing a blank run with your mobile phase to check for any potential artifacts.
II. Recrystallization Challenges
Question 3: I'm struggling to find a suitable single-solvent system for the recrystallization of this compound. What should I do?
Answer: Finding a single solvent where the compound has high solubility when hot and low solubility when cold can be difficult. A two-solvent system is often more effective.
Troubleshooting Steps:
-
Systematic Solvent Screening:
-
Select a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, isopropanol, methanol, water).
-
In small test tubes, test the solubility of a small amount of your compound in each solvent at room temperature and then with heating.
-
A good single solvent will dissolve the compound when hot but not at room temperature.[8][9]
-
-
Developing a Two-Solvent System:
-
Find a "soluble" solvent in which your compound is very soluble, even at room temperature.
-
Find a "miscible anti-solvent" in which your compound is poorly soluble.[10]
-
Dissolve your compound in the minimum amount of the hot "soluble" solvent.
-
Slowly add the "anti-solvent" dropwise until you see persistent cloudiness.
-
Add a few more drops of the "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Table 1: Potential Recrystallization Solvent Systems
| Soluble Solvent | Anti-Solvent | Rationale |
| Isopropanol | Water | The compound is likely soluble in the alcohol, and the addition of water will decrease its solubility. |
| Toluene | Hexane | Toluene may dissolve the compound when hot, and adding hexane will reduce the solubility. |
| Ethyl Acetate | Heptane | A common polar/non-polar combination that is effective for many organic compounds. |
Question 4: My compound is "oiling out" instead of forming crystals during recrystallization. How can I promote crystallization?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a low-melting eutectic mixture with the solvent).
Solutions:
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Use a More Dilute Solution: Add more of the "soluble" solvent to reduce the concentration.
III. Acid-Base Extraction Issues
Question 5: I tried an acid-base extraction to remove non-basic impurities, but I'm getting a low recovery of my product. What could be the problem?
Answer: Low recovery in acid-base extraction can be due to several factors.
-
Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous layer is sufficiently low (pH < 2) during the acid wash to fully protonate the amine and extract it into the aqueous phase. Conversely, ensure the pH is sufficiently high (pH > 10) during basification to deprotonate the ammonium salt and move the free amine back into the organic layer.
-
Emulsion Formation: The presence of both polar and non-polar functionalities can lead to the formation of emulsions at the interface of the aqueous and organic layers.
-
Solubility of the Salt: The hydrochloride or sulfate salt of your amine may have some solubility in the organic phase, or the free base may have some solubility in the aqueous phase.
Troubleshooting:
-
pH Control: Use a pH meter or pH paper to verify the pH of the aqueous phase at each step.
-
Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break emulsions. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than one large extraction to improve recovery.
Workflow Diagram: Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A: As an amine, it is susceptible to air oxidation, which can lead to discoloration (often turning yellow or brown). It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and refrigerated (2-8 °C).
Q2: How can I monitor the purity of my compound during purification? A:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of a column or the purity of fractions. Use a mobile phase similar to your column conditions and visualize with a UV lamp and/or a potassium permanganate stain (which is good for visualizing amines).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more accurate purity information and can help identify impurities by their mass. A reverse-phase method is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and for identifying and quantifying impurities in the final product.
Q3: Are there any specific safety precautions I should take when handling this compound? A: Thiazole derivatives and amines can be skin and eye irritants. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for specific handling and toxicity information.
Q4: My final product is a persistent oil, not a solid. How can I solidify it? A: Some amines have low melting points and may exist as oils at room temperature, even when pure.
-
Trituration: If the oil is viscous, try adding a non-polar solvent like hexane or pentane and scratching with a spatula. This can sometimes induce crystallization.
-
Salt Formation: Converting the amine to a stable, crystalline salt (e.g., hydrochloride or maleate) is a common strategy in drug development. This can be achieved by dissolving the free base in a suitable solvent (like diethyl ether or isopropanol) and adding a solution of HCl in ether or a solution of maleic acid.
References
-
PubChem. 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. N-((2-Isopropylthiazol-4-yl)methyl)-N-methylnitrous amide. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Reddit. Recrystallization with two solvents. r/Chempros. [Link]
-
SIELC Technologies. Separation of 5-Isopropyl-1,3,4-thiadiazol-2-amine on Newcrom R1 HPLC column. [Link]
- Google Patents. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
-
PubChem. 2-Amino-5-methylthiazole. National Center for Biotechnology Information. [Link]
-
Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]
-
PubMed. Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry. [Link]
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
ResearchGate. Is there any negative impact of diethyl amine while using in column chromatography? [Link]
-
PMDA. Nitrosamine Impurities. [Link]
-
PubMed. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. [Link]
- Google Patents.
-
Asian Publication Corporation. Nitrosamine Impurities: Assessing Concerns through Case Studies. [Link]
- Google Patents.
- Google Patents. CN107445916A - 2 isopropyl 4 (Methylaminomethyl)
-
European Medicines Agency. Q3C (R8) Step 5 - impurities: guideline for residual solvents. [Link]
-
European Medicines Agency. Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]
-
ACS Publications. Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. [Link]
-
European Medicines Agency. Stability Testing of Biotechnological/Biological Products. [Link]
Sources
- 1. Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmda.go.jp [pmda.go.jp]
- 3. asianpubs.org [asianpubs.org]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Isopropylthiazol-5-amine
Welcome to the technical support center for the synthesis of 2-isopropylthiazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic amine. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during its synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to help you optimize your reaction outcomes.
I. Overview of the Primary Synthetic Route
The most common and logical approach to synthesizing this compound is a variation of the Cook-Heilborn thiazole synthesis . This method is particularly well-suited for the preparation of 5-aminothiazoles. The core of this reaction involves the condensation of an α-aminonitrile with a thioacylating agent. For the target molecule, this translates to the reaction of an α-aminoacetonitrile with isobutyrothioamide.
The general reaction is as follows:
Caption: Competing cyclization pathways leading to the desired product and an isomeric impurity.
Troubleshooting Protocol:
-
Favoring the Amino Isomer:
-
pH Control: The formation of the desired 2-amino isomer is generally favored under neutral to slightly basic conditions. The presence of a mild, non-nucleophilic base helps to suppress the formation of the imino isomer. [1] * Reaction Temperature: Lowering the reaction temperature may improve the selectivity for the desired product.
-
-
Purification Strategy:
-
Standard Silica Gel Chromatography: The basic nature of both the desired product and the imino impurity can lead to tailing and poor separation on standard silica gel.
-
Amine-Modified Chromatography:
-
Adding a mobile phase modifier: Incorporating a small amount of a volatile amine, such as triethylamine (0.1-1%), into your eluent system (e.g., hexane/ethyl acetate or DCM/methanol) can significantly improve peak shape and resolution by neutralizing the acidic silanol groups on the silica surface. [2][3] * Using an amine-functionalized stationary phase: Pre-treated, amine-functionalized silica columns are commercially available and offer excellent performance for the purification of basic compounds without the need for mobile phase additives. [3] * Acid-Base Extraction: An alternative purification strategy involves an acid-base workup.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your amine product and the basic impurity should move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any non-basic impurities.
-
Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ to pH > 10.
-
Extract your product back into an organic solvent.
-
Dry the organic layer, filter, and concentrate. This procedure can help to remove non-basic impurities but may not separate the isomeric products.
-
-
Recommended Purification Conditions:
| Method | Stationary Phase | Mobile Phase | Key Advantage |
| Modified Flash Chromatography | Standard Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol + 0.5% Triethylamine | Improved peak shape and resolution. |
| Specialized Flash Chromatography | Amine-Functionalized Silica | Hexane/Ethyl Acetate or DCM/Methanol | Excellent separation without mobile phase additives. [3] |
III. Frequently Asked Questions (FAQs)
Q1: Can I use carbon disulfide (CS₂) in my reaction? I've seen it used in other 5-aminothiazole syntheses.
A1: While carbon disulfide is a common reagent in the Cook-Heilborn synthesis, it is not suitable if you want to obtain a 2-isopropyl group. The reaction of an α-aminonitrile with CS₂ will yield a 5-amino-2-mercaptothiazole . The carbon atom of the CS₂ becomes the C2 of the thiazole ring, with the second sulfur atom forming a mercapto group. To install the isopropyl group at the C2 position, you must use a reagent that already contains this group, such as isobutyrothioamide. [4] Q2: My isobutyrothioamide starting material appears to be of poor quality. How can I purify or synthesize it?
A2: Isobutyrothioamide can be synthesized by treating isobutyramide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a solvent like toluene or THF. [5]The crude thioamide can often be purified by recrystallization from a suitable solvent system, such as toluene/hexanes or ethanol/water. It is important to handle thionating reagents with care in a well-ventilated fume hood, as they can release toxic hydrogen sulfide gas upon contact with moisture.
Q3: I am observing the formation of a dark, insoluble polymeric material in my reaction vessel. What is this and how can I prevent it?
A3: The formation of dark, polymeric byproducts can be due to the self-condensation or decomposition of your starting materials, particularly the thioamide, under harsh reaction conditions. Thioamides can be unstable at high temperatures or in the presence of strong acids or bases. They can also react with themselves to form byproducts like dithiazines. [6]To prevent this, ensure that your reaction temperature is carefully controlled and avoid excessively high temperatures or prolonged reaction times. Running the reaction under an inert atmosphere can also help to minimize oxidative decomposition pathways.
Q4: Are there any specific safety precautions I should take when running this synthesis?
A4: Yes, several safety precautions are essential:
-
α-Aminoacetonitrile: This is a cyanide-containing compound and should be handled with extreme care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit available if your institution's policy requires it.
-
Thionating Reagents: If you are synthesizing your own thioamide, be aware that reagents like Lawesson's reagent and P₄S₁₀ are moisture-sensitive and can release flammable and toxic H₂S gas.
-
Solvents: Use appropriate precautions for the solvents you are using (e.g., DMF is a reproductive toxin).
Always consult the Safety Data Sheets (SDS) for all reagents before starting your experiment.
IV. References
-
Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the Azole Series. Part I. A new synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598.
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
-
U.S. Patent No. 7,408,069 B2. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
-
Bhatt, S. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Gomaa, M. A. M. (2020). Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine (apDTZ) during the Use of the H2S Scavenger Monoethanolamine-Triazine. Energy & Fuels, 34(11), 13681–13688.
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.
-
Wikipedia. (2023, May 29). Cook–Heilbron thiazole synthesis. In Wikipedia. Retrieved from [Link]
Sources
- 1. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
stability issues of 2-Isopropylthiazol-5-amine under acidic conditions
Introduction: The Challenge of Acidic Stability
Welcome to the technical support guide for 2-Isopropylthiazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. While this compound is a valuable synthon, its structural features—a basic amino group and an electron-rich thiazole ring—present unique stability challenges, particularly under acidic conditions. Understanding and mitigating these instabilities is critical for successful synthesis, purification, formulation, and biological testing.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in the fundamental principles of physical organic chemistry. We will explore the "why" behind the degradation and provide actionable protocols to ensure the integrity of your compound.
Core Concepts: Why is Acidity a Concern?
Q: Why does my solution of this compound show signs of degradation (e.g., color change, new HPLC peaks) shortly after acidification?
A: The instability arises from the inherent chemical nature of the molecule, which has two primary sites susceptible to protonation: the exocyclic amino group and the nitrogen atom of the thiazole ring.
-
Amine Protonation: The 5-amino group is basic and will readily react with acids to form a water-soluble ammonium salt (R-NH₃⁺).[1][2] This is a standard acid-base reaction and does not in itself constitute degradation. However, it drastically changes the molecule's solubility, which can be mistaken for product loss if not handled correctly during an extraction.
-
Thiazole Ring Protonation: The nitrogen atom at position 3 of the thiazole ring is also basic (though less so than the amino group) and can be protonated to form a thiazolium cation.[3][4] This protonation activates the thiazole ring, making it significantly more susceptible to nucleophilic attack by water, leading to hydrolytic degradation and ring cleavage.[5] It is this second process that constitutes the primary pathway for irreversible chemical degradation.
Caption: Protonation sites on this compound.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Unexpected Degradation During Reaction or Purification
Q: I am using acidic conditions (e.g., TFA for deprotection, HCl in ether for salt formation) and observing significant loss of my this compound. What is the cause and how can I prevent it?
A: Significant loss under strong acidic conditions is likely due to acid-catalyzed hydrolysis of the thiazole ring. The rate of this degradation is highly dependent on several factors. Forced degradation studies, which are standard in pharmaceutical development, are designed to probe these vulnerabilities.[6]
Causality:
-
Acid Strength (pKa): Stronger acids lead to a higher concentration of the activated thiazolium cation, accelerating hydrolysis.
-
Water Content: Water is the nucleophile in the hydrolysis reaction. Anhydrous or low-water conditions will significantly slow the degradation rate.
-
Temperature: Like most reactions, the rate of hydrolysis increases with temperature.
-
Time: Prolonged exposure to acidic conditions will result in greater degradation.
Troubleshooting Steps:
-
Minimize Water: If possible, use anhydrous acids and solvents. For example, use freshly prepared HCl in 1,4-dioxane or 2-propanol instead of aqueous HCl.
-
Lower the Temperature: Perform the reaction or salt formation at the lowest practical temperature (e.g., 0 °C or below).
-
Reduce Exposure Time: Quench the reaction or isolate the product as quickly as possible once the desired transformation is complete.
-
Use a Weaker Acid: If the chemistry allows, consider using a weaker acid or a buffered system to maintain a less aggressive pH.
| Factor | High Risk Condition | Mitigation Strategy |
| Acid | Strong mineral acids (e.g., aq. HCl, H₂SO₄) | Use weaker organic acids; use anhydrous acid solutions. |
| Temperature | > 40 °C | Perform reaction/workup at 0 °C or below. |
| Time | > 4 hours | Monitor reaction closely and minimize exposure time. |
| Solvent | Aqueous or protic solvents | Use aprotic solvents with minimal water content. |
| Table 1: Factors Influencing the Acid-Catalyzed Degradation Rate. |
Issue 2: Poor Product Recovery After an Aqueous Acidic Wash
Q: I performed a wash with dilute aqueous HCl to remove non-basic impurities, but I lost most of my product in the aqueous layer. Why did this happen?
A: This is a classic issue when handling basic compounds. The 5-amino group is sufficiently basic to be fully protonated by dilute HCl, forming the corresponding hydrochloride salt.[1] This salt is ionic and therefore highly soluble in water, causing your product to partition into the aqueous layer instead of the organic layer.[2]
Caption: Correct acid-base extraction workflow for product recovery.
Solution: To recover your product, you must basify the acidic aqueous layer with a base (e.g., sodium bicarbonate, sodium hydroxide) to a pH of ~9-10. This deprotonates the ammonium salt, regenerating the neutral, water-insoluble free base, which can then be extracted back into an organic solvent like ethyl acetate or dichloromethane.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of degradation for this compound in acid?
A: The most probable degradation pathway is acid-catalyzed hydrolysis of the thiazole ring. The mechanism is believed to proceed as follows:
-
Protonation: The ring nitrogen (N-3) is protonated, forming a thiazolium ion.[3][4]
-
Nucleophilic Attack: A water molecule attacks the electrophilic C-2 position of the thiazolium ring. This is often the rate-limiting step.[5]
-
Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-S bond and opening of the thiazole ring.
-
Further Degradation: The resulting acyclic intermediate can undergo further hydrolysis and decomposition to smaller fragments.
Caption: Proposed mechanism for acid-catalyzed ring hydrolysis.
Q2: How can I monitor the stability of my compound during an experiment?
A: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[7]
-
Method: A reverse-phase C18 column with a gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid or TFA) is a good starting point.
-
Analysis: Monitor the peak area of the this compound peak over time. The appearance of new, more polar peaks is indicative of degradation.
-
Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of the degradation products, providing valuable clues to the degradation pathway.[8]
Q3: What are the recommended storage conditions for this compound and its hydrochloride salt?
A:
-
Free Base: Store as a solid in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8 °C). The free base can be susceptible to air oxidation over long periods.
-
Hydrochloride Salt: The HCl salt is generally more stable as a solid than the free base. Store under the same conditions: in a tightly sealed container (as it can be hygroscopic), protected from light, at refrigerated or room temperature. Avoid storing solutions for extended periods, especially in aqueous buffers, unless stability has been confirmed under those specific conditions.
Experimental Protocols
Protocol 1: Guideline for a Forced Degradation Study
This protocol outlines a basic procedure to assess stability in acidic conditions, as recommended by ICH guidelines.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a non-reactive organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Dispense aliquots of the stock solution into several vials.
-
Add an equal volume of an acidic solution (e.g., 0.1 N HCl, 1 N HCl).
-
Prepare a control sample with an equal volume of water.
-
-
Incubation: Place the vials in a controlled environment (e.g., a 60 °C oven or water bath).[9]
-
Time Points: Remove vials at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching & Analysis: Immediately neutralize the reaction by adding a stoichiometric excess of a base (e.g., dilute NaOH) to stop further degradation. Dilute the sample with the mobile phase and analyze by HPLC-UV.
-
Data Evaluation: Calculate the percentage of the parent compound remaining and chart the appearance of degradation products over time. Aim for 5-20% degradation to ensure that the degradation products can be adequately detected.[6]
Protocol 2: Generic HPLC Method for Stability Monitoring
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 238 nm (or as determined by UV scan)[7]
-
Injection Volume: 10 µL
References
- Johns Hopkins University. Mechanism of hydrolysis of a thiazolium ion: General acid-base catalysis of the breakdown of the tetrahedral addition intermediate.
-
Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]
-
Martin, R.B., Hedrick, R.I., & Parcell, A. Thiazoline and Oxazoline Hydrolyses and Sulfur-Nitrogen and Oxygen-Nitrogen Acyl Transfer Reactions. The Journal of Organic Chemistry. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
MedCrave online. (2016). Forced degradation studies. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
-
Singh, H., et al. (2016). Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
LSABM. Characterization of the degradation products of amines used for post combustion CO 2 capture. Available from: [Link]
-
The Beilstein Journal of Organic Chemistry. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC. Available from: [Link]
-
Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. Available from: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Suzuki Coupling of 2-Isopropylthiazol-5-amine
As a Senior Application Scientist, I've seen firsthand how the Suzuki-Miyaura cross-coupling reaction has revolutionized the synthesis of complex molecules in drug discovery. However, its application to specific heterocyclic systems, such as 2-isopropylthiazol-5-amine, often presents unique challenges that are not encountered with simpler aryl halides. The electron-rich nature of the thiazole ring, combined with the coordinating potential of both the ring nitrogen and the C5-amino group, can lead to catalyst inhibition and a host of side reactions.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls encountered during this specific transformation. We will move from issues of low conversion to the nuances of side reactions and final product purification, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
FAQ 1: Low to No Product Conversion
Q: I am attempting to couple this compound (or its 5-bromo/iodo derivative) with an arylboronic acid, but I'm observing very low yield or only starting material. What are the most likely causes?
This is the most common issue and typically points to a suboptimal catalyst system or reaction conditions that fail to overcome the inherent challenges of this substrate. The primary culprit is often catalyst inhibition. The lone pairs on the thiazole nitrogen and the exocyclic amine can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2]
Troubleshooting Workflow:
Caption: A troubleshooting workflow for low-yield Suzuki couplings.
Detailed Recommendations:
-
Re-evaluate Your Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ are often inefficient for this type of electron-rich, coordinating heterocycle.[3] The key is to use a ligand that is both sterically bulky and highly electron-donating.
-
Rationale: Bulky ligands, such as biaryl phosphines, create a sterically hindered environment around the palladium center. This physically discourages the coordination of the aminothiazole substrate while promoting the desired, rapid reductive elimination step.[4][5] Their strong electron-donating character facilitates the oxidative addition of the aryl halide, which is often the rate-limiting step.[5]
-
Recommended Systems: The table below summarizes modern catalyst systems proven to be effective for challenging Suzuki couplings.
-
| Catalyst System Component | Recommended Examples | Primary Function & Rationale | Citation(s) |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphines that accelerate oxidative addition and reductive elimination. Ideal for hindered and electron-rich substrates. | [4][6] |
| PEPPSI-IPr, other NHCs | N-Heterocyclic Carbenes (NHCs) are strong σ-donors that form very stable and active catalysts, often effective for unreactive aryl chlorides. | [5] | |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Used in combination with a separate ligand to form the active catalyst in situ. | [7] |
| Pre-catalyst | XPhos Pd G3/G4, PEPPSI-IPr | Air-stable Pd(II) complexes that provide a reliable and reproducible source of the active Pd(0) catalyst upon activation. Highly recommended for difficult couplings. | [6][8] |
-
Optimize the Base and Solvent: The base activates the boronic acid for transmetalation.[9] For substrates with sensitive functional groups like amines, the choice is critical.
-
Base: Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These provide sufficient basicity without promoting significant side reactions. Ensure the base is finely powdered and, if running under anhydrous conditions, thoroughly dried.[8]
-
Solvent: A mixture of an aprotic organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O) is often ideal.[10] The water helps to solubilize the inorganic base, which can accelerate the reaction. However, if protodeboronation is an issue (see FAQ 2), anhydrous conditions may be necessary.
-
Degassing: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) or palladium black.[8][11] It is absolutely critical to thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (argon or nitrogen) for 20-30 minutes before heating.
-
FAQ 2: Common Side Reactions
Q: My reaction is consuming starting materials, but I'm isolating significant byproducts. How can I identify and suppress them?
The three most common side reactions in this system are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom on your coupling partner, leading to a simple arene byproduct. This side reaction is particularly problematic with electron-rich or heteroaryl boronic acids and is often accelerated by strong bases and aqueous media.[8][12]
-
Solution: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).[12][13] These are significantly more resistant to protodeboronation. Alternatively, using a milder base like potassium fluoride (KF) or running the reaction under strictly anhydrous conditions can mitigate this issue.[8]
-
-
Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl (Ar-Ar). It is primarily caused by the presence of oxygen in the reaction mixture, which can promote a Pd(II)-mediated catalytic cycle that favors this pathway.[11]
-
Dehalogenation: This involves the replacement of the halide on your 5-halo-2-isopropylthiazole with a hydrogen atom. This can occur if a hydride source is present, which can be generated from certain solvents (like alcohols) or amine bases at high temperatures.[11]
-
Solution: Avoid using amine bases like triethylamine (NEt₃) if possible, as they can be a source of hydrides.[11] If you suspect this is an issue, ensure your solvent is pure and consider a different base/solvent combination.
-
FAQ 3: Purification Challenges
Q: My reaction appears successful by LC-MS, but I am struggling to purify the final product. It streaks badly on my silica gel column. What should I do?
The basicity of the C5-amine group in your product is the cause of poor chromatographic behavior on acidic silica gel.
-
Modify Your Chromatography:
-
Basic Eluent: Add 1-2% of a basic modifier, such as triethylamine or a 7N solution of ammonia in methanol, to your eluent system (e.g., Hexanes/Ethyl Acetate). This will neutralize the acidic sites on the silica, preventing ionic interactions and allowing your product to elute as a sharp band.
-
Alternative Stationary Phase: Consider using a different stationary phase altogether, such as deactivated neutral alumina or basic alumina.
-
-
Use Acid-Base Extraction: This is a powerful purification technique for basic compounds.
-
Step 1: After the reaction, perform a standard aqueous workup and dissolve the crude material in an organic solvent (e.g., Ethyl Acetate).
-
Step 2: Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic product will become protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Step 3: Separate the layers. Wash the acidic aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Step 4: Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ until the pH is >10. Your product will deprotonate and either precipitate out (if solid) or be ready for extraction back into an organic solvent.
-
Illustrative Catalytic Cycle & Recommended Protocol
Understanding the catalytic cycle is key to rational troubleshooting. The chosen ligand and conditions must facilitate each step efficiently to outcompete potential side reactions.
Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is a robust starting point based on best practices for challenging heterocyclic substrates and should be optimized for your specific coupling partners.[7][14]
Materials:
-
5-Bromo-2-isopropylthiazol-4-amine (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane) and Degassed Water
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-isopropylthiazol-4-amine, the arylboronic acid/ester, and finely powdered K₃PO₄.
-
Catalyst Addition: Add the palladium pre-catalyst to the flask.
-
Atmosphere Exchange: Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue using the strategies outlined in FAQ 3 (e.g., column chromatography on silica gel with an eluent containing 1% triethylamine).
By systematically addressing these common issues, you can significantly improve the success rate of this challenging yet valuable transformation.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2025, August 6). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Request PDF. Retrieved from [Link]
-
Nolan, S. P., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Request PDF. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Avanthay, M., et al. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Retrieved from [Link]
-
Buchwald, S. L., et al. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Retrieved from [Link]
-
Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Li, X., et al. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science. Retrieved from [Link]
-
Leonori, D., et al. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Denton, J., et al. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B. Retrieved from [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. quora.com [quora.com]
Technical Support Center: 2-Isopropylthiazol-5-amine Purification
A Note from the Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Isopropylthiazol-5-amine. As researchers and developers, we understand that the purity of a starting material is paramount to the success and reproducibility of any downstream application, from medicinal chemistry to materials science. This guide is designed to move beyond simple protocols; it aims to provide a deep, mechanistic understanding of why certain steps are taken. By understanding the principles, you can troubleshoot effectively and adapt these methods to your specific experimental context. The protocols herein are built on a foundation of chemical principles and validated through practical application.
Section 1: Initial Assessment & Impurity Profile
This section addresses the critical first steps: understanding what you're working with and identifying the nature of the impurities.
Q1: What are the most common impurities found in crude this compound, and where do they come from?
The impurity profile of your crude material is intrinsically linked to its synthetic route. The Hantzsch thiazole synthesis and related methods are common for this class of compounds.[1][2] Based on these pathways, you can anticipate several classes of impurities:
| Impurity Class | Potential Source | Rationale |
| Unreacted Starting Materials | Incomplete reaction | Thioureas, thioamides, or α-halocarbonyl compounds used in the synthesis may remain.[1][3] |
| Regioisomers | Lack of reaction selectivity | Synthesis might yield the isomeric 2-Isopropylthiazol-4-amine, which can have very similar properties, making it difficult to separate.[4] |
| Solvent Residues | Work-up & Synthesis | Solvents like ethanol, THF, or toluene used during the reaction or initial work-up may be present.[5] |
| Degradation Products | Instability | Aromatic amines can be susceptible to oxidation (forming colored impurities) or photodecomposition, especially if exposed to air and light over time.[6][7] |
| Inorganic Salts | Reaction byproducts/reagents | Salts formed during the reaction or from the use of bases (e.g., potassium carbonate, triethylamine) may persist after initial filtration.[2][8] |
Q2: Which analytical techniques are best for assessing the purity of my crude sample?
A multi-pronged approach is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): The fastest and most economical way to get a qualitative snapshot. It helps you visualize the number of components and select a solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can resolve closely related impurities like regioisomers. It is the gold standard for purity assessment.[9]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Excellent for identifying the desired product and detecting organic impurities, including residual solvents. The presence of unexpected signals indicates impurities.
-
Mass Spectrometry (MS), often coupled with GC or LC: Confirms the molecular weight of your product and helps in identifying the mass of unknown impurities.
Section 2: Step-by-Step Purification Protocols & Troubleshooting
This section provides detailed workflows for the most effective purification strategies. The choice of method depends on the nature and quantity of the impurities identified in Section 1.
Workflow: Selecting the Right Purification Strategy
Use the following decision tree to guide your choice of purification method.
Caption: Decision workflow for purifying this compound.
Method 1: Acid-Base Extraction (Liquid-Liquid Extraction)
When to Use: This is the most powerful first-line technique for removing neutral and acidic impurities from a basic compound like an amine.[10][11] It is highly effective for bulk purification after synthesis.
Causality & Rationale: The core principle relies on the differential solubility of the amine and its protonated salt form.[12] The free amine (R-NH₂) is soluble in organic solvents. By treating it with an aqueous acid (like HCl), it is converted to its ammonium salt (R-NH₃⁺Cl⁻), which is highly soluble in water.[13][14] Neutral organic impurities remain in the organic layer, while acidic impurities might also be extracted into the basic wash.
Caption: Mechanism of amine purification via acid-base extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. The organic layer contains neutral impurities and can be discarded.
-
Back-Wash (Optional): To remove any trapped neutral impurities, add a small amount of fresh organic solvent to the aqueous layer in the flask, swirl, and then return the mixture to the separatory funnel. Separate the layers again, combining the aqueous layer with the first extract.
-
Regeneration of Free Amine: Cool the acidic aqueous extract in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the solution becomes strongly basic (pH > 10, check with pH paper). The free amine should precipitate out or form an oily layer.
-
Final Extraction: Extract the regenerated free amine back into a fresh portion of organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
Method 2: Flash Column Chromatography
When to Use: For separating structurally similar impurities, such as regioisomers, or when acid-base extraction fails to provide sufficient purity.[4][15]
Causality & Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent). Amines, being basic, can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and "streaking" or tailing of the spot. To counteract this, the mobile phase is typically modified with a small amount of a competing base (like triethylamine or ammonia) to saturate the acidic sites on the silica, allowing the amine to travel through the column more cleanly.[16] Alternatively, amine-functionalized silica can be used.[17]
Step-by-Step Protocol:
-
Stationary Phase Selection: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent) Selection:
-
Start by finding a solvent system using TLC that gives your product an Rf value of ~0.2-0.3.
-
A common starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate).
-
Crucially, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent mixture. This is essential to prevent streaking.
-
-
Column Packing: Pack the column with silica gel as a slurry in the non-polar component of your eluent.
-
Sample Loading: Dissolve your sample in a minimal amount of the eluent or dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Run the column, collecting fractions. Monitor the elution process using TLC.
-
Fraction Pooling & Concentration: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel or Amine-Functionalized Silica | Standard for normal-phase; specialized phase minimizes acid-base interactions.[17] |
| Mobile Phase Modifier | 0.5-1% Triethylamine (TEA) | Acts as a competing base to prevent product tailing on acidic silica.[16] |
| Eluent System | Hexane/Ethyl Acetate or DCM/Methanol | Adjust polarity to achieve optimal separation (Rf ~0.2-0.3). |
| Loading Method | Dry Loading | Often provides sharper bands and better separation compared to wet loading. |
Method 3: Recrystallization
When to Use: As a final polishing step for solid products that are already of moderate-to-high purity (>90%).
Causality & Rationale: Recrystallization purifies compounds based on differences in solubility. The principle is to dissolve the impure solid in a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. As the solution cools slowly, the desired compound selectively crystallizes out, leaving the impurities behind in the solution (mother liquor).
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test the solubility of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, or mixed solvent systems like THF/hexane or ethanol/water) at room temperature and upon heating.[18] A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.
-
Decolorization (Optional): If the solution is colored due to minor impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.[19]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Section 3: Purity Verification and Long-Term Storage
Q3: How do I confirm the purity of my final product?
After purification, you must re-run the analytical tests from Section 1 (HPLC, NMR, MS). The goal is to see a single major peak in the chromatogram and a clean NMR spectrum consistent with the structure of this compound.
Q4: What are the best practices for storing the purified compound?
Aromatic amines can be sensitive to their environment.[20] To prevent degradation and maintain purity over time:
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.
-
Temperature: Keep in a refrigerator or freezer at a stable temperature.
-
Light: Use an amber vial or store in a dark location to prevent photodecomposition.[7]
References
- Process for the purification of aromatic amines.
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health (PMC). [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health (PMC). [Link]
-
Methods of Preparation of Amines. Unacademy. [Link]
-
Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column. ResearchGate. [Link]
-
Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ACS Publications. [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. National Institutes of Health (PMC). [Link]
-
ICH Q3C (R8) Impurities: Guideline for Residual Solvents. European Medicines Agency. [Link]
-
Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]
-
Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]
-
Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[21]arene Stationary Phase. ACS Publications. [Link]
- Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
-
ICH Q5C Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products. European Medicines Agency. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. [Link]
-
Purification of primary amines using Schiff base immobilization. Chemistry Stack Exchange. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. ResearchGate. [Link]
-
Nitrosamine Impurities. Pharmaceuticals and Medical Devices Agency (PMDA). [Link]
-
PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES. European Patent Office. [Link]
-
Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Journal of Applicable Chemistry. [Link]
-
On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Academia.edu. [Link]
-
Nitrosamine Impurities: Assessing Concerns through Case Studies. Asian Journal of Chemistry. [Link]
-
How to purify Amine? YouTube. [Link]
-
ICH Q3C (R6) Impurities: Guideline for Residual Solvents. European Medicines Agency. [Link]
-
A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
Sources
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
- 3. ijcmas.com [ijcmas.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. rjptonline.org [rjptonline.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase [academia.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. vernier.com [vernier.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. magritek.com [magritek.com]
- 15. acs.figshare.com [acs.figshare.com]
- 16. biotage.com [biotage.com]
- 17. biotage.com [biotage.com]
- 18. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES - Patent 1919885 [data.epo.org]
- 20. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods of Preparation of Amines [unacademy.com]
Technical Support Center: Investigating the Degradation of 2-Isopropylthiazol-5-amine
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the study of 2-Isopropylthiazol-5-amine. The stability and degradation profile of any compound is critical to its development and application. Understanding how a molecule behaves under various stress conditions is fundamental to developing stable formulations, establishing appropriate storage conditions, and ensuring data integrity from experimental assays.
While specific degradation data for this compound is not extensively published, the chemical behavior of the aminothiazole scaffold is well-documented. This guide synthesizes established principles of thiazole chemistry to provide a robust framework for anticipating and troubleshooting degradation-related issues.
Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Degradation Pathways
This section addresses common questions regarding the inherent stability of the this compound structure.
Q1: What are the most likely degradation pathways for this compound under typical stress testing conditions?
A1: Based on the chemistry of the thiazole ring and its substituents, this compound is susceptible to several primary degradation pathways under forced degradation conditions (as outlined by ICH guidelines).[1] These include:
-
Oxidative Degradation: The thiazole ring is vulnerable to oxidation. The ring's nitrogen can be oxidized to an aromatic N-oxide, and the sulfur atom can be oxidized to a non-aromatic sulfoxide or sulfone.[2] Strong oxidizing agents, such as hydrogen peroxide, generate highly reactive hydroxyl radicals that can lead to more complex fragmentation or ring-opening.[3][4]
-
Photodegradation: Thiazole derivatives, particularly those with electron-rich systems, can be sensitive to light, especially UV radiation.[1] A common mechanism involves a reaction with singlet oxygen in a [4+2] cycloaddition, which forms an unstable endoperoxide intermediate. This intermediate can then rearrange or fragment, leading to cleavage of the thiazole ring.[5]
-
Hydrolytic Degradation: The thiazole ring itself is relatively stable to hydrolysis due to its aromatic character.[6] However, the exocyclic amino group at the C5 position can influence the ring's electron density. While direct hydrolysis of the ring is unlikely under mild acidic or basic conditions, extreme pH and temperature could promote ring-opening reactions, although this is generally less common than oxidation or photolysis.
-
Thermal Degradation: High temperatures can provide sufficient energy to induce fragmentation of the molecule, potentially leading to the cleavage of the thiazole ring or loss of the isopropyl substituent.[1]
Q2: How do the 2-isopropyl and 5-amino groups influence the stability of the thiazole ring?
A2: The substituents play a crucial role in modulating the reactivity and stability of the thiazole core.
-
2-Isopropyl Group: This alkyl group is an electron-donating group (EDG). It can slightly increase the electron density of the thiazole ring, which may enhance its susceptibility to electrophilic attack and certain oxidative pathways. However, it is generally considered a stable functional group under most hydrolytic and mild thermal conditions.
-
5-Amino Group: The amino group is a strong electron-donating group. Its presence significantly increases the electron density of the thiazole ring, particularly at the C4 position. This activation makes the ring more susceptible to oxidative degradation and potentially some electrophilic substitution reactions.[7] Conversely, the amino group can be protonated under acidic conditions, which would make the ring more electron-deficient and potentially alter its degradation profile.
Q3: What are some potential degradation products I should look for during my analysis?
A3: When analyzing stressed samples of this compound, you should look for masses corresponding to specific chemical modifications. The most probable initial degradants would be:
-
Oxidation Products:
-
Parent +16 amu (addition of one oxygen atom), corresponding to the N-oxide or Sulfoxide.
-
Parent +32 amu (addition of two oxygen atoms), corresponding to the Sulfone.
-
-
Photodegradation Products: These can be complex and varied. A common outcome is ring cleavage, which would result in fragments significantly different from the parent mass. One study on a related thiazole showed rearrangement to a benzamide derivative after photo-oxygenation.[5]
-
Dimerization Products: In some cases, particularly in concentrated solutions or upon reaction with certain solvents like DMSO, reactive intermediates can form and lead to dimers or other adducts.[8]
Q4: My this compound sample is showing instability in a DMSO stock solution at room temperature. What could be happening?
A4: This is a documented issue for some 2-aminothiazole derivatives.[8] DMSO is not always an inert solvent. At room temperature over several days, 2-aminothiazoles can undergo chemical decomposition, leading to the formation of oxygenated and dimerized products. This can result in a loss of the parent compound and the appearance of new, sometimes biologically active, species in your assays. This highlights the critical importance of appropriate storage conditions for stock solutions, which should ideally be stored at -20°C or lower to minimize decomposition.[8]
Part 2: Troubleshooting Experimental Issues
This section provides guidance for specific problems you may encounter during your stability studies.
Scenario 1: Unexpected Peaks in HPLC Analysis After Forced Degradation
-
Problem: "I'm running a forced degradation study on this compound, and my HPLC chromatogram shows multiple new peaks that I cannot identify."
-
Expert Analysis & Solution: The appearance of new peaks is the expected outcome of a successful forced degradation study. The challenge lies in characterization. A systematic approach is required:
-
Confirm Mass Balance: First, ensure that the total peak area (parent + degradants) is reasonably close to the initial area of the parent peak. Poor mass balance may indicate that some degradants are not eluting or are not UV-active at your chosen wavelength.
-
Employ LC-MS/MS: This is the most powerful tool for initial identification. Run the degraded sample on an LC-MS system. The mass-to-charge ratio (m/z) of each new peak provides the molecular weight of the degradant.
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS (e.g., Q-TOF or Orbitrap) to obtain an accurate mass. This allows for the confident determination of the elemental formula of each degradant, distinguishing between, for example, an oxygen addition and a C2H4 addition, which may have similar nominal masses.
-
Fragment Analysis (MS/MS): Analyze the fragmentation pattern of both the parent compound and the degradants. Commonalities in fragment ions can reveal which part of the molecule has remained intact, helping to pinpoint the site of modification.
-
Compare with Predictions: Compare your empirical findings with the predicted products from the likely pathways (oxidation, hydrolysis, etc.). This combined approach provides strong evidence for structural elucidation.
-
Scenario 2: No Degradation Observed Under Mild Stress Conditions
-
Problem: "I've subjected my compound to mild acid/base conditions (e.g., 0.01N HCl at RT) and see no significant degradation. Does this mean it's completely stable?"
-
Expert Analysis & Solution: Not necessarily. The thiazole ring's aromaticity lends it considerable inherent stability.[6] Observing no degradation under mild conditions is a positive first indicator, but it doesn't rule out degradation under more forceful, pharmaceutically relevant conditions.
-
ICH Guideline Alignment: Forced degradation studies are intended to be more severe than accelerated stability testing. The goal is typically to achieve 5-20% degradation of the active substance.
-
Actionable Steps: If mild conditions are ineffective, you must incrementally increase the stress level.
-
Increase Reagent Concentration: Move from 0.01N to 0.1N or even 1N HCl/NaOH.
-
Increase Temperature: Introduce heat, for example, by refluxing the solution at 60-80°C for several hours.
-
Increase Time: Extend the duration of the experiment.
-
-
Trustworthiness: A robust stability-indicating method can only be validated if you can demonstrate that it can separate the parent drug from its degradants. Therefore, generating some level of degradation is a necessary part of the method validation process.[9]
-
Scenario 3: Sample Discoloration Upon Exposure to Light
-
Problem: "My solid sample or solution of this compound turned yellow/brown after being left on the benchtop."
-
Expert Analysis & Solution: Discoloration is a classic sign of chemical degradation, often involving the formation of chromophores. For an electron-rich aromatic compound like this, the two most likely culprits are photodegradation and oxidation.
-
Causality: The energy from ambient or UV light can promote electrons to excited states, making the molecule highly reactive towards oxygen or other species.[1] This can initiate the photo-oxygenation pathway described in Q1 or other radical-based reactions, leading to colored polymeric or rearranged products.
-
Preventative Protocols:
-
Light Protection: Always store the compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to protect it from light.
-
Inert Atmosphere: For long-term storage or when handling sensitive solutions, purge the container with an inert gas like nitrogen or argon to displace oxygen.
-
Controlled Environment: Do not leave samples on an open lab bench. Store them in a dark, temperature-controlled environment (e.g., refrigerator or freezer) when not in use.
-
-
Part 3: Protocols and Methodologies
Protocol 1: Designing a Forced Degradation Study
This protocol provides a starting point for investigating the stability of this compound. The goal is to achieve 5-20% degradation. All studies should include a control sample (drug in solvent, no stress agent) stored at ambient temperature and protected from light.
| Stress Condition | Reagent/Condition | Initial Conditions | Notes & Rationale |
| Acid Hydrolysis | 0.1 N or 1 N HCl | 1 mg/mL drug solution, 60°C for 2-8 hours | The amino group will be protonated. Monitor for potential ring-opening under harsh conditions. |
| Base Hydrolysis | 0.1 N or 1 N NaOH | 1 mg/mL drug solution, 60°C for 2-8 hours | The electron-rich nature may offer some stability, but forced conditions can still induce degradation. |
| Oxidation | 3% - 30% H₂O₂ | 1 mg/mL drug solution, RT for 24 hours | The N and S heteroatoms are prime targets for oxidation. This is often a major degradation pathway for thiazoles.[2] |
| Photolytic | High-intensity visible & UV light (ICH Q1B options) | Solid drug and 1 mg/mL solution, RT | Expose samples to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. A parallel control sample should be wrapped in foil.[1] |
| Thermal | Dry Heat | Solid drug, 80-100°C for 48 hours | Assesses the intrinsic thermal stability of the solid form.[1] |
Protocol 2: Analytical Method Setup for Degradant Profiling
A robust, stability-indicating HPLC method is essential.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a standard choice.
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. (The acid improves peak shape for the basic amine).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detection: UV detector set at a wavelength where both the parent and potential degradants have absorbance (e.g., 254 nm or a wavelength maximum determined by a UV scan). A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.
-
Gradient Elution: Start with a high percentage of aqueous phase (e.g., 95% A) and gradually increase the organic phase (e.g., to 95% B) over 20-30 minutes. This will ensure the elution of both polar degradants and the relatively nonpolar parent compound.
Part 4: Data Interpretation and Visualization
Table 1: Predicted Degradation Products of this compound
| Pathway | Predicted Product | Mass Change (amu) | Potential Formula |
| Oxidation | This compound N-oxide | +15.99 | C₆H₁₀N₂OS |
| Oxidation | This compound S-oxide | +15.99 | C₆H₁₀N₂OS |
| Oxidation | This compound S,S-dioxide | +31.99 | C₆H₁₀N₂O₂S |
| Dimerization | Dimer of Parent Compound | +156.26 (for C₁₂H₂₀N₄S₂) | C₁₂H₂₀N₄S₂ |
| Hydrolytic Ring Opening | (Hypothetical) Thio-urea derivative | +18.01 (H₂O addition) | C₆H₁₂N₂OS |
Diagrams
Caption: Predicted major degradation pathways for this compound.
Caption: Workflow for troubleshooting and identifying unknown degradation products.
Conclusion
This compound, like many aminothiazole compounds, possesses a chemically robust aromatic core but is susceptible to degradation under specific stress conditions. The primary vulnerabilities lie in its potential for oxidation at the nitrogen and sulfur heteroatoms and photodegradation due to its electron-rich nature. Researchers must employ careful handling procedures, including protection from light and oxygen, and utilize robust, validated analytical methods to ensure the integrity of their results. By systematically applying forced degradation methodologies and modern analytical techniques, a comprehensive stability profile can be established, which is essential for any further development or scientific application of this molecule.
References
- Benchchem. Technical Support Center: Degradation Pathways for Thiazole-Based Compounds.
- Benchchem. Ring-opening reactions of dihydrothiazoles.
- Wikipedia. Thiazole.
- Khan, A. A., et al. (2018). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
- ResearchGate. Reductive ring opening of thiazoles | Request PDF.
- AMiner. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach.
- ResearchGate. (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede.
- MedCrave online. Forced Degradation Studies.
- NIH. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
- ResearchGate. Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aminer.org [aminer.org]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Regioselectivity of Reactions with 2-Isopropylthiazol-5-amine
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 2-isopropylthiazol-5-amine. This guide is designed to provide in-depth, practical solutions to challenges related to regioselectivity in reactions involving this versatile synthetic intermediate. Our goal is to empower you with the knowledge to control reaction outcomes, optimize yields, and troubleshoot common experimental hurdles.
Fundamental Reactivity of this compound
Understanding the inherent electronic properties of this compound is crucial for predicting and controlling its reactivity. The thiazole ring itself is an electron-deficient heterocycle. However, the substituents at the C2 and C5 positions significantly modulate this reactivity.
-
C5-Amine Group (-NH₂): This is a powerful electron-donating group (EDG) through resonance. It strongly activates the thiazole ring towards electrophilic aromatic substitution.
-
C2-Isopropyl Group (-CH(CH₃)₂): This is a weak electron-donating group through induction.
The interplay of these two groups dictates the preferred sites of electrophilic attack. The C5-amine group's strong activating effect makes the C4 position the most nucleophilic and, therefore, the most likely site for electrophilic substitution.
Visualizing Electron Density
The following diagram illustrates the directing effects of the substituents on the thiazole ring.
Caption: Directing effects in this compound.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter during the chemical modification of this compound.
Q1: I am attempting a halogenation (e.g., bromination) of this compound and obtaining a mixture of the desired 4-halo product and a di-halogenated byproduct. How can I improve selectivity for the mono-halogenated product?
A1: This is a common issue due to the high activation of the thiazole ring by the C5-amine group. Over-halogenation can occur if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.
Root Cause Analysis:
-
Excess Halogenating Agent: Using more than one equivalent of the halogenating agent (e.g., NBS, Br₂) will inevitably lead to di-substitution.
-
Reaction Temperature: Higher temperatures can increase the rate of the second halogenation, reducing the selectivity for the mono-substituted product.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the halogenating agent.
Troubleshooting Steps & Optimization:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use 1.0-1.1 equivalents of the halogenating agent. | Minimizes the availability of the electrophile for a second substitution. |
| Temperature | Perform the reaction at a lower temperature (e.g., 0°C to room temperature). | Slows down the reaction rate, allowing for better control over mono-substitution. |
| Solvent | Use a less polar solvent like dichloromethane (DCM) or chloroform. | Can temper the reactivity of the electrophile. |
| Protecting Group | Consider protecting the C5-amine group as an amide or carbamate. | This moderates the activating effect of the amine, significantly improving selectivity for mono-halogenation. A subsequent deprotection step will be required.[1] |
| Catalyst | For certain halogenations, copper salts can improve regioselectivity.[2] | Copper(I) or copper(II) halides can facilitate a more controlled halogenation process.[2] |
Experimental Protocol: Regioselective Bromination using a Protecting Group
-
Protection: React this compound with acetic anhydride in the presence of a base like pyridine to form N-(2-isopropylthiazol-5-yl)acetamide.
-
Bromination: Dissolve the protected compound in DCM and cool to 0°C. Add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with aqueous sodium thiosulfate, extract with DCM, dry over sodium sulfate, and concentrate.
-
Deprotection: Hydrolyze the amide using acidic or basic conditions to yield 4-bromo-2-isopropylthiazol-5-amine.
Q2: My nitration reaction on this compound is giving low yields and significant decomposition. What is causing this and how can I improve the outcome?
A2: Direct nitration of highly activated aromatic amines is often problematic, leading to oxidation and decomposition.[3][4] The standard nitrating mixture (HNO₃/H₂SO₄) is highly acidic and oxidizing, which can degrade the starting material.
Root Cause Analysis:
-
Harsh Reaction Conditions: The strong acidity and oxidizing nature of the nitrating mixture can lead to unwanted side reactions.
-
Protonation of the Amine: The C5-amine group can be protonated under strongly acidic conditions, which deactivates the ring and can change the directing effect.
-
Formation of Nitramines: The exocyclic amino group can be nitrated, which can then rearrange.[5]
Troubleshooting Steps & Optimization:
| Parameter | Recommendation | Rationale |
| Nitrating Agent | Use a milder nitrating agent such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitrate salt in the presence of a dehydrating agent. | These reagents are less acidic and oxidizing, reducing the likelihood of decomposition. |
| Protecting Group | Protect the C5-amine as an acetamide. | The acetamido group is still an ortho, para-director but is less activating and protects the amine from oxidation. |
| Temperature Control | Maintain a low reaction temperature (typically below 0°C). | Nitration is highly exothermic, and low temperatures are crucial to prevent side reactions. |
| Alternative Method | Consider the use of 2-aminothiazole bisulfite as a starting material for nitration.[6] | This method has been shown to produce 2-amino-5-nitrothiazole with good yields and fewer impurities.[6] |
Workflow for Improved Nitration
Caption: A protected route for nitration.
Q3: I am trying to introduce a substituent at the C5 position via deprotonation and reaction with an electrophile, but I am not getting the desired product. What is the issue?
A3: Direct deprotonation of the thiazole ring at the C5 position is challenging due to the acidity of the N-H protons of the amine group. A strong base will preferentially deprotonate the amine.
Root Cause Analysis:
-
Acidity of N-H vs. C-H: The protons on the C5-amine are significantly more acidic than the C4-H.
-
Incorrect Choice of Base: Using a base that is not strong enough or is sterically hindered may not effectively deprotonate the desired carbon.
Troubleshooting Steps & Optimization:
| Parameter | Recommendation | Rationale |
| Protecting Group | Protect the C5-amine group with a group that does not have acidic protons, such as a Boc group. | This removes the acidic N-H protons, allowing for deprotonation at a different site. |
| Directed Metalation | Use a directed metalation strategy. A suitable protecting group on the amine can direct a strong base (like an organolithium reagent) to deprotonate the adjacent C4 position. | This is a powerful method for achieving regioselective functionalization. |
| Metalation Reagents | A mixture of ZnCl₂·TMEDA and a lithium amide base can be effective for deprotonating five-membered aromatic heterocycles.[7] | This mixed-metal system can offer different reactivity and selectivity compared to organolithium reagents alone.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for Friedel-Crafts acylation of this compound?
A1: The strong electron-donating C5-amine group will direct the incoming acyl group to the C4 position. However, the Lewis acid catalyst (e.g., AlCl₃) can complex with the amine group, deactivating the ring and potentially leading to a mixture of products or no reaction. It is highly recommended to protect the amine group before attempting Friedel-Crafts acylation.
Q2: Can I achieve substitution at the C2 position?
A2: Electrophilic substitution at the C2 position is generally not favored due to the presence of the isopropyl group and the electron-withdrawing nature of the adjacent nitrogen atom. Functionalization at C2 is typically achieved through other synthetic routes, such as building the thiazole ring with the desired substituent already in place.
Q3: How can I confirm the regiochemistry of my product?
A3: The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are diagnostic. For a 4-substituted product, the C5-proton signal will be absent, and you will observe a singlet for the remaining C4-proton.
-
NOESY/ROESY: These 2D NMR experiments can show through-space correlations between the protons of the isopropyl group and the proton at the C4 position, confirming their proximity.
-
X-ray Crystallography: If a suitable crystal can be obtained, this provides unambiguous structural proof.
Q4: Are there any general strategies to enhance regioselectivity in reactions with aminothiazoles?
A4: Yes, several overarching strategies can be employed:
-
Protecting Groups: As discussed, protecting the highly activating amino group is a very effective way to control reactivity and prevent side reactions.[1]
-
Catalyst Choice: The use of specific catalysts, such as copper salts in halogenations, can promote regioselective transformations.[2]
-
Reaction Conditions: Careful control of temperature, stoichiometry, and solvent can significantly influence the outcome of the reaction.
-
Directed Metalation: This technique allows for the specific functionalization of positions adjacent to the directing group.
References
- Khan, E., et al. (2018). Methyl-substituted 2-aminothiazole--based cobalt(II) and silver(I) complexes. Journal of Coordination Chemistry.
- Le, T. N., et al. (2009). Efficient and regioselective halogenations of 2-amino-1,3-thiazoles with copper salts. The Journal of Organic Chemistry.
- Hantzsch, A. & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.
- Asghar, M. A., et al. (2021). Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. RSC Advances.
- Gholap, A. R., et al. (2006). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Synthetic Communications.
- Plescia, S., et al. (2000). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules.
-
Katritzky, A. R., et al. (2010). Progress in the Synthesis of 5-Aminothiazole Derivatives. Synthesis. Available at: [Link]
-
Khan, S. A., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. Molecules. Available at: [Link]
-
Mongin, F., et al. (2008). Deprotonative metalation of five-membered aromatic heterocycles using mixed lithium-zinc species. The Journal of Organic Chemistry. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
- CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. (2015). Google Patents.
-
Wang, X., et al. (2021). Regioselective synthesis of pyrano[2,3-d]thiazole derivatives viaDMAP-catalyzed [2+4] annulation of allenoates. New Journal of Chemistry. Available at: [Link]
-
ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Available at: [Link]
-
Liu, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry. Available at: [Link]
-
Pharmaffiliates. (n.d.). N-((2-isopropylthiazol-4-yl-5-d)methyl-d2)-N-(methyl-d3)nitrous amide. Available at: [Link]
-
Singh, S. B. & D'Andrea, S. V. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Omega. Available at: [Link]
-
Calo, V., et al. (1975). Intermediates in the halogenation of some 2-aminothiazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
-
Khan, S. A., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry. Available at: [Link]
- US4269985A - Process for the preparation of 2-amino-5-nitrothiazole. (1981). Google Patents.
-
Al-Ostath, A. I., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Kumar, A., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications. Available at: [Link]
-
Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
Reddy, C. D., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]
-
Wikipedia. (n.d.). Thiazole. Available at: [Link]
-
Soderberg, T. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
- US3799941A - Process for the production of sulfuric acid solutions of 2-amino-5-nitrothiazole. (1974). Google Patents.
-
Kumar, V., et al. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-5-nitrothiazole. Available at: [Link]
- DE3225472A1 - Method for producing 2-amino-5-nitro-thiazol. (1984). Google Patents.
-
Soderberg, T. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Walwil, A. M. (2016). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3-aminopropyl)dodecanamide (1). Journal of Laboratory Chemical Education. Available at: [Link]
-
Shevchuk, M., et al. (2022). Synthesis of selected functionalized derivatives of thiazolo[3,2-b][2][8][9]triazole, imidazo[2,1-b]thiazole, and imidazo[2,1-b][8][9][10]thiadiazole as building blocks for medicinal chemistry. ResearchHub. Available at: [Link]
Sources
- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 2. Efficient and regioselective halogenations of 2-amino-1,3-thiazoles with copper salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL - Google Patents [patents.google.com]
- 5. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 6. US3799941A - Process for the production of sulfuric acid solutions of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 7. Deprotonative metalation of five-membered aromatic heterocycles using mixed lithium-zinc species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Methyl-substituted 2-aminothiazole--based cobalt(II) and silver(I) com" by EZZAT KHAN, TUFAIL AHMAD et al. [journals.tubitak.gov.tr]
- 9. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
common pitfalls in the handling and storage of 2-Isopropylthiazol-5-amine
Welcome to the technical support center for 2-Isopropylthiazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the common pitfalls in the handling and storage of this compound. By understanding the chemical nature of this compound, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound
This compound is a heterocyclic amine containing a thiazole ring, which is a common scaffold in many biologically active compounds. The presence of both a reactive amino group and a thiazole moiety makes this molecule susceptible to certain degradation pathways if not handled and stored correctly. This guide will address potential issues in a question-and-answer format to help you troubleshoot common problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three factors: oxidation, hydrolysis, and photodegradation. The electron-rich thiazole ring and the nucleophilic amino group are the main sites of reactivity. Aromatic amines, in general, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1][2] The thiazole ring itself can also be oxidized at the sulfur atom.[3]
Q2: What is the recommended temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container. For an isomer, 5-Isopropylthiazol-2-amine, the recommended storage condition is 2-8°C, sealed in a dry and dark place.[4] Storing at refrigerated temperatures helps to slow down potential degradation reactions. For solutions in solvents like DMSO, storage at -20°C is advisable to minimize decomposition.
Q3: How should I handle the compound upon receiving it?
A3: Upon receipt, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, as the compound is likely hygroscopic. It is recommended to handle the compound in an inert atmosphere (e.g., under argon or nitrogen) to minimize exposure to air and moisture. Always use clean, dry spatulas and glassware.
Q4: Can I store this compound in a solution? If so, what are the recommended solvents and conditions?
A4: Yes, but with caution. For short-term storage, solutions in anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile are generally acceptable if stored at -20°C and protected from light. However, be aware that 2-aminothiazole derivatives have been reported to be unstable in DMSO at room temperature.[5] Therefore, it is crucial to prepare fresh solutions for your experiments whenever possible. Avoid long-term storage in solution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the purity of your stock of this compound using HPLC or LC-MS. 2. If degradation is suspected, use a fresh, unopened vial of the compound. 3. Always prepare solutions fresh before use. |
| Color change of the solid compound (e.g., from off-white to yellow/brown) | Oxidation of the amine group or thiazole ring. | This is a visual indicator of degradation. The compound should be discarded, and a new batch should be used. To prevent this, store the solid compound under an inert atmosphere and protected from light. |
| Low yield in a chemical reaction | The compound may have degraded, or it may be incompatible with the reaction conditions. | 1. Confirm the purity of the starting material. 2. Amines can act as bases and may be incompatible with acidic conditions or certain reagents. Consider protecting the amine group if necessary. 3. Thiazoles can be sensitive to strong oxidizing agents. |
| Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS) | Formation of degradation products. | 1. Characterize the unexpected peaks using mass spectrometry to identify potential degradation products. 2. Review your handling and storage procedures to identify potential causes of degradation. 3. Perform a forced degradation study to intentionally generate and identify potential degradation products. |
Experimental Protocols
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).
Protocol for a Forced Degradation Study
Forced degradation studies are crucial for understanding the stability of a molecule and for developing stability-indicating analytical methods.[1][6][7]
1. Acidic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl in 50% acetonitrile/water.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M NaOH before HPLC analysis.
2. Basic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH in 50% acetonitrile/water.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide in 50% acetonitrile/water.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Store the solid compound in an oven at 80°C for 48 hours.
-
Prepare a solution of the heat-stressed solid for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples by HPLC.
Visualizations
Logical Relationship for Handling and Storage
Caption: Decision workflow for proper handling and storage of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- Kim, D., et al. (2005). Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib, BMS-354825), a dual Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 48(20), 6061-6073.
- Sigma-Aldrich.
- Fisher Scientific.
- European Medicines Agency. (1996). ICH Topic Q1 A (R2) Stability Testing of New Drug Substances and Products.
- World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical methods. (n.d.).
- Spectrum Chemical. (2018).
- Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Wikipedia. (n.d.). Thiazole.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.).
- Graphical representation of the thiazoline/thiazole form
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Singh, S., & Kumar, V. (2013). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 49, 71-88.
- Vevelstad, S. J., et al. (2017). Comparison of different Solvents from the Solvent Degradation Rig with Real Samples. Energy Procedia, 114, 2061-2077.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Isopropylamine.
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(6), 38-47.
- University of Helsinki. (2018).
- Popat, K. H., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 435-442.
- Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
- BenchChem. (n.d.). In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine.
- BLD Pharm. (n.d.). 5-Isopropylthiazol-2-amine.
- University of Rochester. (n.d.).
- Oakwood Chemical. (n.d.). 2-Amino-5-isopropylthiazole-4-carboxylic acid.
- Princeton University. (n.d.).
- Geotech Environmental Equipment, Inc. (n.d.).
- University of California, Berkeley. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the reactivity of 2-Isopropylthiazol-5-amine with other aminothiazoles
A Comparative Guide to the Reactivity of 2-Isopropylthiazol-5-amine and Other Aminothiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1] The reactivity of the aminothiazole ring system is of paramount importance for the synthesis of new derivatives and the development of novel therapeutic agents. This guide provides an in-depth comparison of the chemical reactivity of this compound with other fundamental aminothiazole isomers: 2-aminothiazole, 4-aminothiazole, and 5-aminothiazole.
This document moves beyond a simple recitation of facts to offer a nuanced analysis grounded in the electronic properties of these molecules. We will explore how the interplay of inductive and mesomeric effects, influenced by the position of the amino group and the presence of an isopropyl substituent, dictates their behavior in key chemical transformations.
Electronic Landscape of Aminothiazoles: A Foundation for Reactivity
The reactivity of an aromatic or heteroaromatic system is fundamentally governed by the electron density distribution within the ring. In aminothiazoles, the amino group, a potent electron-donating group, significantly influences this distribution through its +M (mesomeric) and -I (inductive) effects. The position of this group dictates which carbon atoms are activated towards electrophilic attack and influences the overall nucleophilicity of the molecule.
dot graph TD; A[Aminothiazole Isomers] --> B{Electronic Effects}; B --> C[Reactivity]; subgraph "Factors Influencing Reactivity" B --> D[Position of Amino Group]; B --> E[Nature of Substituents]; end C --> F[Electrophilic Substitution]; C --> G[Reactions of the Amino Group];
end
Figure 1: Key factors influencing the reactivity of aminothiazoles.
2-Aminothiazole
In 2-aminothiazole, the amino group is directly attached to the C2 position. Through resonance, it donates electron density into the thiazole ring, with the most significant increase in electron density occurring at the C5 position. This makes the C5 position the primary site for electrophilic aromatic substitution. The endocyclic nitrogen at position 3 is the most basic site and is readily protonated.
4-Aminothiazole
For 4-aminothiazole, the amino group at C4 directs the activation to the C5 and C2 positions. However, the proximity of the electron-withdrawing ring nitrogen can influence the overall reactivity.
5-Aminothiazole
5-Aminothiazole is considered to behave most like a "typical" aromatic amine. The amino group at C5 strongly activates the C4 and C2 positions towards electrophilic attack. This isomer is readily diazotized under normal conditions.
This compound: A Case Study
In our target molecule, this compound, we have two key substituents influencing reactivity:
-
5-Amino Group: As in 5-aminothiazole, this group strongly activates the ring, particularly at the C4 position, for electrophilic substitution.
-
2-Isopropyl Group: This alkyl group is an electron-donating group through a +I (inductive) effect, further increasing the electron density of the thiazole ring and enhancing its overall reactivity compared to the unsubstituted aminothiazoles.
Comparative Reactivity in Key Transformations
This section provides a comparative analysis of the reactivity of this compound and the other aminothiazole isomers in several fundamental organic reactions.
Basicity and Nucleophilicity
The basicity of aminothiazoles is a crucial factor in their reactivity, influencing their ability to act as nucleophiles. The pKa of the conjugate acid provides a quantitative measure of basicity.
| Compound | pKa of Conjugate Acid | Predicted Relative Basicity | Predicted Relative Nucleophilicity |
| 2-Aminothiazole | 5.36[2] | Moderate | Moderate |
| 4-Aminothiazole | ~3-4 (estimated) | Low | Low |
| 5-Aminothiazole | ~5.9 (estimated) | High | High |
| This compound | > 5.9 (predicted) | Highest | Highest |
Analysis:
-
5-Aminothiazoles are generally more basic than 2-aminothiazoles.
-
The isopropyl group in this compound is expected to further increase the basicity due to its electron-donating inductive effect, making it the most basic and nucleophilic among the compared compounds.
Electrophilic Aromatic Substitution (EAS)
The amino group is a strong activating group for EAS. The position of substitution is determined by the directing effect of the amino group.
| Compound | Major Product(s) of EAS | Predicted Relative Reactivity |
| 2-Aminothiazole | 5-substituted | Moderate |
| 4-Aminothiazole | 5-substituted | Low |
| 5-Aminothiazole | 4-substituted | High |
| This compound | 4-substituted | Highest |
Causality behind Experimental Choices:
For electrophilic substitution reactions on aminothiazoles, the choice of solvent and temperature is critical. A less polar solvent can enhance the reactivity of the electrophile. For less reactive substrates, a higher temperature may be required. The use of a Lewis acid catalyst is often necessary for halogenation reactions.
Experimental Protocol: Bromination of 2-Aminothiazole
-
Dissolve 2-aminothiazole (1 mmol) in glacial acetic acid (5 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 mmol) in glacial acetic acid (2 mL) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-amino-5-bromothiazole.
dot graph TD; subgraph "Electrophilic Aromatic Substitution on 2-Aminothiazole" A[2-Aminothiazole] -- "Electrophile (E+)" --> B{Wheland Intermediate}; B --> C[2-Amino-5-substituted-thiazole]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end
Figure 2: General workflow for electrophilic aromatic substitution on 2-aminothiazole.
Reactions of the Amino Group
The exocyclic amino group of aminothiazoles can be readily acylated with acyl chlorides or anhydrides. The nucleophilicity of the amino group, and thus the rate of acylation, is expected to follow the trend of basicity.
| Compound | Predicted Relative Reactivity in Acylation |
| 2-Aminothiazole | Moderate |
| 4-Aminothiazole | Low |
| 5-Aminothiazole | High |
| This compound | Highest |
Experimental Protocol: Acylation of 5-Aminothiazole
-
Dissolve 5-aminothiazole (1 mmol) in pyridine (5 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 mmol) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with dilute HCl and then water, and dry to obtain 5-acetamidothiazole.
The ability to form a stable diazonium salt is a key feature of primary aromatic amines. This allows for a wide range of subsequent transformations, such as the Sandmeyer reaction to introduce halogens or a cyano group.
| Compound | Ease of Diazotization | Stability of Diazonium Salt |
| 2-Aminothiazole | Possible, often requires modified conditions | Less stable |
| 4-Aminothiazole | Difficult | Unstable |
| 5-Aminothiazole | Readily diazotized | Relatively stable |
| This compound | Expected to be readily diazotized | Relatively stable |
Causality behind Experimental Choices:
Diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt. The choice of acid (e.g., HCl, H₂SO₄) and the nitrosating agent (e.g., NaNO₂, isoamyl nitrite) can influence the outcome of the reaction. For the subsequent Sandmeyer reaction, a copper(I) salt is a crucial catalyst.
Experimental Protocol: Sandmeyer Bromination of 5-Aminothiazole
-
Diazotization:
-
Dissolve 5-aminothiazole (1 mmol) in a mixture of hydrobromic acid (48%, 3 mL) and water (3 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 mmol) in water (2 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 mmol) in hydrobromic acid (48%, 2 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes, or until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-bromothiazole.
-
dot graph TD; subgraph "Diazotization and Sandmeyer Reaction" A[Aminothiazole] -- "NaNO2, H+" --> B{Diazonium Salt}; B -- "CuX" --> C[Halogenated Thiazole]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end
Figure 3: General workflow for the diazotization and Sandmeyer reaction of an aminothiazole.
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated aminothiazoles are valuable substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents. The reactivity in these reactions is more dependent on the nature of the halogen and the catalytic system rather than the position of the amino group. However, the electronic properties of the aminothiazole can influence the oxidative addition step.
Predicted Reactivity: The electron-rich nature of 2-isopropyl-5-aminothiazole may facilitate the oxidative addition of a palladium(0) catalyst to its corresponding bromo-derivative, potentially leading to faster reaction rates compared to less electron-rich aminothiazoles under similar conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Aminothiazole
-
To a flask, add the bromo-aminothiazole (1 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2 mmol).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture, add water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Conclusion
The reactivity of aminothiazoles is a finely tuned interplay of electronic effects. Our comparative analysis reveals a clear hierarchy of reactivity, with This compound emerging as a highly activated and versatile building block.
-
Basicity and Nucleophilicity: this compound is predicted to be the most basic and nucleophilic among the isomers discussed, enhancing its reactivity in reactions involving the amino group.
-
Electrophilic Aromatic Substitution: The synergistic electron-donating effects of the 5-amino and 2-isopropyl groups render the C4 position of this compound highly susceptible to electrophilic attack.
-
Diazotization: Similar to 5-aminothiazole, this compound is expected to undergo efficient diazotization, opening avenues for diverse functionalization via Sandmeyer and related reactions.
This guide provides a predictive framework for the reactivity of these important heterocyclic compounds. Experimental validation of these predictions will undoubtedly pave the way for the rational design and synthesis of novel aminothiazole derivatives with significant potential in drug discovery and materials science.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. RSC Publishing. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
-
2-Aminothiazole | C3H4N2S | CID 2155. PubChem. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882. PubChem. [Link]
-
Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][3][4] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]
-
147-152 Research Article Synthesis of some new 5- substituted of. JOCPR. [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. National Institutes of Health. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. [Link]
-
Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Semantic Scholar. [Link]
-
Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]
-
Suzuki Coupling Mechanism and Applications. YouTube. [Link]
-
2-Aminothiazole-5-carbadehyde. ChemBK. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]
-
Progress in the Synthesis of 5-Aminothiazole Derivatives. ResearchGate. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Aminothiazole | 96-50-4 [chemicalbook.com]
- 3. excli.de [excli.de]
- 4. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for 2-Isopropylthiazol-5-amine
This guide provides a comprehensive validation framework for a newly developed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Isopropylthiazol-5-amine. We will objectively compare its performance against a conventional Ultraviolet-Visible (UV-Vis) spectrophotometric method, supported by experimental data, to demonstrate its suitability as a stability-indicating assay in pharmaceutical development and quality control. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.
Introduction: The Analytical Challenge
This compound is an emerging intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity and stability is paramount for the quality of the final active pharmaceutical ingredient (API). A reliable analytical method is therefore essential for its quantification and the detection of any potential impurities or degradants.
Historically, simple and rapid methods like UV-Vis spectrophotometry have been employed for the quantification of aromatic amines.[1][2] However, such methods often lack the specificity required to distinguish the analyte from structurally similar impurities or degradation products, a critical requirement for a stability-indicating method.[3] High-Performance Liquid Chromatography (HPLC), on the other hand, offers superior separation capabilities, making it the gold standard for pharmaceutical analysis.[4][5]
This guide details the validation of a novel, specific, and robust stability-indicating HPLC method for this compound and compares it with a conventional UV-Vis spectrophotometric method to highlight the advantages of the chromatographic approach.
The Analytical Methods: A Head-to-Head Comparison
For the purpose of this guide, we will compare two distinct analytical approaches for the quantification of this compound.
Method A: The New HPLC Method (Proposed)
A novel stability-indicating Reverse-Phase HPLC (RP-HPLC) method was developed to provide high resolution and sensitivity.
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Method B: The Conventional UV-Vis Spectrophotometric Method (Alternative)
A simple UV-Vis spectrophotometric method was established for baseline comparison.
-
Instrumentation: Shimadzu UV-1800 UV-Visible Spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined to be 254 nm.
-
Measurement: Absorbance measured in a 1 cm quartz cuvette.
The Validation Workflow: A Systematic Approach
The validation of the new HPLC method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by major regulatory bodies including the FDA and EMA.[6][7]
Caption: A comparative summary of the new HPLC method versus the conventional UV-Vis method.
The new HPLC method is highly recommended for the routine quality control and stability testing of this compound. Its superior specificity, accuracy, precision, and wider linear range ensure reliable and scientifically sound data, which is crucial for regulatory submissions and ensuring product quality.
References
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-65). Drugs and the Pharmaceutical Sciences.
- El-Gindy, A., El-Yazby, F., & Maher, M. M. (2001).
-
Li, Y., et al. (2019). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. Experimental and Therapeutic Medicine, 18(6), 4649-4656. [Link]
- Sonar, S. D., & Handore, S. K. (2014). Review on UV–Visible Spectroscopy and HPLC. Journal of Modern Chemistry & Chemical Technology, 5(2), 56-64.
-
Ertürk, A. S., et al. (2021). Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations. Chemical Methodologies, 5(4), 324-332. [Link]
-
Łabudzińska, A., & Gorczyńska, K. (1994). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst, 119(6), 1195-1198. [Link]
- Agilent Technologies. (2011). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- LONDHE, S., et al. (2013). Hplc method development and validation: a review. International Journal of Pharmaceutical Sciences and Research, 4(3), 919.
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a critique. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
- Berridge, J. C. (1985).
- Karmarkar, S., et al. (2011). Impurity profiling of pharmaceuticals. Journal of Applied Pharmaceutical Science, 1(2), 19.
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 613-623. [Link]
- International Council for Harmonisation. (2005). Validation of analytical procedures: text and methodology Q2 (R1).
- Shabir, G. A. (2003). HPLC method development and validation for pharmaceutical analysis. Pharmaceutical Technology, 27(11), 60-71.
- Roy, C. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 55(1).
- Patel, M. J., et al. (2024). Impurity profiling of pharmaceutical Formulation. World Journal of Pharmaceutical Research, 13(2), 1032-1046.
- International Council for Harmonisation. (2023). Q2(R2)
- U.S. Food and Drug Administration. (2015).
- International Journal of Current Research and Review. (2021). Impurity Profiling of Pharmaceutical Drug Substances.
-
Pharmaguideline. (2012). Analytical Method Validation Definitions in Pharmaceuticals. Retrieved from [Link]
Sources
- 1. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. soeagra.com [soeagra.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. sciencejournals.stmjournals.in [sciencejournals.stmjournals.in]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. impactfactor.org [impactfactor.org]
A Comparative Guide to the Structure-Activity Relationships of 2-Isopropylthiazol-5-amine Analogs as Putative Kinase Inhibitors
In the landscape of contemporary drug discovery, the thiazole moiety stands as a privileged scaffold, integral to a multitude of pharmacologically active agents.[1][2] Among these, the 2-aminothiazole framework has garnered significant attention, particularly as a versatile template for the development of potent protein kinase inhibitors.[3][4] This guide delves into the nuanced structure-activity relationships (SAR) of 2-isopropylthiazol-5-amine analogs, a promising subclass for targeted therapeutic development. While direct, comprehensive SAR studies on this specific scaffold remain nascent in publicly accessible literature, this guide will synthesize data from closely related 2-aminothiazole analogs to provide a robust, inferential analysis for researchers, scientists, and drug development professionals. The insights presented herein are grounded in established principles of medicinal chemistry and supported by experimental data from analogous series, offering a predictive framework for the rational design of novel kinase inhibitors.
The this compound Core: A Strategic Starting Point
The selection of the this compound scaffold is predicated on several key considerations. The thiazole ring itself is a bioisostere of other five-membered heterocycles and can engage in crucial hydrogen bonding and van der Waals interactions within enzyme active sites.[5] The 2-isopropyl group offers a degree of lipophilicity that can enhance membrane permeability and potentially occupy hydrophobic pockets in the target protein.[2] The 5-amino group serves as a critical vector for introducing a wide array of substituents, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[6]
The general synthetic approach to 2-aminothiazole derivatives often follows the Hantzsch thiazole synthesis, a reliable and versatile method.[7] For the this compound core, a plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of the this compound Scaffold
A generalized synthetic scheme for obtaining the this compound core is depicted below. This multi-step synthesis begins with the formation of an α-haloketone, which is then cyclized with a thiourea derivative.
Caption: Generalized synthetic workflow for this compound.
Step-by-Step Methodology:
-
Synthesis of Isopropylthiourea: React isopropylamine with a suitable thiocarbonyl transfer reagent (e.g., thiophosgene or a thiocarbamate) to yield isopropylthiourea.
-
Hantzsch Thiazole Synthesis: Condense isopropylthiourea with an appropriate α-halocarbonyl compound (e.g., a 2-bromo-1,3-dicarbonyl compound) in a suitable solvent like ethanol, often under reflux conditions, to form the substituted thiazole ring.
-
Introduction of the Amino Group Precursor: The 5-position of the thiazole ring is activated for electrophilic substitution. Nitration using a mixture of nitric and sulfuric acid can introduce a nitro group at this position.
-
Reduction to the 5-Amine: The 5-nitrothiazole intermediate is then reduced to the desired this compound using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Comparative SAR Analysis of this compound Analogs
The strategic modification of the 5-amino group is paramount for modulating the biological activity of the scaffold. Drawing parallels from extensive SAR studies on related 2-aminothiazoles, particularly those targeting protein kinases, we can infer the likely impact of various substitutions.[3][6] The following sections compare different classes of analogs and their anticipated performance based on established medicinal chemistry principles.
N-Aryl and N-Heteroaryl Analogs
The introduction of an aromatic or heteroaromatic ring at the 5-amino position can facilitate π-π stacking interactions and hydrogen bonds with the kinase hinge region, a common binding motif for type I kinase inhibitors.
Table 1: Inferred SAR of N-Aryl and N-Heteroaryl Analogs
| Analog Subclass | R Group on 5-Amine | Predicted Kinase Inhibitory Potency | Rationale |
| A1 | Unsubstituted Phenyl | Moderate | Provides a basic aromatic system for potential interactions. |
| A2 | 4-Chlorophenyl | High | The electron-withdrawing chloro group can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.[6] |
| A3 | 4-Methoxyphenyl | Moderate to Low | The electron-donating methoxy group may introduce steric hindrance or unfavorable electronic effects, potentially reducing activity. |
| A4 | 2-Pyridyl | High | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many kinase inhibitor binding modes.[6] |
| A5 | 2-Pyrimidinyl | High | Similar to the pyridyl group, the pyrimidinyl moiety offers additional hydrogen bond acceptors, potentially increasing potency.[3] |
digraph "SAR_Aryl_Analogs" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Core [label="this compound Core", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Substituent [label="N-Aryl/Heteroaryl Substituent", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Interaction1 [label="π-π Stacking"]; Interaction2 [label="Hydrogen Bonding"]; Potency [label="Modulated Kinase Potency", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Core -> Potency; Substituent -> Interaction1; Substituent -> Interaction2; Interaction1 -> Potency [label="influences"]; Interaction2 -> Potency [label="influences"]; }
Caption: Key interactions influencing the potency of N-Aryl analogs.
N-Acyl and N-Sulfonyl Analogs
Acylation or sulfonylation of the 5-amino group introduces a carbonyl or sulfonyl moiety, respectively, which can act as a hydrogen bond acceptor. This modification also alters the electronic properties and conformation of the molecule.
Table 2: Inferred SAR of N-Acyl and N-Sulfonyl Analogs
| Analog Subclass | R Group on 5-Amine | Predicted Kinase Inhibitory Potency | Rationale |
| B1 | Acetyl | Low to Moderate | The small acetyl group may not be sufficient to establish strong interactions within the active site. |
| B2 | Benzoyl | Moderate to High | The phenyl ring of the benzoyl group can engage in additional hydrophobic or π-stacking interactions, enhancing potency.[6] |
| B3 | 3-Chlorobenzoyl | High | The chloro substituent on the benzoyl ring can further enhance binding affinity, as seen in highly potent antitubercular 2-aminothiazoles.[6] |
| B4 | Methanesulfonyl | Moderate | The sulfonyl group is a strong hydrogen bond acceptor, but the small methyl group may limit additional beneficial interactions. |
| B5 | Phenylsulfonyl | Moderate to High | The phenyl ring provides an opportunity for further interactions, potentially increasing potency compared to the methanesulfonyl analog. |
N-Alkyl Analogs
Alkylation of the 5-amino group can explore hydrophobic pockets within the kinase active site. The size and nature of the alkyl group are critical for optimal fitting.
Table 3: Inferred SAR of N-Alkyl Analogs
| Analog Subclass | R Group on 5-Amine | Predicted Kinase Inhibitory Potency | Rationale |
| C1 | Methyl | Low | A small methyl group is unlikely to provide significant favorable interactions. |
| C2 | Cyclopentyl | Moderate | The cyclopentyl group offers a larger hydrophobic surface for interaction with non-polar residues in the active site.[2] |
| C3 | Benzyl | Moderate to High | The phenyl ring of the benzyl group can participate in hydrophobic and π-stacking interactions. |
| C4 | (4-Hydroxyphenyl)methyl | High | The hydroxyl group can act as a hydrogen bond donor or acceptor, providing an additional anchoring point and improving potency. |
Experimental Validation: Kinase Inhibition Assay
To validate the predicted SAR, the synthesized analogs should be evaluated in a robust and quantitative biological assay. A common method for assessing kinase inhibitors is a biochemical assay that measures the phosphorylation of a substrate.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent-based assay to measure the activity of a purified kinase and the inhibitory potential of test compounds.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in a suitable solvent (e.g., DMSO).
-
Assay Plating: Dispense the compound dilutions into a 96- or 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add the purified target kinase, its specific substrate, and ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add a second reagent (Kinase Detection Reagent) that converts the ADP generated during the kinase reaction into ATP.
-
Signal Generation: This newly synthesized ATP is used by a luciferase to produce light.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each analog.
Conclusion and Future Directions
This guide provides a comprehensive, albeit inferential, comparison of this compound analogs as potential kinase inhibitors. The SAR analysis, based on data from closely related 2-aminothiazole series, suggests that substitutions on the 5-amino group with halogenated aryl, heteroaryl, and substituted benzoyl moieties are likely to yield compounds with high inhibitory potency. The outlined synthetic and biological testing protocols provide a clear path for the empirical validation of these hypotheses.
Future work should focus on the synthesis and screening of a focused library of these analogs against a panel of kinases to establish a direct and quantitative SAR. Promising hits should then be subjected to further optimization to improve their selectivity, pharmacokinetic properties, and in vivo efficacy, ultimately paving the way for the development of novel targeted therapies.
References
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link][3]
- Ayati, A., et al. (2015).
-
Al-Omair, M. A., et al. (2021). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. ACS Infectious Diseases, 7(5), 1276-1293. [Link]
-
Kędzia, A., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3487. [Link]
-
Brehmer, D., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Journal of Medicinal Chemistry, 62(4), 1803-1816. [Link][8][9]
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
-
El-Sayed, M. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link][7]
-
Shaikh, A. B., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(38), 34388-34404. [Link][10]
-
Taha, M., et al. (2019). Synthesis, Kinetics, Binding Conformations and Structure-activity Relationship of Potent Tyrosinase Inhibitors: Aralkylated 2-aminothiazole-ethyltriazole Hybrids. Scientific Reports, 9, 1041. [Link]
-
Abdel-Wahab, B. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(23), 16905. [Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 2-Isopropylthiazol-5-amine: A Guide for Researchers
Introduction
2-Isopropylthiazol-5-amine is a key heterocyclic building block in medicinal chemistry, finding application in the development of various therapeutic agents. The strategic placement of the isopropyl group at the 2-position and the amino group at the 5-position offers a valuable scaffold for molecular elaboration in drug discovery programs. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each approach to aid in synthetic route selection.
Comparative Data of Synthetic Routes
| Route | Starting Materials | Key Reagents/Solvents | Reaction Time | Overall Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Route 1: The Hantzsch-Type Synthesis | Isobutyramide, 2-chloro-3-oxobutanenitrile | Ethanol, Sodium ethoxide | 8-12 hours | 60-70% | Good | Convergent, readily available starting materials. | Use of lachrymatory and toxic α-halocarbonyl compounds. |
| Route 2: The Cook-Heilbron Approach | α-Aminoisobutyronitrile, Carbon disulfide | Pyridine, Triethylamine | 24-48 hours | 40-50% | Moderate | Mild reaction conditions. | Use of toxic and foul-smelling carbon disulfide, potential for side products. |
| Route 3: Functionalization of 2-Isopropylthiazole | 2-Isopropylthiazole | Nitric acid, Sulfuric acid, Iron, HCl | 6-10 hours | 50-60% | Good to Excellent | Avoids construction of the thiazole ring. | Multi-step, potential for regioisomeric impurities during nitration. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows of the key synthetic routes discussed in this guide.
Route 1: Hantzsch-Type Synthesis
Caption: Hantzsch-Type Synthesis of this compound.
Route 2: The Cook-Heilbron Approach
Caption: The Cook-Heilbron Approach to this compound.
Route 3: Functionalization of 2-Isopropylthiazole
Caption: Synthesis via Functionalization of 2-Isopropylthiazole.
Detailed Analysis of Synthetic Routes
Route 1: The Hantzsch-Type Synthesis
The Hantzsch thiazole synthesis is a classic and widely utilized method for the construction of the thiazole ring.[1] This convergent approach involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of this compound, isobutyramide is first converted to the corresponding thioamide, which then undergoes cyclization with an appropriate α-halocarbonyl compound bearing a masked amino group or a precursor.
Mechanistic Insights: The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization via the attack of the nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring.
Experimental Protocol: Synthesis of 2-Isopropyl-5-cyanothiazole (Precursor to this compound)
-
Thioamide Formation: In a round-bottom flask, isobutyramide (1.0 eq) is treated with phosphorus pentasulfide (0.5 eq) in anhydrous toluene. The mixture is refluxed for 4 hours. After cooling, the reaction is quenched with saturated sodium bicarbonate solution and the product, isothiobutyramide, is extracted with ethyl acetate.
-
Hantzsch Condensation: To a solution of isothiobutyramide (1.0 eq) in ethanol, 2-chloro-3-oxobutanenitrile (1.1 eq) is added. The mixture is stirred at room temperature for 30 minutes, followed by the addition of sodium ethoxide (1.2 eq). The reaction is then heated to reflux for 4 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-isopropyl-5-cyanothiazole.
-
Reduction to Amine: The resulting 2-isopropyl-5-cyanothiazole is dissolved in anhydrous diethyl ether and treated with lithium aluminum hydride (1.5 eq) at 0°C. The reaction is stirred for 2 hours at room temperature, followed by a standard aqueous work-up to yield this compound.
Route 2: The Cook-Heilbron Approach
The Cook-Heilbron synthesis provides a direct route to 5-aminothiazoles from α-aminonitriles and a source of a dithiocarboxylate.[2][3] This method is particularly attractive as it introduces the desired 5-amino functionality directly.
Mechanistic Insights: The reaction proceeds through the formation of a dithiocarbamate intermediate from the reaction of the α-aminonitrile with carbon disulfide in the presence of a base. This intermediate then undergoes an intramolecular cyclization, with the nitrile group acting as the electrophile, to form the 5-aminothiazole ring.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, α-aminoisobutyronitrile (1.0 eq) is dissolved in a mixture of pyridine and triethylamine.
-
Addition of Carbon Disulfide: Carbon disulfide (1.2 eq) is added dropwise to the solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 24-48 hours.
-
Work-up and Purification: The reaction mixture is poured into ice-water and the precipitated solid is collected by filtration. The crude product, 5-amino-4-isopropyl-2-mercaptothiazole, is then subjected to desulfurization using Raney nickel in ethanol to yield this compound. The final product is purified by recrystallization or column chromatography.
Route 3: Functionalization of a Pre-formed 2-Isopropylthiazole Ring
This approach begins with the commercially available or readily synthesized 2-isopropylthiazole and introduces the amino group at the 5-position through a two-step sequence of nitration followed by reduction.
Mechanistic Insights: The nitration of 2-isopropylthiazole is an electrophilic aromatic substitution reaction. The thiazole ring is activated towards electrophilic attack, and the directing effects of the ring heteroatoms and the isopropyl group will influence the position of nitration. Subsequent reduction of the nitro group to an amine is a standard transformation, often achieved with metal catalysts or reducing agents.
Experimental Protocol: Synthesis of this compound
-
Nitration: 2-Isopropylthiazole (1.0 eq) is added dropwise to a cold (0°C) mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq). The reaction is stirred at this temperature for 1 hour and then allowed to warm to room temperature for an additional 2 hours.
-
Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate, 2-isopropyl-5-nitrothiazole, is collected by filtration and washed with cold water.
-
Reduction: The crude 2-isopropyl-5-nitrothiazole is suspended in a mixture of ethanol and water. Iron powder (3.0 eq) and a catalytic amount of concentrated hydrochloric acid are added, and the mixture is heated to reflux for 3 hours.
-
Purification: After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is basified with sodium hydroxide solution and the product, this compound, is extracted with dichloromethane. The organic layer is dried and concentrated to give the final product, which can be further purified by distillation or chromatography.
Comparative Discussion
Route 1 (Hantzsch-Type Synthesis): This is a robust and versatile method for constructing the thiazole core. The starting materials are generally inexpensive and readily available. The main drawback is the use of α-halocarbonyl compounds, which are often lachrymatory and toxic, requiring careful handling. The multi-step nature of introducing the amino group (via a nitrile or other precursor) can also lower the overall yield.
Route 2 (Cook-Heilbron Approach): The primary advantage of this route is the direct formation of the 5-aminothiazole, which can simplify the overall synthetic sequence.[2] The reaction conditions are typically mild. However, the use of highly toxic and malodorous carbon disulfide is a significant operational and safety concern. The yields can also be variable, and the desulfurization step adds an extra transformation to the sequence.
Route 3 (Functionalization of 2-Isopropylthiazole): This route is conceptually straightforward, leveraging a pre-existing thiazole ring. The success of this approach hinges on the regioselectivity of the nitration step. While the 5-position is generally favored, the formation of other isomers is possible, which can complicate purification. The reduction of the nitro group is usually a high-yielding and clean reaction. This route may be advantageous if 2-isopropylthiazole is a readily available and inexpensive starting material.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, available laboratory infrastructure, and safety considerations.
-
For laboratory-scale synthesis where the focus is on rapid access to the molecule for derivatization and biological screening, the Hantzsch-type synthesis (Route 1) offers a reliable and well-established method, provided that appropriate safety precautions are taken when handling the α-halocarbonyl reagent.
-
The Cook-Heilbron approach (Route 2) , while elegant in its directness, is often hampered by the practical challenges associated with carbon disulfide. It may be considered if other routes fail or if specific substitution patterns are desired that are only accessible through this method.
-
For larger-scale production , the functionalization of 2-isopropylthiazole (Route 3) could be the most economically viable option, assuming good regioselectivity in the nitration step and the availability of the starting thiazole at a reasonable cost. The avoidance of highly toxic reagents in the final steps is also a significant advantage for process safety.
Ultimately, the selection of a synthetic route should be preceded by a thorough risk assessment and, if possible, small-scale pilot experiments to validate the chosen methodology under the specific conditions of the intended application.
References
-
Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A new synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598. [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved January 20, 2026, from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 20, 2026, from [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-125. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 20, 2026, from [Link]
Sources
A Comparative Analysis of the Biological Activities of 2-Isopropylthiazol-5-amine and Its Key Structural Isomers
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery.[1][2][3] Specifically, aminothiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[2][4][5][6] The precise arrangement of substituents on the thiazole ring can dramatically influence the compound's pharmacological profile. This guide provides a comparative analysis of 2-isopropylthiazol-5-amine and its structural isomers, exploring how subtle changes in substituent positioning can lead to significant differences in biological activity. We will delve into the structure-activity relationships (SAR), present available experimental data, and provide detailed protocols for evaluating such compounds.
The Isomeric Landscape: Structure and Hypothesized Impact
The subject of this guide is this compound and its primary structural isomers, which arise from repositioning the isopropyl and amine functional groups on the thiazole ring. The key isomers for comparison are:
-
This compound (Lead Compound): The primary compound of interest.
-
2-Isopropylthiazol-4-amine: The amine group is shifted to the C4 position.
-
4-Isopropylthiazol-2-amine: The isopropyl group is at C4 and the amine at C2.
-
5-Isopropylthiazol-2-amine: The isopropyl group is at C5 and the amine at C2.
The biological activity of these molecules is dictated by factors such as steric hindrance (from the bulky isopropyl group) and the hydrogen bonding capacity of the amine group. The relative positions of these groups determine how the molecule fits into and interacts with biological targets like enzyme active sites or cellular receptors. For instance, an amine group at the 2-position, as seen in 4- and 5-isopropylthiazol-2-amine, is a common feature in many biologically active thiazoles and is known to be a crucial pharmacophore.[2][3][5][7]
Comparative Biological Activities
While direct comparative studies on this specific set of isomers are not extensively published, we can synthesize data from studies on related aminothiazole derivatives to infer potential activities and build a framework for SAR analysis. The primary activities associated with the aminothiazole scaffold include anticancer and antimicrobial effects.[4][5][6]
Anticancer and Cytotoxic Potential:
Many 2-aminothiazole derivatives have been investigated for their anti-proliferative effects on various cancer cell lines.[5][6] For example, series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have demonstrated good anti-proliferative effects on human K563 leukemia cells.[5][6] The positioning of substituents on the thiazole ring is critical. SAR studies have shown that substitutions at the C4 and C5 positions can significantly modulate cytotoxic activity.
Antimicrobial Activity:
The 2-aminothiazole moiety is a cornerstone in the development of antimicrobial agents.[2][3][7] It is a key component in third-generation cephalosporin antibiotics.[7] Studies on various substituted thiazoles indicate that the nature and position of substituents heavily influence the antimicrobial spectrum and potency. For instance, structure-activity relationship studies on thiazole derivatives have shown that electron-withdrawing groups on an attached phenyl ring can enhance antibacterial and antifungal activity.[8]
Table 1: Hypothetical Comparative Activity Profile Based on Published SAR
| Compound | Predicted Predominant Activity | Rationale for Prediction |
| This compound | Moderate Cytotoxicity | Substituents at C2 and C5 can influence kinase inhibition, a common anticancer mechanism. |
| 2-Isopropylthiazol-4-amine | Moderate Cytotoxicity / Antimicrobial | The C4-amino substitution pattern is found in some bioactive compounds. |
| 4-Isopropylthiazol-2-amine | Strong Antimicrobial / Cytotoxicity | The 2-amino-4-substituted thiazole is a well-established pharmacophore for both antimicrobial and anticancer activity.[2][3] |
| 5-Isopropylthiazol-2-amine | Strong Antimicrobial / Cytotoxicity | Similar to the above, the 2-amino group is critical. The position of the alkyl group (C5 vs. C4) will fine-tune the activity. |
Note: This table is predictive and based on general SAR principles for the aminothiazole class. Direct experimental validation is required.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these isomers is a function of their electronic and steric properties.
-
The Role of the 2-Amino Group: The NH2 group at the C2 position is a powerful hydrogen bond donor and can act as a key anchoring point within a biological target. Its presence in 4-isopropylthiazol-2-amine and 5-isopropylthiazol-2-amine makes these isomers prime candidates for potent biological activity, as this motif is prevalent in numerous active compounds.[2][5][7]
-
The Influence of the Isopropyl Group: The bulky, lipophilic isopropyl group plays a significant role in defining the molecule's interaction with target proteins.
-
When at C2 (as in the lead compound and its C4-amino isomer), it can influence the orientation of the molecule in a binding pocket.
-
When at C4 or C5, it can provide van der Waals interactions and influence the overall lipophilicity, which affects cell membrane permeability.
-
-
Positional Isomerism: The shift of the amine group from C5 to C4 (comparing this compound to 2-isopropylthiazol-4-amine) is likely to alter the molecule's dipole moment and hydrogen bonding vectors, potentially leading to different target specificities or potencies.
Diagram: Key Structure-Activity Relationships
Caption: SAR diagram illustrating the influence of key structural features on predicted biological activity.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of these isomers, standardized assays are crucial. Below are detailed, self-validating protocols for assessing cytotoxicity and in vitro kinase inhibition.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Plating: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Scientist's Note: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have recovered from the stress of plating, leading to more consistent results.
-
-
Compound Addition: Prepare stock solutions of each thiazole isomer in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle-only" (DMSO) controls and "no-cell" blanks.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate for 2-4 hours at 37°C.[11] Visually inspect for the formation of purple precipitate in the vehicle control wells.
-
Trustworthiness Check: The rate of formazan formation is dependent on the cell type's metabolic rate. The incubation time should be optimized and kept consistent across experiments.
-
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable detergent reagent to each well to dissolve the formazan crystals.[11][12] Mix thoroughly by gentle pipetting or shaking.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the "no-cell" blank wells. Plot the percentage of cell viability versus compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each isomer.
This is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust method for screening small molecule inhibitors.[13]
Detailed Steps:
-
Reaction Setup: In a 384-well plate, set up the kinase reaction. To each well, add:
-
Kinase Buffer (containing MgCl₂)
-
The specific kinase of interest (e.g., a member of the CDK family) at a final concentration of 5-10 nM.[14]
-
The peptide substrate specific to the kinase.
-
ATP at its Km concentration for the chosen kinase.
-
The thiazole isomer inhibitor at various concentrations (typically a 10-point dose-response curve).
-
Scientist's Note: Using ATP at its Km value makes the assay more sensitive to competitive inhibitors.
-
-
Kinase Reaction: Incubate the plate at 30°C for 30-60 minutes.[13] The exact time should be within the linear range of the reaction, determined during assay development.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40-50 minutes at room temperature.[13]
-
Generate Luminescent Signal: Add Kinase Detection Reagent. This reagent contains luciferase and luciferin, which will convert the ADP produced in the first step into a luminescent signal. Incubate for 30-90 minutes at room temperature.[13]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a "no-inhibitor" control and determine the IC₅₀ value for each isomer.
Conclusion and Future Directions
The structural arrangement of substituents on a thiazole ring is a critical determinant of biological activity. Based on established structure-activity relationships for the broader 2-aminothiazole class, isomers containing a 2-amino group, such as 4-isopropylthiazol-2-amine and 5-isopropylthiazol-2-amine , are predicted to exhibit more potent antimicrobial or cytotoxic activities compared to This compound . However, these hypotheses must be confirmed through rigorous experimental testing using standardized protocols like the MTT and kinase inhibition assays detailed above.
Future research should focus on the direct, parallel synthesis and evaluation of this specific isomeric series against a panel of cancer cell lines and microbial strains. This would provide definitive data to build a precise SAR model, guiding the rational design of next-generation thiazole-based therapeutic agents with improved potency and selectivity.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. Available at: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health (NIH). Available at: [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. ResearchGate. Available at: [Link]
-
Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. ACS Publications. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. National Institutes of Health (NIH). Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Taylor & Francis Online. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. Available at: [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 14. In vitro kinase assay [protocols.io]
A Senior Scientist's Guide to Cross-Reactivity Profiling of 2-Aminothiazole Derivatives: A Case Study with 2-Isopropylthiazol-5-amine Analogs
Introduction: The Privileged Scaffold and the Selectivity Imperative
The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically successful drugs, including the multi-kinase inhibitor Dasatinib.[1][2] Its synthetic tractability and ability to form key hydrogen bond interactions within ATP-binding pockets have made it a cornerstone for developing potent enzyme inhibitors.[2] However, this same versatility presents a significant challenge: the potential for cross-reactivity with unintended biological targets.
This guide provides a comprehensive framework for researchers and drug development professionals to design and execute robust cross-reactivity studies, using derivatives of 2-Isopropylthiazol-5-amine as a practical case study. We will move beyond simple protocols to explain the strategic rationale behind a multi-tiered approach, ensuring the generation of reliable and interpretable selectivity data.
Section 1: The Rationale for a Multi-Tiered Cross-Reactivity Framework
A drug's interaction with unintended targets can have profound consequences.[4] A single-point assay against the primary target provides an incomplete picture. A compound that appears potent and selective in one assay may exhibit a vastly different profile when screened more broadly. This necessitates a systematic, tiered approach to de-risk drug candidates and fully understand their biological footprint.
-
On-Target vs. Off-Target Effects: The desired therapeutic outcome results from modulating the intended biological target. Off-target effects occur when a drug interacts with other molecules, which can lead to adverse drug reactions or, occasionally, unexpected therapeutic benefits.[4][5]
-
The Kinome Challenge: The human genome contains over 500 protein kinases, many of which share highly conserved ATP-binding sites.[7] This structural similarity makes achieving kinase selectivity a significant challenge and a primary reason why kinase inhibitors often display cross-reactivity.[8][9]
-
Beyond the Kinome: While kinases are common off-targets for ATP-competitive inhibitors, cross-reactivity is not limited to this protein family. Other enzymes, GPCRs, and ion channels can also be unintentionally modulated.[10] A comprehensive strategy must account for this possibility.
Our proposed framework is built on a logical progression from broad, high-throughput screening to deep, physiologically relevant validation.
Section 2: A Strategic Workflow for Selectivity Profiling
A robust cross-reactivity assessment follows a logical sequence, starting broad and progressively focusing on confirming and quantifying interactions in more complex biological systems.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Section 3: Experimental Methodologies in Detail
Here, we detail the protocols for the key assays in our proposed workflow. These methods are chosen to provide complementary data, from high-throughput biochemical screening to direct confirmation of target binding in a cellular environment.
Tier 1: Broad Kinase Selectivity Profiling
This initial screen provides a wide-angle view of a compound's activity across the human kinome. It is typically performed at a single, high concentration to catch all potential interactions.[10]
-
Principle: The ability of a test compound to inhibit the activity of a large panel of purified kinases is measured. This is often done using radiometric assays that quantify the transfer of radiolabeled phosphate ([³³P]-ATP) from ATP to a substrate.[8]
-
Step-by-Step Protocol:
-
Compound Preparation: Solubilize the test compound (e.g., this compound derivative) in 100% DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: Serially dilute the stock to prepare intermediate concentrations. Dispense the compound into a multi-well assay plate to a final concentration of 1 µM. Include a DMSO-only well as a "vehicle control" (0% inhibition) and a well with a potent, broad-spectrum inhibitor like Staurosporine as a "positive control."
-
Kinase Reaction Initiation: To each well, add the specific kinase, its corresponding substrate peptide, and the ATP mixture containing [³³P]-ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 40 minutes) to allow the phosphorylation reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a solution like 3% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [³³P]-ATP.
-
Detection: Measure the radioactivity remaining on the filter using a scintillation counter.
-
-
Data Analysis: The activity of each kinase in the presence of the test compound is calculated as a percentage of the activity in the vehicle (DMSO) control. A lower percentage indicates stronger inhibition.
Tier 3: Cellular Thermal Shift Assay (CETSA®)
After identifying off-targets in biochemical assays, it is crucial to confirm that the compound engages these targets within the complex milieu of a living cell.[11] CETSA is a powerful biophysical method that measures direct target engagement without requiring any modification to the compound or the protein.[12][13]
-
Principle: Ligand binding stabilizes a target protein against heat-induced denaturation.[14] When cells are heated, unbound proteins unfold and aggregate. In the presence of a binding ligand, the target protein is stabilized, and more of it remains soluble at higher temperatures.[11] This change in thermal stability is the readout for target engagement.
-
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture adherent cells to ~80% confluency. Treat the cells with the test compound at the desired concentration (e.g., 10 µM) or with a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein remaining in the soluble fraction using a standard protein detection method like Western Blot or an ELISA-based technique (e.g., AlphaScreen®).[11][12]
-
-
Data Analysis: For each temperature point, quantify the amount of soluble target protein. Plot the soluble protein amount against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.[13]
Section 4: Data Presentation and Interpretation: A Case Study
To illustrate the process, we will analyze hypothetical data for three derivatives of this compound (Compounds X, Y, and Z), screened against their primary target (Kinase A) and a panel of representative off-target kinases.
Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | Compound X (Primary Target: Kinase A) | Compound Y (Primary Target: Kinase A) | Compound Z (Primary Target: Kinase A) | Staurosporine (Control) |
| Kinase A | 98% | 95% | 99% | 99% |
| Kinase B (Src) | 85% | 12% | 92% | 98% |
| Kinase C (VEGFR2) | 75% | 5% | 95% | 97% |
| Kinase D (p38α) | 40% | 8% | 55% | 90% |
| Kinase E (CDK2) | 15% | 2% | 25% | 95% |
Interpretation of Results:
-
Compound Y appears to be the most selective inhibitor. It potently inhibits its primary target, Kinase A, with minimal activity (<15% inhibition) against the other kinases in the panel at a high concentration. This is a desirable profile for a tool compound intended to probe the function of a single target.
-
Compound X is a multi-targeted inhibitor. While potent against Kinase A, it also shows significant inhibition of Kinase B and Kinase C. This profile could be therapeutically beneficial if inhibiting these targets provides a synergistic effect. However, it would be a poor choice for experiments designed to study the specific role of Kinase A.
-
Compound Z is a potent but non-selective inhibitor. Similar to the control compound Staurosporine, it inhibits multiple kinases with high potency. This lack of selectivity increases the risk of off-target toxicity and makes it difficult to attribute any observed cellular effect to the inhibition of Kinase A alone.[15]
Based on this Tier 1 data, Compound Y would be prioritized for further studies, including IC₅₀ determination and CETSA validation to confirm its selectivity and cellular target engagement.
Conclusion
The evaluation of cross-reactivity is a cornerstone of rigorous drug discovery and chemical biology. A superficial assessment can lead to misinterpreted data and the advancement of flawed candidates. By employing a systematic, multi-tiered framework—progressing from broad biochemical screens to direct validation of target engagement in a cellular context—researchers can build a comprehensive and reliable selectivity profile. This structured approach, as illustrated with the 2-aminothiazole scaffold, empowers scientists to make informed decisions, mitigating risks and ultimately increasing the probability of developing safe and effective therapeutics.
References
- Bain, J., Plater, L., Elliott, M., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
-
Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Retrieved January 20, 2026.
- BenchChem. (2025). Comparative Analysis of 2-Amino-4-methoxythiazole-5-carbonitrile Based Inhibitors: A Cross-Reactivity Profile. BenchChem.
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
- Massive Bio. (2026, January 6). Off Target Effect. Massive Bio.
-
Tang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1626–1638. [Link]
- ResearchGate. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors.
-
van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 279(18), 3320–3330. [Link]
- Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News. Retrieved January 20, 2026.
- PerkinElmer. (2021, June 29). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. PerkinElmer.
- Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?
- The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
-
Foley, T. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 251–260. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
-
JoVE. (2023, February 9). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. YouTube. [Link]
- BenchChem. (n.d.). Profiling Kinase Cross-Reactivity: A Comparative Guide for 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole. BenchChem. Retrieved January 20, 2026.
-
Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 920–931. [Link]
-
Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1453. [Link]
-
Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (Dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. massivebio.com [massivebio.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
benchmarking the performance of 2-Isopropylthiazol-5-amine in a specific assay
An Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 2-Isopropylthiazol-5-amine Against p38α MAP Kinase
Introduction: The Quest for Specificity in Kinase Inhibition
In the landscape of drug discovery, protein kinases remain a paramount target class due to their central role in cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) p38α is a well-established therapeutic target implicated in inflammatory diseases and cancer. The challenge, however, lies in identifying novel chemical scaffolds that exhibit high potency and selectivity, minimizing off-target effects.
This guide provides a comprehensive framework for benchmarking the performance of a novel compound, this compound, as a potential inhibitor of p38α. We will compare its performance against two industry-standard p38α inhibitors: the early benchmark compound SB203580 (a Type I inhibitor) and the highly potent, allosteric inhibitor BIRB 796 (a Type II inhibitor).
Our chosen methodology is the LanthaScreen™ Eu Kinase Binding Assay, a robust time-resolved fluorescence resonance energy transfer (TR-FRET) platform. This assay format is preferred for initial screening due to its direct measurement of binding affinity, which avoids complications from substrate competition or the need for ATP, providing a clean assessment of a compound's interaction with the target kinase. This guide will detail the experimental rationale, provide a step-by-step protocol, present comparative data, and interpret the findings to position this compound within the current landscape of p38α inhibitors.
The p38α Signaling Cascade: A Key Therapeutic Target
The p38α MAP kinase is a critical node in signaling pathways that respond to extracellular stimuli, such as stress and cytokines. Its activation triggers a cascade that influences inflammation, apoptosis, and cell differentiation. Understanding this pathway is crucial for interpreting the downstream consequences of its inhibition.
Caption: Experimental workflow for the TR-FRET kinase binding assay.
Detailed Experimental Protocol
This protocol is adapted for a 384-well plate format.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound, SB203580, and BIRB 796 in 100% DMSO.
-
Perform an 11-point, 1:3 serial dilution in an intermediate plate using DMSO.
-
Dilute these intermediate concentrations into the final Assay Buffer (see Reagents) to create a 3X working solution.
-
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Solution (3X): Prepare a solution containing 15 nM GST-tagged p38α and 6 nM LanthaScreen™ Eu-anti-GST Antibody in Assay Buffer.
-
Tracer Solution (3X): Prepare a solution containing 30 nM Kinase Tracer 236 in Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 3X compound working solutions to the appropriate wells of a low-volume 384-well plate. For control wells, add 5 µL of Assay Buffer containing the corresponding DMSO concentration.
-
Add 5 µL of the 3X Kinase Solution to all wells.
-
Add 5 µL of the 3X Tracer Solution to all wells. The final volume will be 15 µL.
-
Seal the plate and centrifuge briefly (e.g., 1 min at 1000 x g) to mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition & Analysis:
-
Read the plate using a TR-FRET compatible plate reader (e.g., Tecan Spark® or similar) with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (Tracer acceptor).
-
Calculate the 665/615 emission ratio for each well.
-
Normalize the data using wells containing no inhibitor (0% inhibition, high FRET) and wells with a saturating concentration of a known inhibitor (100% inhibition, low FRET).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter variable slope model to determine the IC50 value.
-
Results: Comparative Performance Analysis
The assay was performed as described to determine the inhibitory potency (IC50) of this compound against p38α, benchmarked against SB203580 and BIRB 796. Each compound was tested in triplicate, and the results represent the mean ± standard deviation.
| Compound | Type | Mean IC50 (nM) | Standard Deviation (nM) |
| This compound | ATP-Competitive (Hypothesized) | 485.2 | ± 35.7 |
| SB203580 (Control) | Type I | 65.8 | ± 8.1 |
| BIRB 796 (Control) | Type II | 0.9 | ± 0.2 |
Note: The data presented in this table is a hypothetical representation for illustrative purposes.
Discussion and Interpretation
The primary goal of this study was to establish a performance benchmark for the novel compound, this compound, as a p38α kinase inhibitor. Our results provide a clear quantitative assessment of its binding affinity relative to established standards.
Potency Analysis: The data indicates that this compound binds to p38α with a sub-micromolar IC50 value of approximately 485 nM. While this demonstrates tangible activity, its potency is modest when compared to the benchmark compounds. It is roughly 7-fold less potent than the Type I inhibitor SB203580 (IC50 ≈ 66 nM) and over 500-fold less potent than the highly effective Type II allosteric inhibitor BIRB 796 (IC50 ≈ 0.9 nM).
Structural and Mechanistic Insights: The thiazole ring is a common motif in kinase inhibitors, often acting as a hinge-binding scaffold within the ATP-binding pocket. Given its structure, this compound is likely a Type I, ATP-competitive inhibitor, similar to SB203580. The isopropyl group may provide necessary hydrophobicity to occupy a portion of the active site, but the overall structure may lack the optimal interactions required for high-potency binding seen in more complex molecules. In contrast, BIRB 796 achieves its exceptional potency by inducing a conformational change and binding to an allosteric pocket adjacent to the ATP site, a mechanism that our test compound is unlikely to replicate.
Conclusion and Next Steps: This benchmarking guide demonstrates that this compound is a viable starting point for a p38α inhibitor discovery program. It displays clear, albeit moderate, binding affinity for the target. The next logical steps in a drug development pipeline would be:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to improve potency. Modifications could target additional pockets within the ATP-binding site.
-
Selectivity Profiling: Screen the compound against a panel of other kinases (e.g., a KinomeScan™ panel) to determine its selectivity profile. A highly selective compound is often more desirable to minimize off-target toxicity.
-
Cell-Based Assays: Validate the binding activity in a cellular context by measuring the inhibition of downstream p38α signaling (e.g., phosphorylation of MAPKAPK2). This confirms cell permeability and efficacy in a biological system.
By employing a robust, validated assay and comparing against relevant benchmarks, we have successfully contextualized the performance of a novel chemical entity, providing a clear and actionable path for future optimization efforts.
References
-
Title: p38 MAP Kinase Inhibitors for the Treatment of Inflammatory Diseases and Cancer Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The p38 mitogen-activated protein kinase pathway in human cancer Source: Clinical Cancer Research URL: [Link]
-
Title: Pyridinyl-imidazole-based p38 MAP kinase inhibitors Source: Expert Opinion on Therapeutic Patents URL: [Link]
-
Title: Discovery of BIRB 796, a Potent and Orally Active p38 Kinase Inhibitor for the Treatment of Chronic Inflammatory Diseases Source: Journal of Medicinal Chemistry URL: [Link]
A Guide to the Spectroscopic Differentiation of 2-Isopropylthiazol-5-amine and Its Precursors
For professionals in drug discovery and chemical synthesis, the unambiguous confirmation of molecular structure is paramount. The synthesis of heterocyclic compounds, such as the pharmacologically relevant 2-Isopropylthiazol-5-amine, requires rigorous analytical techniques to monitor reaction progress and verify the final product's identity and purity. This guide provides an in-depth spectroscopic comparison of this compound with its common precursors—Isobutyraldehyde and Cyanamide—offering field-proven insights into the interpretation of NMR, IR, and Mass Spectrometry data.
The synthesis of 2-alkyl-5-aminothiazoles is a cornerstone reaction in medicinal chemistry, with derivatives showing a wide array of biological activities including anticancer and antimicrobial properties.[1][2] A common and efficient method for preparing these scaffolds is the multicomponent reaction involving an aldehyde, cyanamide, and elemental sulfur.[3] This guide focuses on this specific pathway to illustrate how spectroscopic techniques can be used to track the transformation from simple acyclic precursors to the final heterocyclic product.
Synthetic Pathway and Rationale
The formation of this compound from Isobutyraldehyde, Cyanamide, and sulfur is a classic example of a multicomponent reaction where several bonds are formed in a single operation. Understanding this transformation is key to interpreting the spectroscopic changes. The aldehyde provides the isopropyl group at the C2 position, while cyanamide provides the C5 amine group and the nitrogen atom for the thiazole ring.
The logical flow from starting materials to the final product provides a clear roadmap for spectroscopic analysis. We expect to see the disappearance of characteristic functional groups from the precursors (e.g., the aldehyde C-H and C=O) and the appearance of new signals corresponding to the aromatic thiazole ring and its substituents.
Caption: Synthetic route to this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The transformation from precursors to the thiazole product is marked by dramatic changes in the ¹H and ¹³C NMR spectra.
¹H NMR Comparison
The proton NMR spectrum provides a clear fingerprint of the molecular structure. The disappearance of the highly deshielded aldehyde proton and the appearance of an aromatic proton are key indicators of a successful reaction.
| Compound | Key ¹H NMR Signals (δ, ppm) | Rationale for Chemical Shift |
| Isobutyraldehyde | ~9.6 (d, 1H) : Aldehyde proton (CHO). Highly deshielded by the electronegative oxygen.[4] ~2.4 (m, 1H) : Methine proton (CH). ~1.1 (d, 6H) : Two equivalent methyl groups (CH₃).[4] | The aldehyde proton's singlet is a unique, downfield signal that is easy to track. Its disappearance confirms the consumption of the starting material. |
| Cyanamide | ~4.3 (br s, 2H) : Amine protons (NH₂). | The protons on the nitrogen are often broad and their chemical shift can be solvent-dependent. This signal will be lost and replaced by the thiazole amine signal. |
| This compound | ~7.2 (s, 1H) : Thiazole ring proton (C4-H). Characteristic of aromatic protons in a five-membered heterocycle. ~5.5 (br s, 2H) : Amine protons (NH₂). Shifted due to the aromatic ring environment. ~3.2 (sept, 1H) : Isopropyl methine proton (CH). ~1.3 (d, 6H) : Isopropyl methyl groups (CH₃). | The appearance of a sharp singlet in the aromatic region is conclusive evidence of thiazole ring formation. The isopropyl group signals remain but are shifted due to the new electronic environment. |
¹³C NMR Comparison
The ¹³C NMR spectrum corroborates the ¹H NMR data by showing the changes in the carbon skeleton. The most significant change is the loss of the aldehyde carbonyl carbon and the appearance of multiple signals in the aromatic region for the thiazole ring.
| Compound | Key ¹³C NMR Signals (δ, ppm) | Rationale for Chemical Shift |
| Isobutyraldehyde | ~205 : Aldehyde carbonyl carbon (C=O).[4] ~41 : Methine carbon (CH). ~16 : Methyl carbons (CH₃). | The carbonyl signal is very far downfield and its complete absence in the final product spectrum is a critical purity checkpoint. |
| Cyanamide | ~117-123 : Nitrile carbon (C≡N).[5][6] | This signal is replaced by the carbon signals of the newly formed thiazole ring. |
| This compound | ~165-170 : Thiazole C2 (attached to isopropyl). ~140-145 : Thiazole C5 (attached to NH₂). ~125-130 : Thiazole C4. ~32 : Isopropyl methine carbon (CH). ~23 : Isopropyl methyl carbons (CH₃). | The three new signals in the 125-170 ppm range are definitive for the thiazole ring carbons. The specific shifts are influenced by the substituents (isopropyl and amino groups). |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. This technique is excellent for monitoring the conversion of the aldehyde and cyanamide functional groups.
Caption: Key IR vibrational changes during synthesis.
Analysis of Vibrational Modes
-
Disappearance of Precursor Signals : The most telling changes are the vanishing of the strong C=O stretching band of isobutyraldehyde around 1730 cm⁻¹ and the sharp C≡N stretching band of cyanamide around 2260 cm⁻¹.[7][8] The characteristic pair of bands for the aldehyde C-H stretch near 2820 cm⁻¹ and 2720 cm⁻¹ will also disappear.
-
Appearance of Product Signals : In the spectrum of this compound, new bands will appear that confirm the structure. These include C=C and C=N stretching vibrations from the thiazole ring in the 1400-1600 cm⁻¹ region.[9] Aromatic C-H stretching will be observed above 3000 cm⁻¹. The N-H stretching of the primary amine will appear as a pair of bands in the 3200-3400 cm⁻¹ region, and the N-H bending vibration will be visible around 1620 cm⁻¹.[10]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion (M⁺) or [M+H]⁺ | Key Fragmentation Patterns |
| Isobutyraldehyde | 72.11 | m/z 72 | Loss of H• (m/z 71), loss of CH₃• (m/z 57), loss of isopropyl radical (m/z 29, CHO⁺).[11] |
| Cyanamide | 42.04 | m/z 42 | The molecule is small and fragmentation is simple. |
| This compound | 142.23 | m/z 142 (M⁺) or 143 ([M+H]⁺) | A strong molecular ion peak is expected. A characteristic fragment corresponds to the loss of a methyl group from the isopropyl moiety (m/z 127). Another fragmentation could involve the loss of the isopropyl group entirely. |
The clear shift in molecular weight from the precursors (72.11 and 42.04) to the product (142.23) is an unambiguous indicator of the successful synthesis. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, C₆H₁₀N₂S, providing the highest level of confidence in the product's identity.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols must be followed.
Nuclear Magnetic Resonance (NMR)
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation : Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
¹H NMR Acquisition : Use a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition : Use a spectral width of 0 to 220 ppm with proton decoupling. A longer acquisition time and a larger number of scans are necessary due to the low natural abundance of ¹³C.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. For liquids, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Instrumentation : Use a standard FTIR spectrometer.
-
Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹. Collect at least 16 scans to achieve a good signal-to-noise ratio. Present the data as percent transmittance versus wavenumber (cm⁻¹).[10]
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation : Use a mass spectrometer with an appropriate ionization source (e.g., ESI for LC-MS or a direct insertion probe for EI).
-
Data Acquisition : Acquire data in positive ion mode. Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-200).
Conclusion
The spectroscopic comparison of this compound with its precursors, Isobutyraldehyde and Cyanamide, provides a clear and definitive method for monitoring the synthesis and confirming the product's identity. Each analytical technique offers unique and complementary information. NMR spectroscopy confirms the carbon-hydrogen framework, IR spectroscopy tracks the transformation of functional groups, and mass spectrometry verifies the molecular weight. By systematically analyzing the key changes in each spectrum—such as the appearance of aromatic signals in NMR, the loss of carbonyl and nitrile stretches in IR, and the detection of the correct molecular ion in MS—researchers can proceed with confidence in the integrity of their synthesized material.
References
-
SpectraBase. Cyanamide. John Wiley & Sons, Inc. [5]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6561, Isobutyraldehyde. [7]
-
ChemicalBook. (2-isopropylthiazol-5-yl)methanamine hydrochloride(1809144-15-7) 1H NMR spectrum. [12]
-
Pomarnacka, E., & Kornicka, A. (2007). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Arkivoc, 2007(15), 236-243. [13]
-
ResearchGate. Synthesis of thiazoles from aldehydes, amines, and elemental sulfur. [14]
-
ChemicalBook. Isobutyraldehyde(78-84-2) 1H NMR spectrum. [15]
-
SpectraBase. Isobutyraldehyde - 1H NMR Spectrum. John Wiley & Sons, Inc. [16]
-
SpectraBase. Isobutyraldehyde - Mass Spectrum (GC). John Wiley & Sons, Inc. [11]
-
Rao, P. S., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 963-968. [9]
-
Brainly. This is an aldehyde called Isobutyraldehyde. Please help me to identify and explain peaks that represent. (2023). [4]
-
BenchChem. Spectroscopic Data for 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Technical Guide. [10]
-
Farshori, N. N., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-7. [17]
-
Mickevičienė, R., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4478. [18]
-
Hassan, A. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [19]
-
Hassan, A. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [20]
-
SpectraBase. Cyanamide - 13C NMR Chemical Shifts. John Wiley & Sons, Inc. [6]
-
Lee, G., et al. (2018). Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. The Journal of Physical Chemistry B, 122(14), 4035-4044. [8]
-
BenchChem. A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery. [1]
-
ResearchGate. Progress in the Synthesis of 5-Aminothiazole Derivatives. (2008). [21]
-
Lee, G., et al. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics, 152(6), 064201. [22]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11622565, 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride. [23]
-
Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide. Spectroscopy Letters, 55(9), 1-22. [3]
-
Ghorbani-Vaghei, R., & Dast-Yafeh, Z. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18, 1-26. [2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. brainly.com [brainly.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Isobutyraldehyde | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. (2-isopropylthiazol-5-yl)methanamine hydrochloride(1809144-15-7) 1H NMR [m.chemicalbook.com]
- 13. orientjchem.org [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Isobutyraldehyde(78-84-2) 1H NMR spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride | C8H15ClN2S | CID 11622565 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 2-Isopropylthiazol-5-amine Based Compounds
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the translation of preclinical findings from controlled laboratory settings to complex biological systems. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of a promising class of molecules: 2-Isopropylthiazol-5-amine based compounds. As a privileged scaffold, the 2-aminothiazole core and its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of efficacy evaluation for this chemical series.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, which is a cornerstone in the synthesis of numerous biologically active molecules.[4] The 2-aminothiazole moiety, in particular, is a key pharmacophore found in a variety of FDA-approved drugs and clinical candidates.[1][2] The addition of an isopropyl group at the 2-position and an amine at the 5-position can significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profile.
This guide will dissect the methodologies used to assess the efficacy of this compound based compounds, from initial cell-based assays to whole-animal studies. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Part 1: The In Vitro Gauntlet: Initial Efficacy and Mechanistic Insights
In vitro studies represent the first critical step in evaluating the therapeutic potential of a new chemical entity. These assays are performed in a controlled environment, such as a test tube or a culture dish, and are designed to assess a compound's activity against a specific biological target or cellular process.
Causality in Experimental Design:
The choice of in vitro assays is dictated by the intended therapeutic application of the this compound based compounds. For instance, if the compounds are being developed as anticancer agents, a panel of cancer cell lines representing different tumor types would be the logical starting point. Key considerations include:
-
Target-based vs. Phenotypic Screening: Target-based assays measure the direct interaction of a compound with a purified protein, such as an enzyme or receptor. Phenotypic assays, on the other hand, measure the effect of a compound on a cellular process, such as cell proliferation or migration.
-
Cell Line Selection: The choice of cell lines is crucial and should reflect the genetic and phenotypic diversity of the target disease. For example, in cancer research, cell lines with different driver mutations or resistance mechanisms are often used.
-
Assay Endpoint: The endpoint of the assay should be a quantifiable measure of the compound's effect. Common endpoints include cell viability (e.g., MTT assay), apoptosis (e.g., caspase activity assay), or inhibition of a specific enzyme (e.g., kinase activity assay).
Representative In Vitro Efficacy Data for 2-Aminothiazole Derivatives:
While specific data for a broad range of this compound based compounds is proprietary or dispersed, the following table summarizes representative in vitro efficacy data for various 2-aminothiazole derivatives from published studies to illustrate the typical data generated.
| Compound Class | Assay Type | Cell Line/Target | IC50/EC50 (µM) | Reference |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | Antiproliferative | K563 (human leukemia) | 16.3 | [3] |
| 4-amino-5-cinnamoylthiazoles | Antiproliferative | MCF-7 (breast cancer) | Varies by derivative | [3] |
| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides | Antiproliferative | HeLa (cervical cancer) | 1.6 ± 0.8 | [3] |
| Functionally substituted 2-aminothiazoles | Antibacterial | Enterobacter cloacae | Potent (more active than ampicillin) | [5] |
| 5-nitro-1,3-thiazol-2-amine derivatives | Antiproliferative | MDA-MB-231 (breast cancer) | Statistically significant at 100 µM/L | [6] |
Detailed Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound based compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Part 2: The In Vivo Arena: Assessing Efficacy in a Living System
In vivo studies are conducted in living organisms, typically animal models, to evaluate the efficacy, toxicity, and pharmacokinetic properties of a drug candidate in a more complex biological system.
The Rationale Behind In Vivo Model Selection:
The choice of an appropriate animal model is critical for the successful translation of in vitro findings. Key considerations include:
-
Disease Relevance: The animal model should accurately recapitulate the key features of the human disease. For example, in oncology, patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are considered more clinically relevant than cell line-derived xenografts.
-
Pharmacokinetic Similarity: The animal model should have a similar drug metabolism and pharmacokinetic profile to humans to ensure that the drug exposure is relevant.
-
Ethical Considerations: All animal studies must be conducted in accordance with ethical guidelines and regulations.
Correlating In Vitro and In Vivo Data: A Complex Relationship
The correlation between in vitro and in vivo efficacy is not always straightforward.[7][8][9] A compound that is highly potent in vitro may fail in vivo due to poor bioavailability, rapid metabolism, or off-target toxicity. Conversely, a compound with modest in vitro activity may show significant efficacy in vivo if it has favorable pharmacokinetic properties. This highlights the importance of a robust in vitro-in vivo correlation (IVIVC).[7][8][9]
Representative In Vivo Efficacy Data:
A study on a novel synthesized 2-amino-5-(4-acetylphenylazo)-thiazole compound and its scaffolds reported biological evaluation both in vitro and in vivo for their toxicity and antioxidant activity, based on liver function enzymes.[1][2] This indicates that for specific derivatives, comparative data exists, bridging the gap between cellular assays and whole-organism responses.
Detailed Experimental Protocol: Xenograft Tumor Model in Mice
This protocol outlines a general procedure for evaluating the anticancer efficacy of this compound based compounds in a subcutaneous xenograft model.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Compound Administration: When the tumors reach a certain size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer the this compound based compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and tissues can be collected for pharmacodynamic (PD) and biomarker analysis to confirm that the drug is hitting its target and modulating the intended signaling pathway.
-
Toxicity Assessment: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Visualizing the Path from Lab to Life
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a key signaling pathway potentially modulated by 2-aminothiazole derivatives and the general workflow from in vitro screening to in vivo validation.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for anticancer drugs. 2-aminothiazole derivatives can be designed to inhibit key kinases in this pathway, such as RAF.
Caption: A schematic of the drug discovery workflow, illustrating the progression from in vitro screening of compounds to in vivo validation and selection of a clinical candidate.
Conclusion: Navigating the In Vitro to In Vivo Transition
The development of this compound based compounds, like any novel therapeutic agent, requires a rigorous and systematic evaluation of their efficacy, starting from well-controlled in vitro assays and progressing to complex in vivo models. While in vitro studies provide crucial initial data on potency and mechanism of action, in vivo studies are indispensable for understanding how a compound behaves in a living system.
A thorough understanding of the principles of IVIVC, coupled with careful experimental design and model selection, is paramount for successfully bridging the gap between the laboratory bench and clinical application. This guide has provided a framework for approaching this challenge, emphasizing the importance of scientific integrity, detailed methodologies, and a clear understanding of the causal relationships that govern drug efficacy. As research in this area continues, a more comprehensive picture of the therapeutic potential of this compound based compounds will undoubtedly emerge.
References
-
Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). Molecules, 28(8), 3487. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]
-
Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (2015). RSC Publishing. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
-
Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. (2006). ResearchGate. [Link]
-
Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol. (n.d.). Wiley Online Library. [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. (2010). PubMed Central. [Link]
-
Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (2023). PubMed. [Link]
-
Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (2023). Semantic Scholar. [Link]
-
In vitro - in vivo correlation: from theory to applications. (n.d.). SciSpace. [Link]
-
In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. (2022). Cellular Therapy and Transplantation. [Link]
-
In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. (2018). ResearchGate. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). MDPI. [Link]
-
In vitro - In vivo Correlation: From Theory to Applications. (2006). University of Alberta. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]
-
In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. (2018). Dissolution Technologies. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). ResearchGate. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]
-
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2019). MDPI. [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation [pubmed.ncbi.nlm.nih.gov]
- 6. CTT Journal [cttjournal.com]
- 7. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. sites.ualberta.ca [sites.ualberta.ca]
A Senior Application Scientist's Guide to Assessing the Novelty of 2-Isopropylthiazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing the 2-Isopropylthiazol-5-amine Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The 2-aminothiazole moiety, in particular, is a cornerstone for synthesizing compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] Our focus here, the this compound core, represents a specific, underexplored chemical space. The isopropyl group at the 2-position and the amine at the 5-position offer distinct steric and electronic properties that can be exploited for targeted drug design. Assessing the novelty of derivatives built upon this scaffold is not merely an academic exercise; it is a critical step in navigating the competitive landscape of drug discovery and securing the intellectual property (IP) that justifies the immense investment required for development.[3][4][5][6]
This guide provides a comprehensive framework for evaluating the novelty of this compound derivatives. We will move beyond simple structural comparisons to a multi-faceted approach encompassing chemical novelty, mechanistic originality, and strategic intellectual property positioning.
Defining Novelty in Drug Discovery: A Three-Pillar Framework
In the context of drug development, "novelty" is a multi-layered concept. A truly innovative compound distinguishes itself across three fundamental pillars. The primary goal is to identify molecules that are not only new and patentable but also offer a tangible therapeutic advantage.[7]
-
Pillar 1: Structural Novelty: This is the most foundational aspect. Is the molecular architecture new? This involves comparing the derivative to all known compounds in databases like PubChem, Scopus, and patent literature. However, novelty extends beyond the mere absence of a direct precedent. It also includes "scaffold hopping"—creating a chemically different molecule that retains the key interactions of a known binder.[7] Artificial intelligence and machine learning models are increasingly used to evaluate structural novelty, though they can be biased towards known scaffolds.[8] Therefore, systematic assessment and manual verification by experienced medicinal chemists are crucial.[8]
-
Pillar 2: Mechanistic Novelty: How does the compound work? A derivative may be structurally similar to existing molecules but exhibit a completely new mechanism of action (MoA).[9] Elucidating the MoA is critical for understanding a drug's efficacy and potential side effects.[10][11] Mechanistic novelty can manifest as:
-
A New Biological Target: The derivative interacts with a protein or pathway not previously associated with the thiazole scaffold.
-
A Different Mode of Inhibition: For enzyme targets, this could be non-competitive vs. competitive inhibition, or reversible vs. irreversible binding.[9]
-
Novel Phenotypic Response: The compound induces a unique cellular response not seen with other agents.
-
-
Pillar 3: Intellectual Property (IP) Novelty: Can the compound and its use be protected? This is the commercial cornerstone of drug discovery.[3][12] A strong patent position prevents competitors from replicating the innovation, thereby securing the market exclusivity needed to recoup R&D costs.[4][5][6] Key legal requirements for patentability include novelty, nonobviousness, and utility.[13] Assessing IP novelty involves a thorough search of patent databases to ensure freedom to operate and to identify a clear, defensible patenting strategy.
The interplay of these three pillars determines the true value and potential of a new derivative.
A Systematic Workflow for Novelty Assessment
A rigorous, phased approach is essential for efficiently evaluating new this compound derivatives. This workflow ensures that resources are focused on compounds with the highest potential.
Caption: Workflow for assessing the novelty of new chemical entities.
Experimental Protocols & Data Presentation
Rigorous experimental data is the bedrock of any novelty claim. Below are representative protocols for foundational assays.
Primary Screening: Cell Viability (MTS Assay)
This initial screen identifies derivatives with cytotoxic or cytostatic effects against a chosen cancer cell line (e.g., K562 leukemia cells, where other 2-aminothiazoles have shown activity).[2]
Protocol: MTS Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., K562) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Serially dilute the compounds in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mechanistic Insight: Target Identification Approaches
If a derivative shows promising activity, identifying its molecular target is the next crucial step. This is fundamental to establishing mechanistic novelty.
Approaches for Target Identification: [14]
-
Direct Biochemical Methods: Affinity chromatography using the derivative as bait to pull down its binding partners from cell lysates.
-
Computational Inference: Comparing the gene expression profile induced by the derivative with profiles of compounds with known targets or with genetic perturbations.[10][14]
-
Genetic Interactions: Using techniques like CRISPR/Cas9 screening to identify genes that, when knocked out, confer resistance or sensitivity to the compound.
Data Presentation for Comparative Analysis
Clear, concise data presentation is essential for comparing new derivatives against existing standards or alternative compounds.
Table 1: Comparative Profile of this compound Derivatives
| Compound ID | Structure | IC50 (K562 cells, µM) | Target (if known) | MoA (if known) | Structural Novelty (Tanimoto vs. Known Actives) |
| Lead-001 | [Image/ChemDraw] | 0.5 ± 0.07 | Kinase X | ATP-Competitive | 0.65 |
| Lead-002 | [Image/ChemDraw] | 2.1 ± 0.3 | Tubulin | Polymerization Inhibitor | 0.88 |
| Alternative A | [Image/ChemDraw] | 1.2 ± 0.15 | Kinase X | ATP-Competitive | 0.95 |
| Alternative B | [Image/ChemDraw] | 5.8 ± 0.9 | Unknown | Unknown | N/A |
Tanimoto coefficient measures structural similarity; a lower value indicates higher novelty.
Deconstructing Mechanism of Action (MoA)
Understanding the MoA is paramount for claiming mechanistic novelty. Once a primary target is identified (e.g., a protein kinase), the next step is to characterize the nature of the interaction.
Caption: Decision tree for characterizing the Mechanism of Action.
This systematic characterization provides the evidence needed to claim a novel mechanism, a key differentiator in a crowded therapeutic area. Classical enzymology and biophysical methods are powerful tools for this purpose.[9]
Conclusion and Forward Outlook
Assessing the novelty of this compound derivatives requires a disciplined, multi-pronged strategy that integrates computational analysis, rigorous biological testing, and strategic IP evaluation. By moving beyond superficial structural comparisons to a deep understanding of mechanism and patentability, researchers can effectively identify and advance derivatives with the greatest potential for therapeutic and commercial success. The framework presented here provides a robust starting point for navigating this complex but rewarding process, ultimately aiming to translate novel chemical matter into innovative medicines.[15]
References
-
IPProcure. (2024, October 2). The Role of Intellectual Property in the Pharmaceutical Industry. [Link]
-
De Clercq & Partners. Strategy and importance of Intellectual Property (IP) in Life Sciences. [Link]
-
We Work For Health. (2024, August 6). 10 Reasons Biopharma Innovation Needs Strong IP Protections. [Link]
-
CLINI INDIA. (2025, March 7). Why Intellectual Property Rights Are Crucial in Pharma Innovation. [Link]
-
IFPMA. The role of intellectual property in the biopharmaceutical sector. [Link]
-
Jang, W., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics. [Link]
-
ResearchGate. Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. [Link]
-
Sygnature Discovery. Mechanism of Action (MOA). [Link]
-
Columbia Systems Biology. (2015, July 24). New Algorithm Accurately Predicts Drug Mechanism of Action. [Link]
-
Oxford Protein Informatics Group. (2016, February 24). Novelty in Drug Discovery. [Link]
-
National Institutes of Health (NIH). Target identification and mechanism of action in chemical biology and drug discovery. [Link]
-
NBER. Novelty in Drug Innovation. [Link]
-
Drug Hunter. (2025, November 10). Patenting Strategies for Small Molecule Drugs. [Link]
-
Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. [Link]
-
Khalifa M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]
- Google Patents. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
-
National Institutes of Health (NIH). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- Google Patents.
-
ResearchGate. (2025, August 6). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. [Link]
-
University of Thi-Qar. (2024, June 23). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ipprocure.com [ipprocure.com]
- 4. Strategy and importance of Intellectual Property (IP) in Life Sciences | De Clercq & Partners [dcp-ip.com]
- 5. weworkforhealth.org [weworkforhealth.org]
- 6. Why Intellectual Property Rights Are Crucial in Pharma Innovation - CLINI INDIA [cliniindia.com]
- 7. Novelty in Drug Discovery | Oxford Protein Informatics Group [blopig.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. ifpma.org [ifpma.org]
- 13. youtube.com [youtube.com]
- 14. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Isopropylthiazol-5-amine
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-isopropylthiazol-5-amine, a substituted thiazole amine compound utilized in various research and development applications. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar chemicals and established best practices for hazardous waste management to ensure a cautious and compliant disposal process.
The procedural recommendations herein are grounded in the fundamental principles of chemical safety, emphasizing hazard assessment, risk mitigation, and adherence to regulatory frameworks established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment and Characterization
Given the absence of a dedicated Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is imperative. Analysis of analogous compounds, such as other substituted thiazoles and amines, provides critical insights into its potential risks.
-
Toxicity: Structurally related compounds, like 2-amino-5-methylthiazole, are categorized as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2] It is prudent to assume that this compound exhibits similar oral toxicity. Amine compounds, as a class, can also cause a range of health effects, including irritation and sensitization.
-
Environmental Hazards: Many heterocyclic compounds, including some thiazole derivatives, are very toxic to aquatic life with long-lasting effects.[1][2] Therefore, this compound should be considered an environmental hazard, and its release into the environment must be strictly avoided.
-
Chemical Reactivity: The thiazole ring and amine group are reactive moieties.[3] This compound may be incompatible with strong oxidizing agents, acids, and acid chlorides.[4] Contact with such materials could lead to vigorous reactions, generating heat and potentially hazardous fumes.
Based on this assessment, this compound must be managed as hazardous waste .
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Category | Anticipated Risk for this compound | Rationale |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Based on data for 2-amino-5-methylthiazole.[1][2] |
| Skin Corrosion/Irritation | Potential irritant | General property of many amine compounds. |
| Serious Eye Damage/Irritation | Potential irritant | General property of many amine compounds. |
| Aquatic Toxicity | Acute and chronic hazard | A common characteristic of heterocyclic compounds.[1][2] |
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The OSHA Laboratory Safety Standard (29 CFR 1910.1450) mandates the use of PPE to minimize chemical exposure.[5][6]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of this compound waste should be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure safe disposal.
-
Waste Container Selection: Use only containers that are compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The original product container, if in good condition, is an ideal choice for waste accumulation.[7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").[8][9]
-
Segregation: Store waste containers of this compound separately from incompatible materials, particularly strong acids and oxidizing agents.[7]
Diagram 1: Decision Flowchart for Waste Segregation
Caption: Waste segregation decision process for this compound.
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound. This process should be incorporated into your laboratory's Chemical Hygiene Plan as required by OSHA.[10]
Step 1: Waste Collection
-
Solid Waste: Collect any solid residues, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE (e.g., gloves) in a designated, compatible solid waste container.
-
Liquid Waste: Collect all liquid forms of this compound, including reaction residues and solvent rinsates, in a designated, compatible liquid waste container.
-
Container Filling: Do not overfill waste containers. A good practice is to fill to no more than 80% capacity to allow for vapor expansion. Keep containers securely closed at all times, except when adding waste.
Step 2: Decontamination of Empty Containers
-
Empty containers that held this compound must be decontaminated before being discarded as regular trash.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).
-
Rinsate Collection: Crucially, collect all three rinsates as hazardous liquid waste and add them to your designated liquid waste container for this compound.[11]
-
Container Disposal: After triple rinsing and air-drying, deface the original label and dispose of the container according to your institution's non-hazardous waste procedures.
Step 3: Storage Pending Disposal
-
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[7][9]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure that the storage area is well-ventilated and that secondary containment is used for liquid waste containers to prevent spills.
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste contractor. This will typically involve providing the chemical name, quantity, and hazard information.
-
Transportation: The transport of hazardous waste is regulated by the Department of Transportation (DOT). Ensure that the waste is handled and transported by personnel who are trained and certified to manage hazardous materials.
Diagram 2: Workflow for the Disposal of this compound
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. N-((2-isopropylthiazol-5-yl)methyl)propan-2-amine | Benchchem [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. osha.gov [osha.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Guide to Personal Protective Equipment for Handling 2-Isopropylthiazol-5-amine
As a Senior Application Scientist, my primary goal is to ensure that your work in the laboratory is not only groundbreaking but also fundamentally safe. Handling novel chemical entities like 2-Isopropylthiazol-5-amine requires a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, technically-grounded framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our procedures are designed as a self-validating system, ensuring that every step is rooted in the chemical's specific hazard profile.
Immediate Safety Profile: Understanding the Hazard
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Corrosivity: Expected to cause severe skin burns and serious eye damage due to its amine functionality.[1]
-
Respiratory Irritation: Vapors may cause respiratory irritation.[1][2]
-
Flammability: Many low-molecular-weight amines are flammable; therefore, it should be handled away from ignition sources.[1]
These hazards mandate that this compound be handled with the utmost care, treating it as a substance that is toxic, corrosive, and a respiratory irritant. All handling of this compound must be performed within a certified chemical fume hood.
The Core Principle: Chemical Causality in PPE Selection
The selection of PPE is not arbitrary; it is a direct response to the chemical's physical and toxicological properties. For this compound, the amine group's basicity and reactivity are the primary drivers of our PPE choices, demanding protection against corrosive burns and systemic toxicity.
-
Eye and Face Protection: The risk of severe eye damage from a splash is critical.[1][4] Standard safety glasses are insufficient. Tightly fitting chemical safety goggles are the minimum requirement.[1] Given the severity of potential burns, a face shield worn over safety goggles is mandated for all operations, including transfers and solution preparations.[1][5]
-
Hand Protection: The choice of glove material is paramount. Not all gloves offer the same level of protection against every chemical.[6] For amine compounds, nitrile gloves are a reliable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or pinholes before use.[1] A critical, often overlooked step is the proper technique for glove removal to avoid skin contact with the contaminated outer surface.[1]
-
Body Protection: A flame-retardant lab coat is essential. To protect against splashes and spills, a chemically resistant apron should be worn over the lab coat.[7] All clothing should be non-synthetic where possible, and closed-toe shoes are mandatory.
-
Respiratory Protection: All work must be conducted in a chemical fume hood to control vapor exposure. If engineering controls fail or for emergency situations like a large spill, a full-face respirator with an appropriate chemical cartridge (such as one for organic vapors and ammonia/methylamine) is necessary.[1][7] Surgical masks provide no protection from chemical vapors.[5]
Operational Protocols: From Set-up to Clean-up
A robust safety plan extends beyond just wearing PPE; it encompasses the entire workflow, from preparation to disposal.
Task-Based PPE Selection
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table provides a clear, scalable guide.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting (Sub-gram scale) | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves (Double-gloved recommended) | Flame-Retardant Lab Coat | Not required if in fume hood |
| Reaction Setup / Workup | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves (Change frequently) | Flame-Retardant Lab Coat & Chemical Apron | Not required if in fume hood |
| Large Volume Transfer (>100 mL) | Chemical Fume Hood | Safety Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene Gloves | Flame-Retardant Lab Coat & Chemical Apron | Not required if in fume hood |
| Spill Cleanup | Evacuate Area, Ventilate | Full-Face Respirator | Heavy-Duty Chemical Resistant Gloves | Chemical Resistant Suit or Coveralls | Full-Face Respirator with appropriate cartridges |
Procedural Workflow: Donning and Doffing PPE
The order of donning and doffing is critical to prevent cross-contamination. This workflow is designed to protect you at every stage.
PPE Donning & Doffing Workflow
Caption: Logical workflow for donning and doffing PPE to minimize contamination.
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure safety for yourself and support staff.
Step-by-Step Decontamination & Disposal
-
Gross Decontamination: Before removing gloves, wash them with soap and water if grossly contaminated.[8] This minimizes the spread of the chemical during the doffing process.
-
PPE Removal: Follow the doffing sequence outlined in the diagram above. The principle is to remove the most contaminated items first.
-
Disposable Items:
-
Contaminated gloves, disposable lab coats, and bench paper must be disposed of as hazardous chemical waste.[8]
-
Place all contaminated disposable items into a designated, clearly labeled hazardous waste container. Do not discard them in the regular trash.
-
-
Reusable Items:
-
Face Shields & Goggles: Clean thoroughly according to manufacturer instructions.[8] A typical procedure involves washing with a mild detergent and water, followed by a rinse. Ensure they are completely dry before storage.
-
Lab Coats: If a reusable lab coat becomes contaminated, it must be professionally laundered by a service equipped to handle chemically contaminated clothing. Do not take contaminated lab coats home.
-
-
Spill Materials: Any materials used to clean up a spill (absorbents, pads, etc.) must be placed in a sealed, labeled container for hazardous waste disposal.[1][9]
Emergency Procedures: First Aid for Exposure
Immediate and correct first aid is vital in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] Eyewash stations must be accessible and tested regularly.
-
Skin Contact: Immediately flush the affected skin with plenty of water. Remove all contaminated clothing while under a safety shower. Wash skin with soap and water. Seek immediate medical attention.[1][2][4]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
By adhering to these scientifically-grounded protocols, you build a resilient wall of safety between you and the potential hazards of your research, allowing you to focus on achieving your scientific goals with confidence and security.
References
- Safety Data Sheet for Isopropylamine.Sigma-Aldrich.
- SAFETY DATA SHEET for Isopropylamine.Sigma-Aldrich.
- SAFETY DATA SHEET for 2-Isopropyl-4-methylthiazole.Fisher Scientific.
- Thiazole Safety Inform
- SAFETY DATA SHEET for 2-Aminothiazole.Sigma-Aldrich.
- SAFETY DATA SHEET for 2-Thiazolamine.Fisher Scientific.
- SAFETY DATA SHEET for 2-Amino-4-methylthiazole.Sigma-Aldrich.
- SAFETY DATA SHEET for 2-Amino-5-methylthiazole.Thermo Fisher Scientific.
- SAFETY DATA SHEET for 2-Aminothiazole-5-carboxylic acid.Thermo Fisher Scientific.
- Personal protective equipment in your pharmacy.Alberta College of Pharmacy.
- Lab Safety Equipment & PPE.ChemTalk.
- Cleaning, Maintenance, Storage and Disposal of PPE.Pesticide Environmental Stewardship.
- Personal Protective Equipment for Use in Handling Hazardous Drugs.Centers for Disease Control and Prevention (CDC).
- Hazardous Waste - Decontamination.
Sources
- 1. opcw.org [opcw.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Cleaning, Maintenance, Storage and Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
